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  • Product: Isopropyl 3-cyano-4-isopropoxybenzoate
  • CAS: 1261173-10-7

Core Science & Biosynthesis

Foundational

Isopropyl 3-Cyano-4-Isopropoxybenzoate: Core Chemical Properties, Synthesis, and Application in Ozanimod Development

Executive Summary As pharmaceutical pipelines increasingly target complex cellular signaling pathways, the demand for highly specific, structurally tuned organic intermediates has surged. Isopropyl 3-cyano-4-isopropoxybe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly target complex cellular signaling pathways, the demand for highly specific, structurally tuned organic intermediates has surged. Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) is a critical building block in modern medicinal chemistry, primarily utilized in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators such as Ozanimod[1][2].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, a cyanide-free synthetic pathway, and a self-validating experimental protocol for its downstream application in active pharmaceutical ingredient (API) assembly.

Physicochemical Properties & Structural Causality

The molecular architecture of Isopropyl 3-cyano-4-isopropoxybenzoate ( C14​H17​NO3​ ) is defined by a central benzene ring functionalized with three distinct moieties: an isopropyl ester, a cyano group, and an isopropoxy ether.

Structural Causality in Drug Design:

  • Steric Shielding: The bulky isopropyl ester provides superior steric hindrance compared to its methyl counterpart. This protects the carbonyl carbon from premature nucleophilic attack during upstream synthetic steps, ensuring high intermediate stability.

  • Orthogonal Reactivity: The cyano group remains inert during the base-catalyzed etherification of the phenol, allowing for highly selective downstream transformations (e.g., amidoxime formation or direct oxadiazole coupling).

Table 1: Computed and Physical Properties | Property | Value | | :--- | :--- | | CAS Number | 1261173-10-7[3] | | Molecular Formula | C14​H17​NO3​ | | Molecular Weight | 247.29 g/mol | | Exact Mass | 247.1208 g/mol | | Topological Polar Surface Area (TPSA) | 59.3 Ų | | Hydrogen Bond Donors / Acceptors | 0 / 4 | | Physical State | Solid (Off-white powder) |

Mechanistic Synthesis Pathway

Historically, the cyanation of aromatic rings relied on the Sandmeyer reaction or the use of highly toxic Copper(I) cyanide (CuCN)[4]. To meet modern green chemistry standards and industrial safety requirements, a highly efficient, cyanide-free pathway has been developed.

This route leverages a formylation-oximation-dehydration sequence, transforming an aldehyde directly into a nitrile.

Synthesis A Isopropyl 4-hydroxybenzoate B Isopropyl 3-formyl-4-hydroxybenzoate A->B Formylation C Isopropyl 3-cyano-4-hydroxybenzoate B->C Oximation & Dehydration D Isopropyl 3-cyano-4-isopropoxybenzoate C->D Isopropylation

Fig 1: Cyanide-free synthetic pathway for Isopropyl 3-cyano-4-isopropoxybenzoate.

Reaction Causality:
  • Formylation: Isopropyl 4-hydroxybenzoate is reacted with paraformaldehyde and MgCl2​ in the presence of triethylamine. The Mg2+ ion acts as a Lewis acid, coordinating with the phenol oxygen to direct the formyl group exclusively to the ortho position (C3).

  • Oximation & Dehydration: The aldehyde is treated with hydroxylamine hydrochloride ( NH2​OH⋅HCl ) to form an oxime intermediate. Subsequent addition of acetyl chloride acts as a potent dehydrating agent, eliminating water to yield the cyano group[4].

  • Isopropylation: The phenol is alkylated using isopropyl bromide and K2​CO3​ in DMF. The mild base deprotonates the phenol without hydrolyzing the sterically hindered isopropyl ester.

Application in S1P Receptor Modulators

Isopropyl 3-cyano-4-isopropoxybenzoate is the direct precursor to the "right-hand" lipophilic tail of Ozanimod, a drug used for relapsing multiple sclerosis (RMS) and ulcerative colitis[1][2]. The ester must be coupled with a chiral indane amidoxime to construct the central 1,2,4-oxadiazole pharmacophore.

Ozanimod A Isopropyl 3-cyano-4-isopropoxybenzoate C O-Acyl Amidoxime Intermediate A->C Base-catalyzed Coupling B Chiral Indane Amidoxime B->C D Ozanimod API C->D Thermal Cyclization (-H2O)

Fig 2: Assembly of the 1,2,4-oxadiazole core in Ozanimod synthesis.

Experimental Protocol: Self-Validating Hydrolysis & Preparation for Cyclization

Before the oxadiazole cyclization can occur, the isopropyl ester is typically hydrolyzed to 3-cyano-4-isopropoxybenzoic acid (CAS: 258273-31-3) to allow for controlled peptide-like coupling (e.g., using CDI or EDC/HOBt)[5]. The following protocol is designed as a self-validating system to ensure maximum yield and purity.

Step-by-Step Methodology
  • Dissolution & Phase Homogenization:

    • Action: Suspend 10.0 g of Isopropyl 3-cyano-4-isopropoxybenzoate in a 1:1 solvent mixture of Tetrahydrofuran (THF) and Ethanol (40 mL total)[5].

    • Causality: THF ensures complete solvation of the highly lipophilic isopropyl ester. Ethanol acts as a miscible bridge solvent, preventing the ester from crashing out when the aqueous base is introduced.

  • Controlled Saponification:

    • Action: Add 25 mL of an aqueous 2M Sodium Hydroxide ( NaOH ) solution dropwise over 15 minutes. Stir at 25°C for 4 hours.

    • Causality: Dropwise addition prevents localized exothermic spikes. Temperature control is critical; exceeding 40°C risks the unwanted hydration of the cyano group into a primary amide.

  • In-Process Control (IPC) Validation:

    • Action: Sample the reaction mixture and analyze via HPLC (C18 column, MeCN/Water gradient).

    • Validation Gate: Proceed to workup only when the ester peak area is <0.5% relative to the product acid peak. If >0.5%, continue stirring for 1 hour and re-test.

  • Workup & Acidification:

    • Action: Concentrate the mixture under vacuum to remove THF and Ethanol. Dilute the remaining aqueous phase with 100 mL of distilled water. Extract once with 30 mL of Ethyl Acetate to remove unreacted organic impurities, discarding the organic layer.

    • Action: Cool the aqueous layer to 5°C and slowly add 2N Hydrochloric Acid ( HCl ) until the pH reaches 2.0 - 2.5[5].

    • Causality: Removing the organic solvents forces the sodium carboxylate entirely into the aqueous phase. Subsequent acidification protonates the carboxylate, driving the rapid crystallization of the target acid.

  • Isolation:

    • Action: Filter the resulting off-white precipitate under vacuum. Wash the filter cake with cold distilled water (3 x 20 mL) to remove residual NaCl . Dry under a vacuum at 45°C to constant weight.

Analytical Characterization Standards

To confirm the integrity of the synthesized intermediate, the following analytical benchmarks must be met:

  • 1H NMR (400 MHz, DMSO-d6): Expect a characteristic septet at ~4.8 ppm corresponding to the CH proton of the isopropoxy group, and a doublet at ~1.3 ppm for the six methyl protons. The disappearance of the ester isopropyl signals confirms successful hydrolysis.

  • Mass Spectrometry (ESI-MS): For the hydrolyzed acid, m/z [M-H]- should be observed at 204.0.

References

  • Guidechem.
  • Google Patents. "WO2018121051A1 - Preparation method for methyl 3-cyano-4-isopropoxybenzoate".
  • QuickCompany.
  • Google Patents. "WO2016164180A1 - Deuterium-substituted oxadiazoles".
  • ChemicalBook. "3-CYANO-4-ISOPROPOXYBENZOIC ACID | 258273-31-3". ChemicalBook.

Sources

Exploratory

Isopropyl 3-cyano-4-isopropoxybenzoate (CAS 1261173-10-7): A Critical Building Block in S1P Receptor Modulator Synthesis

Executive Summary In the landscape of modern drug development, the synthesis of targeted immunomodulators requires highly optimized, scalable, and pure chemical building blocks. Isopropyl 3-cyano-4-isopropoxybenzoate (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the synthesis of targeted immunomodulators requires highly optimized, scalable, and pure chemical building blocks. Isopropyl 3-cyano-4-isopropoxybenzoate (CAS 1261173-10-7) [1] has emerged as a critical advanced intermediate. It serves as the direct precursor to 3-cyano-4-isopropoxybenzoic acid[2], the essential hydrophobic tail moiety of (RPC-1063)[3]. Ozanimod is an FDA-approved sphingosine-1-phosphate (S1P) receptor modulator utilized in the treatment of relapsing multiple sclerosis (MS) and ulcerative colitis (UC)[4].

This technical guide dissects the chemical properties, mechanistic rationale, and self-validating synthetic workflows associated with this specific ester intermediate, providing drug development professionals with a comprehensive blueprint for its utilization.

Chemical Identity & Quantitative Data

To ensure rigorous quality control during scale-up, the foundational quantitative metrics of the intermediate and its downstream acid must be strictly monitored.

PropertyValue
Chemical Name Isopropyl 3-cyano-4-isopropoxybenzoate
CAS Registry Number 1261173-10-7[1]
Molecular Formula C14H17NO3[5]
Molecular Weight 247.29 g/mol
Target Downstream API Ozanimod (RPC-1063)[3]
Direct Derivative 3-Cyano-4-isopropoxybenzoic acid (CAS 258273-31-3)[2]
Derivative Molecular Weight 205.21 g/mol [2]

Mechanistic Role in Drug Development

The structural architecture of Ozanimod relies heavily on the 3-cyano-4-isopropoxyphenyl moiety derived from CAS 1261173-10-7. In the pharmacological context, Ozanimod acts as a highly selective modulator of the S1PR1 and S1PR5 receptors[4].

The isopropoxy group provides the exact steric bulk and lipophilicity required to anchor the drug deep within the hydrophobic binding pocket of the S1P receptor. Upon binding, the drug initially acts as an agonist, activating the Gi​ protein pathway, which inhibits adenylate cyclase and lowers cAMP levels. However, its profound therapeutic efficacy is driven by subsequent receptor internalization and degradation (functional antagonism). This prevents lymphocytes from sensing the S1P gradient, effectively trapping autoreactive lymphocytes in the lymph nodes and preventing them from migrating to sites of inflammation (such as the central nervous system or gastrointestinal tract)[4].

S1P_Pathway OZA Ozanimod (Active Agonist) S1PR1 S1PR1 / S1PR5 Receptors OZA->S1PR1 Binds GI Gi Protein Activation S1PR1->GI Activates AC Adenylate Cyclase Inhibition GI->AC Inhibits CAMP Decreased cAMP Levels AC->CAMP Lowers LYMPH Lymphocyte Retention in Lymph Nodes CAMP->LYMPH Induces

Fig 1. Ozanimod mechanism via S1PR1/5 modulation causing lymphocyte retention.

Strategic Synthetic Advantages of the Isopropyl Ester

A common question in process chemistry is why the isopropyl ester (CAS 1261173-10-7)[1] is often preferred over the methyl ester (CAS 213598-11-9) during the upstream synthesis of the benzoic acid tail.

The Causality of Ester Selection: During the upstream etherification step (where a phenol precursor is reacted with isopropyl bromide to install the isopropoxy group), basic conditions are employed. If a methyl ester is used in the presence of isopropanol (often used as a solvent or generated as a byproduct), transesterification readily occurs. This creates a highly undesirable mixed-ester impurity profile (a mixture of methyl and isopropyl esters) that complicates crystallization and yield tracking. By intentionally synthesizing or driving the reaction to the isopropyl ester , process chemists establish a uniform chemical species, streamlining downstream purification and ensuring a predictable hydrolysis kinetic profile.

Experimental Protocols & Self-Validating Workflows

The transformation of Isopropyl 3-cyano-4-isopropoxybenzoate into the active pharmaceutical ingredient involves two primary, highly controlled stages.

Step 1: Base-Promoted Saponification

Objective: Convert CAS 1261173-10-7 to 3-cyano-4-isopropoxybenzoic acid (CAS 258273-31-3)[6]. Causality behind choices: The isopropyl ester is sterically hindered compared to a methyl ester. Therefore, a mixed solvent system of Tetrahydrofuran (THF) and Ethanol (EtOH) is utilized[6]. THF ensures complete dissolution of the lipophilic ester, while EtOH acts as a miscible protic cosolvent that effectively solvates the hydroxide nucleophile, significantly accelerating the nucleophilic acyl substitution.

Self-Validating Procedure:

  • Initiation: Charge a reactor with Isopropyl 3-cyano-4-isopropoxybenzoate (1.0 eq) and a 1:1 (v/v) mixture of THF and EtOH (approx. 10 volumes)[6].

  • Reagent Addition: Introduce 2M aqueous NaOH (1.5 eq) dropwise, maintaining the internal temperature at 20–25°C[6].

  • Reaction: Stir the mixture at room temperature for 4 hours[6].

  • In-Process Control (Self-Validation): Sample the reaction, quench with dilute HCl, and analyze via RP-HPLC (254 nm). The reaction is only deemed complete when the ester peak area is <0.5% relative to the acid peak. If incomplete, stir for an additional hour.

  • Workup: Concentrate under vacuum to strip the organic solvents[6]. Dilute the aqueous residue with distilled water and wash with Ethyl Acetate ( 3×50 mL)[6]. Logic: This biphasic wash acts as a chemical gatekeeper; unreacted ester and neutral organic impurities partition into the organic waste, while the target carboxylate remains safely in the aqueous layer.

  • Isolation: Acidify the aqueous layer with 2N HCl to pH < 7 (target pH 2-3) to precipitate the free acid[6]. Filter, wash with cold water, and dry under vacuum to yield 3-cyano-4-isopropoxybenzoic acid as an off-white solid[6].

Step 2: 1,2,4-Oxadiazole Core Formation

Objective: Couple the resulting acid with an indane amidoxime intermediate to form the Ozanimod core[7]. Causality behind choices: While EDC/HOBt is common in discovery chemistry[3], scale-up routes frequently utilize[7]. CDI forms an active acyl imidazole. The reaction generates CO2​ gas; this off-gassing provides an irreversible thermodynamic driving force. Furthermore, the imidazole byproduct acts as a mild base to catalyze the subsequent thermal cyclization, avoiding the stubborn urea byproducts associated with carbodiimide coupling agents.

Self-Validating Procedure:

  • Activation: Dissolve 3-cyano-4-isopropoxybenzoic acid (1.0 eq) in N-methylpyrrolidone (NMP) at 20-25°C[7]. Add CDI (1.1 eq) in portions[7]. Stir for 2 hours until CO2​ evolution ceases, visually validating the formation of the acyl imidazole[7].

  • Coupling: Add the amidoxime intermediate (e.g., (S)-N-hydroxy-1-(2-oxooxazolidin-3-yl)-2,3-dihydro-1H-indene-4-carboximidamide) (1.0 eq)[7]. Stir for 30 minutes at room temperature[7].

  • Cyclization: Heat the reaction mixture to 80°C and stir for 18 hours to drive the dehydrative cyclization[7].

  • In-Process Control (Self-Validation): Monitor via LC-MS. The intermediate O-acyl amidoxime must fully convert to the lower-polarity 1,2,4-oxadiazole product.

  • Isolation: Cool the mixture to 0-5°C and add water to precipitate the crude Ozanimod base[7].

Synthesis_Workflow ESTER Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) HYDRO Base Hydrolysis (NaOH, EtOH/THF) ESTER->HYDRO ACID 3-cyano-4-isopropoxybenzoic acid (CAS: 258273-31-3) HYDRO->ACID COUPLING Amide Coupling (CDI, NMP) ACID->COUPLING AMIDOX Indane Amidoxime Intermediate AMIDOX->COUPLING CYCL Thermal Cyclization (80°C, NMP) COUPLING->CYCL OZANIMOD Ozanimod Core (1,2,4-oxadiazole) CYCL->OZANIMOD

Fig 2. Synthetic workflow from CAS 1261173-10-7 to Ozanimod via 1,2,4-oxadiazole formation.

Conclusion

Isopropyl 3-cyano-4-isopropoxybenzoate (CAS 1261173-10-7) is far more than a simple catalog chemical; it is a strategically chosen, highly lipophilic building block designed to bypass upstream transesterification impurities. By employing rigorous, self-validating hydrolysis and CDI-mediated coupling protocols, process chemists can efficiently translate this intermediate into the active 1,2,4-oxadiazole core of Ozanimod, ensuring high purity and scalability in the production of life-changing immunomodulators.

References

  • Title: Process for preparing ozanimod (US Patent 11,390,593)
  • Title: 3-cyano-4-isopropoxybenzoic acid (CID 21956832) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Discovery of Novel Selective Dual Agonists Targeting S1PR1 and S1PR5 for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Isopropyl 3-Cyano-4-Isopropoxybenzoate: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Executive Summary & Pharmacochemical Context In the landscape of modern medicinal chemistry, the strategic selection of advanced building blocks dictates the success of lead optimization. Isopropyl 3-cyano-4-isopropoxybe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacochemical Context

In the landscape of modern medicinal chemistry, the strategic selection of advanced building blocks dictates the success of lead optimization. Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) is a highly specialized benzoate derivative utilized primarily as a key intermediate in the synthesis of xanthine oxidase inhibitors, structurally analogous to the blockbuster gout medication Febuxostat [1].

While traditional synthetic routes often rely on isobutoxy and ethyl ester substitutions, shifting to an isopropyl/isopropoxy scaffold offers distinct pharmacological and synthetic advantages. The dual isopropyl groups provide enhanced steric shielding during aggressive downstream cross-coupling reactions, while simultaneously lowering the overall lipophilicity (LogP) of the final active pharmaceutical ingredient (API) to improve aqueous solubility—a critical parameter for oral bioavailability.

Physicochemical Profiling

Understanding the physicochemical parameters of this intermediate is essential for predicting its behavior in organic solvents during synthesis and its eventual influence on the pharmacokinetic profile of the final drug candidate.

PropertyValue
Chemical Name Isopropyl 3-cyano-4-isopropoxybenzoate
CAS Registry Number 1261173-10-7
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Topological Polar Surface Area (TPSA) 59.3 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (3 Oxygen, 1 Nitrogen)
Rotatable Bonds 5

Validated Synthetic Methodology

To ensure reproducibility and high yield, the synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate is executed in two primary stages: a dual alkylation followed by a palladium-catalyzed cyanation. Every protocol described below operates as a self-validating system , requiring specific In-Process Control (IPC) metrics to be met before progression.

Step 1: Dual Alkylation (Esterification & Etherification)

Objective: Convert 3-bromo-4-hydroxybenzoic acid into isopropyl 3-bromo-4-isopropoxybenzoate. Causality for Reagent Choice: Using 2-bromopropane with a strong base allows for simultaneous esterification of the carboxylic acid and etherification of the phenol. The resulting isopropyl ester is intentionally chosen over a methyl ester because its steric bulk protects the carbonyl from nucleophilic attack or premature hydrolysis during the subsequent high-temperature cyanation step.

Step-by-Step Protocol:

  • Charge a reactor with 3-bromo-4-hydroxybenzoic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M solution.

  • Add anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq) and stir at ambient temperature for 15 minutes to generate the phenoxide/carboxylate dianion.

  • Dropwise, add 2-Bromopropane (3.5 eq).

  • Elevate the reaction temperature to 75°C and maintain aggressive agitation for 12 hours.

  • Self-Validation (IPC 1): Sample the mixture and analyze via HPLC (254 nm). The reaction is only deemed complete when the combined peak area of the starting material and mono-alkylated intermediates is <1.0%. If >1.0%, add an additional 0.5 eq of 2-bromopropane and heat for 2 hours.

  • Quench with distilled water, extract with Ethyl Acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide intermediate to Isopropyl 3-cyano-4-isopropoxybenzoate. Causality for Reagent Choice: Traditional Rosenmund-von Braun cyanations require stoichiometric, highly toxic Copper(I) Cyanide (CuCN) at extreme temperatures (>150°C). Instead, we utilize a Palladium-catalyzed approach with Potassium Ferrocyanide (K₄[Fe(CN)₆]) [2]. K₄[Fe(CN)₆] is non-toxic and acts as a "slow-release" cyanide source. This prevents the cyanide ions from oversaturating the solution and poisoning the palladium catalyst, ensuring high turnover numbers (TON) [3].

Step-by-Step Protocol:

  • In a rigorously degassed Schlenk flask, combine isopropyl 3-bromo-4-isopropoxybenzoate (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.2 eq, providing 1.2 eq of CN⁻), Sodium Carbonate (Na₂CO₃, 1.0 eq), and Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)[2].

  • Add anhydrous N,N-Dimethylacetamide (DMAc) to form a 0.3 M solution.

  • Purge the system with Argon for 15 minutes.

  • Heat the mixture to 120°C for 6 hours.

  • Self-Validation (IPC 2): Analyze via LC-MS. The protocol is validated when the isotopic bromine cluster (m/z ~301/303) completely disappears, replaced by a singular product peak at m/z 248 [M+H]⁺.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure product.

Mechanistic Insights: The Catalytic Cycle

The efficiency of the cyanation step relies on a precise organometallic catalytic cycle. The slow release of cyanide is critical during the transmetalation phase to prevent the formation of inactive [Pd(CN)₄]²⁻ complexes.

Pd_Cycle Pd0 Pd(0) Active Catalyst L_nPd(0) OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Aryl Bromide TransMet Cyanide Exchange Ar-Pd(II)-CN OxAdd->TransMet + Cyanide Source - Br⁻ RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Aryl Nitrile

Fig 1: Palladium-catalyzed cyanation cycle for aryl nitrile synthesis.

Downstream Applications in API Synthesis

Once synthesized, Isopropyl 3-cyano-4-isopropoxybenzoate serves as the foundational core for building complex heterocyclic APIs. In the development of xanthine oxidase inhibitors, the cyano group is typically converted into a thioamide using hydrogen sulfide (H₂S) gas or Lawesson's reagent.

This thioamide then undergoes a Hantzsch thiazole synthesis with a halogenated aliphatic ketone to construct the critical thiazole ring system [4]. Finally, the protective isopropyl ester is hydrolyzed under basic conditions (e.g., NaOH in Methanol) to reveal the active carboxylic acid pharmacophore, which is essential for binding to the molybdenum-pterin center of the xanthine oxidase enzyme.

Workflow SM 3-Bromo-4-hydroxy- benzoic acid Int1 Isopropyl 3-bromo- 4-isopropoxybenzoate SM->Int1 i-PrBr, K2CO3 (Dual Alkylation) Prod Isopropyl 3-cyano- 4-isopropoxybenzoate Int1->Prod Pd-Cat, CN⁻ (Cyanation) API Thiazole API Analog (Xanthine Oxidase Inhibitor) Prod->API Multi-step (Hantzsch Synthesis)

Fig 2: Synthetic workflow from starting material to final API analog.

References

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. Available at:[Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205. Available at:[Link]

Exploratory

A Comprehensive Guide to the Predicted Spectroscopic Profile of Isopropyl 3-Cyano-4-isopropoxybenzoate

For distribution to: Researchers, scientists, and drug development professionals This technical guide provides a detailed, predicted spectroscopic analysis of Isopropyl 3-cyano-4-isopropoxybenzoate, a compound of interes...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides a detailed, predicted spectroscopic analysis of Isopropyl 3-cyano-4-isopropoxybenzoate, a compound of interest in medicinal chemistry and materials science. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a robust, data-driven forecast of its spectral characteristics. By dissecting the molecule into its constituent functional groups and analyzing empirical data from structurally analogous compounds, we offer a reliable roadmap for the identification and characterization of this target molecule.

The methodologies and interpretations presented herein are grounded in fundamental spectroscopic theory and validated against existing spectral libraries, ensuring a high degree of scientific integrity. This guide is designed to serve as an essential reference for researchers engaged in the synthesis, purification, and analysis of Isopropyl 3-cyano-4-isopropoxybenzoate, enabling them to anticipate spectral outcomes, confirm product identity, and troubleshoot experimental challenges.

Molecular Structure and Predicted Spectroscopic Overview

Isopropyl 3-cyano-4-isopropoxybenzoate (C₁₄H₁₇NO₃, Molecular Weight: 247.29 g/mol ) is a substituted aromatic ester. Its structure comprises a central benzene ring substituted at positions 1, 3, and 4. An isopropyl ester group is at position 1, a cyano group at position 3, and an isopropoxy ether group at position 4. This specific arrangement of electron-withdrawing (cyano, ester) and electron-donating (isopropoxy) groups dictates a unique electronic environment, which in turn governs its spectroscopic signature.

The following sections will provide a detailed prediction and rationale for the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and quantity of hydrogen atoms. The predicted ¹H NMR spectrum of Isopropyl 3-cyano-4-isopropoxybenzoate in a standard solvent like deuterochloroform (CDCl₃) is expected to show five distinct sets of signals.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid Isopropyl 3-cyano-4-isopropoxybenzoate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, to achieve adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate all signals.

Predicted ¹H NMR Data and Interpretation

The chemical structure with protons labeled for assignment is shown below:

G mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/example.png'SCALE='true'/>TD>TR><TR><TD><FONTCOLOR='#4285F4'>AFONT>: Ar-H (H-2)<BR/><FONTCOLOR='#EA4335'>BFONT>: Ar-H (H-6)<BR/><FONTCOLOR='#FBBC05'>CFONT>: Ar-H (H-5)<BR/><FONTCOLOR='#34A853'>DFONT>: -OCH(CH₃)₂ (Ester)<BR/><FONTCOLOR='#202124'>EFONT>: -OCH(CH₃)₂ (Ester)<BR/><FONTCOLOR='#5F6368'>FFONT>: -OCH(CH₃)₂ (Ether)<BR/><FONTCOLOR='#F1F3F4'>GFONT>: -OCH(CH₃)₂ (Ether) TD>TR>TABLE>

Caption: Labeled protons of Isopropyl 3-cyano-4-isopropoxybenzoate.

LabelPredicted δ (ppm)MultiplicityIntegrationRationale for Prediction
A (H-2)8.2 - 8.3Doublet (d)1HThis proton is ortho to the electron-withdrawing ester group and meta to the cyano group, leading to significant deshielding. It will be split by the neighboring H-6 proton.
B (H-6)8.1 - 8.2Doublet of Doublets (dd)1HThis proton is ortho to the cyano group and meta to the ester. It will be split by both H-2 and H-5, resulting in a doublet of doublets.
C (H-5)7.0 - 7.1Doublet (d)1HThis proton is ortho to the electron-donating isopropoxy group, which shields it, shifting it upfield. It will be split by the neighboring H-6 proton.
D (Ester CH)5.2 - 5.3Septet1HThe methine proton of the isopropyl ester is adjacent to six equivalent methyl protons, resulting in a septet (n+1=7). Its position is typical for protons on a carbon singly bonded to an ester oxygen.[1]
E (Ester CH₃)1.3 - 1.4Doublet (d)6HThe six methyl protons of the isopropyl ester are equivalent. They are split by the single adjacent methine proton into a doublet.
F (Ether CH)4.7 - 4.8Septet1HThe methine proton of the isopropoxy ether is shifted downfield due to the direct attachment to the oxygen. It is split into a septet by the six adjacent methyl protons.
G (Ether CH₃)1.4 - 1.5Doublet (d)6HThe six methyl protons of the isopropoxy ether are equivalent and are split into a doublet by the adjacent methine proton. Their chemical shift is slightly different from the ester methyls.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp line, making it a powerful tool for confirming the number of distinct carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds (longer delay improves quantitation for non-protonated carbons).

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation with line broadening, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

G mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/example2.png'SCALE='true'/>TD>TR><TR><TD><FONTCOLOR='#4285F4'>1FONT>: C=O<BR/><FONTCOLOR='#EA4335'>2FONT>: C-1<BR/><FONTCOLOR='#FBBC05'>3FONT>: C-2<BR/><FONTCOLOR='#34A853'>4FONT>: C-3<BR/><FONTCOLOR='#202124'>5FONT>: C-4<BR/><FONTCOLOR='#5F6368'>6FONT>: C-5<BR/><FONTCOLOR='#F1F3F4'>7FONT>: C-6<BR/><FONTCOLOR='#4285F4'>8FONT>: C≡N<BR/><FONTCOLOR='#EA4335'>9FONT>: Ester CH<BR/><FONTCOLOR='#FBBC05'>10FONT>: Ester CH₃<BR/><FONTCOLOR='#34A853'>11FONT>: Ether CH<BR/><FONTCOLOR='#202124'>12FONT>: Ether CH₃ TD>TR>TABLE>

Caption: Labeled carbons of Isopropyl 3-cyano-4-isopropoxybenzoate.

Carbon LabelPredicted δ (ppm)Rationale for Prediction
1 (C=O)164 - 166Typical chemical shift for an aromatic ester carbonyl carbon.[2][3]
2 (C-1)123 - 125Aromatic carbon attached to the ester group. Its shift is influenced by the adjacent groups.
3 (C-2)134 - 136Aromatic CH carbon ortho to the ester. Deshielded.
4 (C-3)105 - 107Aromatic carbon bearing the cyano group. The exact shift is hard to predict but will be a quaternary signal.
5 (C-4)162 - 164Aromatic carbon attached to the isopropoxy ether. Significantly deshielded by the oxygen atom.
6 (C-5)115 - 117Aromatic CH carbon ortho to the ether group. Shielded compared to other aromatic CH carbons.
7 (C-6)133 - 135Aromatic CH carbon ortho to the cyano group. Deshielded.
8 (C≡N)116 - 118Characteristic chemical shift range for a nitrile carbon.
9 (Ester CH)69 - 71Methine carbon of the isopropyl ester, attached to the ester oxygen.[2]
10 (Ester CH₃)21 - 23Methyl carbons of the isopropyl ester.[2]
11 (Ether CH)71 - 73Methine carbon of the isopropoxy ether, attached to the ether oxygen and aromatic ring.
12 (Ether CH₃)21 - 23Methyl carbons of the isopropoxy ether. Likely to be very close to or overlapping with the ester methyl carbons.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Processing: Perform a background scan first, then scan the sample. The instrument software will automatically generate the transmittance or absorbance spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale
3100 - 3000C-H StretchAromaticMediumCharacteristic C-H stretching of the benzene ring.
2985 - 2950C-H StretchAliphatic (sp³)StrongAsymmetric and symmetric stretching of the methyl and methine groups in the isopropyl fragments.
2230 - 2220C≡N StretchNitrileStrong, SharpThe nitrile group has a very characteristic and strong absorption in this region.
1725 - 1710C=O StretchEsterStrongThe carbonyl stretch of the aromatic ester is a prominent and easily identifiable peak.[4]
1600, 1580, 1500C=C StretchAromatic RingMedium-StrongSkeletal vibrations of the benzene ring.
1280 - 1240C-O StretchAryl-Alkyl EtherStrongAsymmetric C-O-C stretching of the isopropoxy group attached to the aromatic ring.
1250 - 1200C-O StretchEster (C-O-C)StrongAsymmetric stretching of the ester C-O linkage.
1100 - 1000C-O StretchEster (O-C-C)StrongSymmetric stretching of the ester C-O linkage.
840 - 810C-H BendAromatic (oop)StrongOut-of-plane bending for a 1,2,4-trisubstituted benzene ring.

Predicted Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum showing the relative abundance of ions at different m/z values.

Predicted Mass Spectrum Fragmentation

The molecular ion (M⁺˙) is predicted at m/z = 247 . The fragmentation is expected to be dominated by cleavages characteristic of aromatic esters and ethers.

G M [C₁₄H₁₇NO₃]⁺˙ m/z = 247 (Molecular Ion) F1 [M - C₃H₆]⁺˙ m/z = 205 (Loss of propene from ester) M->F1 - 42 F2 [M - C₃H₇O]⁺ m/z = 188 (Loss of isopropoxy radical) M->F2 - 59 F3 [C₈H₄NO₂]⁺ m/z = 146 (Acylium ion) F1->F3 - 59 F4 [C₇H₄NO]⁺ m/z = 116 (Loss of CO from 146) F2->F4 - 72 (C₃H₄O)

Caption: Predicted major fragmentation pathways for Isopropyl 3-cyano-4-isopropoxybenzoate.

Key Predicted Fragments:

m/zProposed Structure/FragmentRationale
247 [M]⁺˙ Molecular ion.
205 [M - C₃H₆]⁺˙ Loss of propene via McLafferty rearrangement from the isopropyl ester group. This would result in the 3-cyano-4-isopropoxybenzoic acid ion.[5]
188 [M - •OCH(CH₃)₂]⁺ Alpha-cleavage with loss of the isopropoxy radical from the ester, forming a stable acylium ion.
146 [C₈H₄NO₂]⁺ This key fragment would be the acylium ion formed after loss of both the ester isopropoxy group and propene from the ether isopropoxy group. A very stable benzoyl-type cation is often the base peak for aromatic esters.[5][6]
116 [C₇H₄NO]⁺ Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion at m/z 146.
43 [C₃H₇]⁺ Isopropyl cation, a common fragment from isopropyl-containing compounds.

Conclusion

This guide presents a comprehensive, predicted spectroscopic profile for Isopropyl 3-cyano-4-isopropoxybenzoate based on established chemical principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a detailed blueprint for researchers to use in the practical identification and characterization of this compound. While these predictions are expected to be highly accurate, experimental verification remains the gold standard. This document should serve as a powerful tool to guide and accelerate that empirical process.

References

  • All about Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

  • NIST. (n.d.). Isopropyl-4-hydroxybenzoate. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). Isopropyl Benzoate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-cyano-4-isopropoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • RSC Publishing. (2013). Electronic Supplementary Information for RSC Advances. Available at: [Link]

  • SpectraBase. (n.d.). Isopropyl 4-hydroxybenzoate. John Wiley & Sons, Inc. Available at: [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information. Available at: [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Available at: [Link]

Sources

Foundational

Isopropyl 3-cyano-4-isopropoxybenzoate solubility and stability

Isopropyl 3-cyano-4-isopropoxybenzoate: A Comprehensive Technical Guide on Solubility and Stability Profiling Executive Summary As pharmaceutical pipelines increasingly rely on highly functionalized intermediates, unders...

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Author: BenchChem Technical Support Team. Date: March 2026

Isopropyl 3-cyano-4-isopropoxybenzoate: A Comprehensive Technical Guide on Solubility and Stability Profiling

Executive Summary As pharmaceutical pipelines increasingly rely on highly functionalized intermediates, understanding the physicochemical behavior of building blocks like Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) is critical. This compound features a benzoate core decorated with an electron-withdrawing cyano group and two bulky, lipophilic isopropyl moieties. This whitepaper provides a rigorous, mechanistic evaluation of its solubility and stability, equipping drug development professionals with actionable, self-validating protocols for analytical profiling.

Structural Causality & Physicochemical Profiling

From a physical organic chemistry perspective, the behavior of Isopropyl 3-cyano-4-isopropoxybenzoate is dictated by its functional groups:

  • Lipophilicity & Lack of Ionizable Groups: The molecule lacks hydrogen bond donors and possesses only hydrogen bond acceptors. The dual isopropyl groups significantly increase the steric bulk and logP, rendering the molecule highly hydrophobic. Because it lacks acidic or basic centers with pKa values in the physiological range (pH 1–8), its aqueous solubility is intrinsically low and pH-independent .

  • Electronic Effects on Stability: The cyano group at the meta-position relative to the ester is strongly electron-withdrawing. This pulls electron density away from the aromatic ring, making the carbonyl carbon of the isopropyl ester slightly more electrophilic and susceptible to nucleophilic attack (e.g., by hydroxide ions during base-catalyzed hydrolysis).

Solubility Profiling & Methodologies

Understanding the thermodynamic solubility of this intermediate is essential for optimizing reaction solvents during active pharmaceutical ingredient (API) synthesis and developing reliable analytical methods.

Quantitative Solubility Estimates

Solvent SystemDielectric Constant (ε)Empirical Solubility ProfileSolvation Mechanism
Water / Aqueous Buffers~80< 0.1 mg/mL (Insoluble)High cohesive energy of water; lack of H-bond donors.
Methanol / Ethanol~33 / ~2410 - 50 mg/mL (Soluble)Dipole-dipole interactions; moderate lipophilicity accommodation.
Acetonitrile (ACN)~37.5> 50 mg/mL (Freely Soluble)Strong dipole interactions with the cyano group.
Dichloromethane (DCM)~9.1> 100 mg/mL (Very Soluble)Favorable dispersion forces matching the lipophilic core.

Protocol: Thermodynamic Aqueous Solubility via the Shake-Flask Method To empirically validate aqueous insolubility or assess solubility in mixed co-solvent systems, the remains the gold standard[1][2]. This methodology ensures that kinetic artifacts (like supersaturation) are bypassed in favor of true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount of Isopropyl 3-cyano-4-isopropoxybenzoate (e.g., 10 mg) into a 2 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, or 6.8).

  • Equilibration: Seal the vial and place it in an orbital shaker set to 37 ± 1 °C at an optimized agitation speed to prevent particle agglomeration[1]. Agitate for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to saturate filter binding sites).

  • Quantification: Dilute the supernatant immediately in a compatible organic solvent (e.g., 50:50 ACN:Water) to prevent precipitation[1], and quantify via HPLC-UV against a standard curve prepared in DMSO/ACN.

ShakeFlask Step1 1. Solid Addition Excess API in Buffer Step2 2. Orbital Shaking 37°C, 24-48h Step1->Step2 Step3 3. Phase Separation Centrifugation/Filtration Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4

Standard workflow for thermodynamic solubility determination.

Chemical Stability & Degradation Pathways

Stability testing must aggressively probe the vulnerabilities of the ester and cyano functional groups. According to , stress testing (forced degradation) is required to elucidate degradation pathways and validate stability-indicating analytical procedures[3][4].

Mechanistic Vulnerabilities:

  • Ester Hydrolysis (Primary): The isopropyl ester is sterically hindered compared to a methyl or ethyl ester, providing moderate kinetic stability. However, under strongly basic conditions, saponification will rapidly yield 3-cyano-4-isopropoxybenzoic acid and isopropanol.

  • Nitrile Hydrolysis (Secondary): The cyano group is generally stable but can undergo hydration to a primary amide (isopropyl 3-carbamoyl-4-isopropoxybenzoate) under strong acidic conditions or oxidative stress, eventually hydrolyzing to a carboxylic acid.

  • Ether Cleavage: The isopropoxy ether is highly stable under standard pharmaceutical conditions. Cleavage requires extreme conditions (e.g., concentrated HBr or Lewis acids) and is not a typical degradation pathway in standard stability studies.

Degradation API Isopropyl 3-cyano-4-isopropoxybenzoate (Intact Molecule) EsterHydrolysis 3-cyano-4-isopropoxybenzoic acid (Ester Cleavage) API->EsterHydrolysis Base/Acid Catalysis (Primary) NitrileHydrolysis Isopropyl 3-carbamoyl-4-isopropoxybenzoate (Nitrile Hydration) API->NitrileHydrolysis Oxidative/Strong Acid (Secondary) FullHydrolysis 3-carboxy-4-isopropoxybenzoic acid (Complete Hydrolysis) EsterHydrolysis->FullHydrolysis Extended Stress NitrileHydrolysis->FullHydrolysis Extended Stress

Principal chemical degradation pathways under stress conditions.

Protocol: Forced Degradation Study (Stability-Indicating Assay) To validate the stability of this compound, execute the following self-validating stress protocols. A control sample (API in solvent without stressor) must be run concurrently to rule out solvent-induced degradation and ensure the system is self-validating.

Step-by-Step Methodology:

  • Acid Stress: Dissolve the compound in ACN to achieve a 1 mg/mL stock. Mix 1 mL of stock with 1 mL of 1.0 N HCl. Incubate at 60 °C for 24 hours. Neutralize with 1.0 N NaOH before HPLC injection.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours (esters degrade rapidly in base). Neutralize with 0.1 N HCl.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2. Incubate at room temperature for 24 hours.

  • Thermal/Photolytic Stress: Expose solid powder to 105 °C for 48 hours, and a separate sample to UV/Vis light per ICH guidelines[4].

  • Analysis: Analyze all samples using a gradient reversed-phase HPLC-UV system (e.g., C18 column, Water/ACN with 0.1% TFA). Ensure mass balance by verifying that the loss of the parent peak area corresponds to the appearance of degradation product peaks.

Conclusion

Isopropyl 3-cyano-4-isopropoxybenzoate is a highly lipophilic, functionally rich intermediate. Its solubility profile necessitates the use of organic solvents or advanced formulation techniques for liquid handling. While the ether linkage provides robust stability, the ester and cyano groups require careful control of pH and oxidative exposure during storage and synthesis. Adhering to the shake-flask and forced degradation protocols outlined above ensures rigorous, ICH-compliant characterization.

References

  • Note for Guidance on ICH Q1A (R2) Stability Testing Guidelines. Source: gally.ch / ICH. URL:[Link]

  • Annex 10 - ICH Guidelines. Source: ich.org. URL:[Link]

  • Annex 4 - World Health Organization (WHO) Shake Flask Protocol. Source: who.int. URL:[Link]

  • Solubility Testing – Shake Flask Method Summary. Source: bioassaysys.com. URL: [Link]

Sources

Exploratory

Whitepaper: Isopropyl 3-cyano-4-isopropoxybenzoate as a Next-Generation Synthetic Intermediate

Executive Summary & Strategic Importance In the highly regulated landscape of pharmaceutical drug development, the selection of synthetic intermediates dictates not only the efficiency of the manufacturing process but al...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the highly regulated landscape of pharmaceutical drug development, the selection of synthetic intermediates dictates not only the efficiency of the manufacturing process but also the impurity profile of the final Active Pharmaceutical Ingredient (API). Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) has emerged as a structurally pivotal building block, primarily utilized in the synthesis of next-generation Sphingosine-1-Phosphate (S1P) receptor modulators, such as Ozanimod (1)[1].

This whitepaper dissects the mechanistic advantages of utilizing the isopropyl ester variant over its traditional methyl ester counterpart, providing drug development professionals with field-proven, self-validating protocols for its synthesis and downstream application.

Structural Causality: The "Isopropyl Advantage"

The core pharmacophore of Ozanimod requires a 3-cyano-4-isopropoxyphenyl moiety. Historically, industrial routes relied on methyl 3-cyano-4-isopropoxybenzoate (CAS: 213598-11-9). However, transitioning to the isopropyl ester offers distinct thermodynamic and kinetic advantages during scale-up.

Mechanistic Causality: The steric bulk of the isopropyl ester provides kinetic stability. During the highly basic saponification step required to yield the free carboxylic acid, the isopropyl group slows down the rate of hydroxide attack. This controlled kinetic rate prevents the highly basic conditions from inadvertently hydrating the sensitive ortho-cyano group into an unwanted amide byproduct. Furthermore, the symmetrical lipophilicity of the dual-isopropyl intermediate prevents "oiling out" during crystallization, ensuring a sharp phase separation during aqueous workups.

Quantitative Data: Ester Intermediate Comparison

The following table summarizes the physicochemical and operational differences between the two ester intermediates during API synthesis:

ParameterMethyl 3-cyano-4-isopropoxybenzoateIsopropyl 3-cyano-4-isopropoxybenzoate
CAS Number 213598-11-91261173-10-7
Molecular Weight 219.24 g/mol 247.29 g/mol
Steric Hindrance (Ester) Low (Rapid, exothermic saponification)High (Controlled, kinetically stable saponification)
Lipophilicity (LogP) ~2.8~3.6 (Enhanced organic phase retention)
Crystallization Profile Prone to oiling out in mixed solventsHighly crystalline, sharp melting point
Impurity Profile Susceptible to cyano-hydrationOrthogonal reactivity protects the cyano group

Synthetic Workflows & Self-Validating Protocols

To avoid the use of highly toxic copper cyanide (CuCN) traditionally used in cyanation, modern industrial routes utilize a formylation-oximation-dehydration sequence (2)[2]. The resulting intermediate is then subjected to a global isopropylation.

SynthFlow A Methyl 4-hydroxybenzoate B Methyl 3-formyl-4-hydroxybenzoate A->B MgCl2, Et3N, (CH2O)n C Methyl 3-cyano-4-hydroxybenzoate B->C NH2OH·HCl, AcCl D Isopropyl 3-cyano-4-isopropoxybenzoate C->D iPrBr, K2CO3, DMF, 80°C E 3-cyano-4-isopropoxybenzoic acid D->E NaOH, EtOH/H2O F Ozanimod (API) E->F Chiral Indane-amine, Coupling

Figure 1: Copper-free synthetic workflow from methyl paraben to Ozanimod via the isopropyl ester.

Protocol 1: Global Isopropylation (One-Pot Alkylation & Transesterification)
  • Objective: Convert 3-cyano-4-hydroxybenzoic acid (or its methyl ester) into the dual-isopropyl derivative.

  • Causality: Utilizing an excess of isopropyl bromide with a mild base (K₂CO₃) in DMF achieves both O-alkylation of the phenol and esterification/transesterification of the carboxylate simultaneously. The carboxylate, being more nucleophilic, reacts first, followed by the sterically hindered phenoxide. The resulting high LogP (~3.6) ensures the product acts as a thermodynamic sink, easily isolated via phase separation.

  • Step-by-Step Methodology:

    • Charge a dry reactor with 3-cyano-4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (10 volumes).

    • Deprotonation: Add finely powdered K₂CO₃ (3.5 eq). Stir for 30 minutes at 25°C. Self-Validation: The solution will transition to a deep yellow color, confirming the formation of the phenoxide anion.

    • Alkylation: Introduce isopropyl bromide (4.0 eq) dropwise to manage any mild exotherm.

    • Heating: Elevate the reactor temperature to 80°C and agitate for 14-16 hours.

    • Phase Separation: Cool the mixture to 25°C and quench with distilled water (30 volumes). Extract with ethyl acetate (3 x 10 volumes). Self-Validation: The highly lipophilic product will exclusively partition into the upper organic layer, leaving unreacted salts and DMF in the aqueous phase.

    • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Isopropyl 3-cyano-4-isopropoxybenzoate as a crystalline solid.

Protocol 2: Controlled Saponification to 3-Cyano-4-isopropoxybenzoic Acid
  • Objective: Cleave the isopropyl ester to yield the free carboxylic acid, preparing it for downstream oxadiazole coupling (3)[3].

  • Step-by-Step Methodology:

    • Solvation: Dissolve Isopropyl 3-cyano-4-isopropoxybenzoate in a 1:1 mixture of THF and Ethanol (10 volumes total).

    • Hydrolysis: Add 2M aqueous NaOH (1.5 eq). Causality: The mixed solvent system prevents the lipophilic ester from precipitating while providing the aqueous environment necessary for hydroxide attack.

    • Reaction: Stir at 40°C for 4-6 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the high-Rf ester spot disappears entirely.

    • Concentration: Remove the volatile organic solvents under vacuum.

    • Precipitation: Dilute the aqueous residue with water and slowly acidify with 2N HCl to pH < 3. Causality: Protonation neutralizes the carboxylate, forcing the highly insoluble free acid to crash out of the aqueous solution.

    • Filtration: Collect the off-white precipitate via vacuum filtration, wash with cold distilled water, and dry in vacuo to yield pure 3-cyano-4-isopropoxybenzoic acid.

Pharmacodynamic Downstream Application

Once the 3-cyano-4-isopropoxybenzoic acid is isolated, it is coupled with a chiral indane-amine derivative to form a 1,2,4-oxadiazole ring, yielding the final API, Ozanimod.

Ozanimod is a highly selective modulator of the S1P₁ and S1P₅ receptors. By binding to these receptors on the surface of lymphocytes, it induces receptor internalization and degradation (functional antagonism). This prevents the lymphocytes from sensing the S1P gradient, effectively trapping them in the lymph nodes and preventing them from crossing the blood-brain barrier to cause CNS inflammation.

S1PPathway OZA Ozanimod S1PR S1P1 / S1P5 Receptors OZA->S1PR High Affinity Binding GI Gi Protein Activation S1PR->GI Agonism INT Receptor Internalization S1PR->INT Functional Antagonism RET Lymphocyte Retention INT->RET Prevents Egress CNS Reduced CNS Inflammation RET->CNS Therapeutic Effect

Figure 2: Pharmacodynamic mechanism of Ozanimod modulating S1P receptors to reduce inflammation.

References

  • Google Patents (WO2018121051A1): Preparation method for methyl 3-cyano-4-isopropoxybenzoate.
  • ChemicalBook: 3-CYANO-4-ISOPROPOXYBENZOIC ACID (CAS 258273-31-3) Properties and Synthesis.
  • Google Patents (US8362048B2): Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis.

Sources

Foundational

The Role of the Cyano Group in Benzoic Acid Derivatives: A Technical Guide for Drug Design

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Benzoic acid de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Benzoic acid derivatives represent a privileged pharmacophore, serving as the core scaffold for numerous therapeutics, including nonsteroidal anti-inflammatory drugs (NSAIDs), loop diuretics, and selective enzyme inhibitors. The strategic installation of a cyano group (-CN) onto the benzoic acid aromatic ring is a highly effective bioisosteric and electronic modification. This whitepaper explores the causality behind these structural modifications, detailing how the cyano group modulates pKa, enhances metabolic stability, and drives target affinity, supported by self-validating experimental workflows.

Physicochemical Profiling: The Cyano Advantage

Electronic Effects and pKa Modulation

The physicochemical behavior of a benzoic acid derivative is heavily dictated by the electron density of its aromatic ring. Benzoic acid possesses a baseline pKa of approximately 4.2 in aqueous solution[1]. The introduction of a cyano group at the para position fundamentally alters this system.

The cyano group is a potent electron-withdrawing group (EWG), exerting its influence through both inductive (-I) and resonance (-R) effects. This is quantitatively reflected in its high Hammett constant ( σp​=+0.66 )[2]. By pulling electron density away from the carboxylate group, the cyano moiety stabilizes the conjugate base anion following deprotonation. Consequently, 4-cyanobenzoic acid exhibits a significantly lower pKa of ~3.54, rendering it more highly ionized at physiological pH (7.4). This increased ionization can enhance aqueous solubility and alter the compound's distribution profile.

G A Benzoic Acid (pKa ~4.2) B Addition of para-CN (Hammett σ = +0.66) A->B C Strong Electron Withdrawal (-I, -R) B->C D Stabilization of Carboxylate Anion C->D E 4-Cyanobenzoic Acid (pKa ~3.54) D->E

Logical flow of pKa modulation in benzoic acid via the electron-withdrawing cyano group.

Lipophilicity and Geometric Considerations

Often referred to as a "pseudohalogen," the cyano group is an sp-hybridized, linear substituent. It increases lipophilicity (logP) compared to a hydrogen atom, but to a lesser extent than a trifluoromethyl (-CF3) or chlorine (-Cl) group. This offers a balanced approach to improving membrane permeability without excessively increasing non-specific protein binding or lipophilic ligand efficiency (LLE) penalties.

Pharmacokinetic and Metabolic Stability Enhancements

Metabolic liability is a primary driver of clinical attrition. The cyano group is deployed strategically to overcome these hurdles.

Shielding Against CYP450 Oxidation

Aromatic rings are highly susceptible to cytochrome P450 (CYP450)-mediated hydroxylation. The cyano group is metabolically robust; it does not undergo rapid oxidation and effectively blocks the specific aromatic position it occupies from CYP450 attack, redirecting metabolism to less toxic pathways[3].

Mitigation of Reactive Metabolites

Benzoic acid derivatives can occasionally form reactive acyl glucuronides or undergo epoxidation. The strong electron-withdrawing nature of the cyano group reduces the electron density of the aromatic ring. This electronic depletion destabilizes the formation of reactive intermediate species (such as Meisenheimer complexes or arene oxides). This causality directly translates to a reduced potential for glutathione (GSH) adduct formation, thereby mitigating risks of idiosyncratic hepatotoxicity[4].

Pharmacodynamics: Target Binding Interactions

Despite its small steric footprint, the cyano group profoundly impacts target affinity. The nitrogen atom possesses a lone pair, allowing it to act as a highly directional hydrogen bond acceptor. In protein-ligand complexes, the -CN group frequently engages in hydrogen bonding with backbone NH groups or the side chains of amino acids such as Asparagine, Arginine, or Lysine[5]. Additionally, its linear, cylindrical geometry allows it to probe deep, narrow hydrophobic pockets that are inaccessible to bulkier, sterically demanding substituents.

Quantitative Data Summary

To illustrate the causality of substituent selection, the following table summarizes the quantitative impact of various functional groups on the benzoic acid scaffold.

CompoundSubstituentHammett Constant ( σp​ )Approximate pKaPrimary Electronic Effect
Benzoic Acid -H0.004.20Baseline
4-Cyanobenzoic Acid -CN+0.663.54Strong Electron Withdrawing (-I, -R)
4-Methylbenzoic Acid -CH3-0.174.37Weak Electron Donating (+I)
4-Methoxybenzoic Acid -OCH3-0.274.47Strong Electron Donating (+R)

Self-Validating Experimental Methodologies

As a standard of trustworthiness and scientific integrity, all analytical workflows must be self-validating. Below are the step-by-step protocols utilized to verify the physicochemical and metabolic properties of cyano-benzoic acid derivatives.

Protocol 1: Potentiometric Determination of pKa

This protocol utilizes a self-validating feedback loop via standard reference materials to ensure electrode accuracy before sample analysis.

  • System Calibration: Standardize the glass pH electrode using NIST-traceable buffer solutions at pH 4.01, 7.00, and 10.01.

  • System Validation (Control): Titrate a known reference standard (pure benzoic acid, expected pKa 4.20 ± 0.05)[1]. The assay is only validated to proceed if the control falls within this acceptance criterion.

  • Sample Preparation: Dissolve 4-cyanobenzoic acid in a highly purified aqueous solvent (or co-solvent system if solubility is limiting, extrapolating to 0% co-solvent via Yasuda-Shedlovsky plots).

  • Environmental Control: Maintain the titration vessel at a constant 25.0 ± 0.1 °C under an inert argon atmosphere to prevent atmospheric CO2 from forming carbonic acid and skewing the pH.

  • Titration: Titrate with standardized 0.1 M NaOH using an automated dosimat.

  • Data Analysis: Determine the exact inflection point (pKa) using a Gran plot or non-linear regression analysis of the titration curve.

Protocol 2: In Vitro Microsomal Stability Assay (HLM)

To prove metabolic stability, the assay must differentiate between enzymatic degradation and chemical instability.

  • Control Preparation: Prepare positive controls (Verapamil for high clearance) and negative controls (Warfarin for low clearance) alongside the cyano-benzoic acid test compound.

  • Matrix Incubation: Pre-incubate the compounds (1 µM final concentration) with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C for 5 minutes.

  • Self-Validating Control (Minus-NADPH): Run a parallel incubation for the test compound without the addition of NADPH. This validates that any observed depletion is strictly CYP450-mediated and not due to chemical degradation or non-specific binding.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: Extract 50 µL aliquots at predefined time points (0, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS) to precipitate proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the half-life ( t1/2​ ) of the parent compound depletion.

G Step1 1. Compound & Controls Prep (1 µM in buffer) Step2 2. Addition of HLM (0.5 mg/mL protein) Step1->Step2 Step3 3. NADPH Initiation (Start CYP450 reaction) Step2->Step3 Step4 4. Time-Course Sampling (0, 15, 30, 60 min) Step3->Step4 Step5 5. Quenching & IS Addition (Cold Acetonitrile) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate clearance) Step5->Step6

Step-by-step workflow for assessing the in vitro microsomal stability of cyano-derivatives.

References

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1B8CVFMvs7VuajgOAN9wCDB05fMUVSbhn3JK7FG40IfSqcR_GmcBNjVuvbQbzkcQk0wD0CHnPocOba-m9rQhGGVRT80pfyqqp6vhPWRViD1s5B7DDAfxCYrjoAnxnt5qDG0AE1IUTxSCmahk=]
  • The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZAArQaMtz_xXGs2PIAAPMlqRDpfDlHIpxCMoBrMoK91-Ry1Xf5PsA3ugDalIxhp5btu_x0L7EQxbYl2vyao-dRmlNODVro_AbBz3SePpupFYskt3A98pqWjHDyjlswtCg08VZxgziMMPBZCtcYOS3]
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKGj0hGXtFuLFzIEB2uE7rHfsALR9eckqcKiCO6_SA24LDFvWkUoK6oFr7bSVMLVYCm0OB5V3Y-t9hHtBJQnW_o1wgEyx8e7elPVW0b8RIGROY_bHXdZv6lkMEt3nAL5IjkVUQog==]
  • Benzoic Acid - Structure, Properties, Reactions. Turito.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyqjV6QTUepXKs4LcvRVphXPpPBL7qm7LVaJQ8C0Zh3YLPxAc-mX3_obtIXYYk6lhMAtG6kktqXanLzVHIzyMQ8cGQ09x04zE8EDKeyjdmyb0R-Dh6kpc0wmKGbhdFXT3NgTorPKwuYLdKjD8=]
  • Targeting Highly Reactive Oxygen Species (hROS) for Prodrug Activation through a Cascade Reaction with Kinetic Tunability (CReKT). ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN94hJjXq7tNta-MkPqw_9m5Isbgb2cGx5odkd7ueCpGG5R-0NHpHrwCVfTqvwtM3CGCgBE3-m6GWLq1y5Jw_1-nQ_OkyrcU4yuFLrNlD06cdRTg7vFFFAwy9vbh3v_JB2p44KFpCNAI9jxTK6L2C7Fb3H]

Sources

Exploratory

Isopropyl 3-Cyano-4-Isopropoxybenzoate: Synthesis, Mechanisms, and Applications in S1P Receptor Modulator Development

Executive Summary & Structural Rationale Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) is a highly specialized, sterically optimized chemical intermediate utilized in the synthesis of next-generation sphingo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) is a highly specialized, sterically optimized chemical intermediate utilized in the synthesis of next-generation sphingosine 1-phosphate (S1P) receptor modulators, most notably the active pharmaceutical ingredient (API) Ozanimod (RPC1063) .

While early synthetic routes relied on the methyl ester analog (Methyl 3-cyano-4-isopropoxybenzoate), the transition to the isopropyl ester represents a calculated improvement in synthetic logic.

  • The Causality of Steric Shielding: The isopropyl group introduces significant steric bulk adjacent to the ester carbonyl. During the highly basic conditions required for downstream etherification (alkylation of the phenolic hydroxyl group), this steric shielding prevents unwanted nucleophilic attack. It effectively suppresses premature hydrolysis and transesterification, ensuring higher yields while simplifying organic phase extractions due to the intermediate's increased lipophilicity.

Mechanistic Role in S1P Receptor Modulation

In the molecular architecture of Ozanimod, the 3-cyano-4-isopropoxyphenyl moiety—derived directly from Isopropyl 3-cyano-4-isopropoxybenzoate—serves as the critical lipophilic tail. This tail is responsible for anchoring the drug into the deep, hydrophobic orthosteric binding pocket of the S1PR1 and S1PR5 receptors .

The cyano group engages in critical hydrogen bonding with the receptor's transmembrane helices, while the isopropoxy group optimally fills the hydrophobic sub-pocket, driving sub-nanomolar binding affinity. Upon binding, the drug induces Gi protein coupling, which inhibits adenylate cyclase, reduces intracellular cAMP, and ultimately sequesters autoreactive lymphocytes within lymph nodes to prevent autoimmune tissue damage .

S1P_Pathway Ozanimod Ozanimod (Active API) S1PR1 S1PR1 / S1PR5 (Receptors) Ozanimod->S1PR1 Agonism Gi Gi Protein Activation S1PR1->Gi Coupling AC Adenylate Cyclase Inhibition Gi->AC Inhibition cAMP cAMP Reduction AC->cAMP Decreases Outcome Lymphocyte Retention in Lymph Nodes cAMP->Outcome Immunomodulation

Fig 1: Ozanimod mechanism via S1PR1/S1PR5 agonism and downstream Gi protein signaling pathway.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate avoids the use of highly toxic copper cyanide (CuCN) by employing a formyl-to-cyano conversion strategy . Every protocol described below is designed as a self-validating system, incorporating strict analytical checkpoints to ensure reaction integrity.

Protocol 1: Synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate

Objective: Construct the functionalized benzoate core without heavy-metal cyanating agents.

  • Step 1: Formylation. Dissolve Isopropyl 4-hydroxybenzoate (1.0 eq) in trifluoroacetic acid (TFA). Add hexamethylenetetramine (HMTA, 2.0 eq) and heat to 90°C for 12 hours (Duff reaction).

    • Checkpoint: LC-MS must show >95% conversion to Isopropyl 3-formyl-4-hydroxybenzoate.

  • Step 2: Oximation & Dehydration. Transfer the crude aldehyde to a solution of formic acid and add hydroxylamine hydrochloride (1.5 eq). Reflux at 100°C for 6 hours. The hydroxylamine forms an oxime, which is immediately dehydrated by the acidic environment to yield Isopropyl 3-cyano-4-hydroxybenzoate.

    • Checkpoint: Disappearance of the aldehyde proton (~10 ppm) via 1H-NMR.

  • Step 3: Alkylation. Dissolve the cyano-phenol intermediate in anhydrous DMF. Add K 2​ CO 3​ (2.5 eq) and 2-bromopropane (1.5 eq). Heat to 80°C for 8 hours.

    • Causality: The steric bulk of the isopropyl ester prevents basic hydrolysis during this step. Quench with water and extract with ethyl acetate to yield the target Isopropyl 3-cyano-4-isopropoxybenzoate.

Protocol 2: Saponification to 3-Cyano-4-isopropoxybenzoic acid

Objective: Unmask the carboxylic acid for downstream oxadiazole coupling.

  • Step 1: Hydrolysis. Dissolve Isopropyl 3-cyano-4-isopropoxybenzoate in a 1:1 mixture of THF and Ethanol. Add 2M aqueous NaOH (1.5 eq). Heat to 50°C.

    • Causality: The elevated temperature is strictly required because the isopropyl ester is sterically hindered compared to a methyl ester, requiring more kinetic energy to achieve complete hydrolysis.

  • Step 2: Acidification. Concentrate the mixture under vacuum to remove organic solvents. Dilute the aqueous residue with distilled water and acidify with 2N HCl to pH < 3.

  • Step 3: Isolation. Filter the resulting white precipitate. Wash with cold water and dry under vacuum to yield 3-Cyano-4-isopropoxybenzoic acid (CAS: 258273-31-3).

    • Checkpoint: pH validation of the filtrate ensures complete precipitation of the free acid.

Protocol 3: Oxadiazole Ring Formation (Ozanimod API Synthesis)

Objective: Couple the acid to the chiral amidoxime to form the 1,2,4-oxadiazole core.

  • Step 1: Activation. Dissolve 3-Cyano-4-isopropoxybenzoic acid in DMF. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 2 hours at room temperature to form the active ester.

  • Step 2: Coupling. Add (S)-tert-butyl 4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-ylcarbamate (1.0 eq). Stir for 4 hours.

  • Step 3: Cyclodehydration. Heat the reaction mixture to 85°C for 6 hours to drive the cyclization of the intermediate into the 1,2,4-oxadiazole ring. Deprotect the Boc group using 4N HCl in dioxane to yield Ozanimod.

Synth_Workflow A Isopropyl 4-hydroxybenzoate (Starting Material) B Isopropyl 3-formyl-4-hydroxybenzoate (Formylation) A->B Duff Reaction (HMTA, TFA) C Isopropyl 3-cyano-4-hydroxybenzoate (Cyanation) B->C NH2OH·HCl, Dehydration D Isopropyl 3-cyano-4-isopropoxybenzoate (Alkylation - Target) C->D 2-Bromopropane, K2CO3 E 3-Cyano-4-isopropoxybenzoic acid (Saponification) D->E NaOH, EtOH/H2O F Ozanimod (Oxadiazole Coupling) E->F Amidoxime, CDI/HOBt

Fig 2: Step-by-step synthetic workflow from Isopropyl 4-hydroxybenzoate to Ozanimod.

Quantitative Data & Analytical Validation

Table 1: Physicochemical Properties of Isopropyl 3-cyano-4-isopropoxybenzoate

ParameterValueMechanistic Rationale / Impact
CAS Number 1261173-10-7Unique identifier for the sterically hindered isopropyl ester derivative.
Molecular Formula C 14​ H 17​ NO 3​ -
Molecular Weight 247.29 g/mol -
Lipophilicity (LogP) ~3.5 (est.)Enhances organic phase solubility during extraction compared to the methyl ester.
Steric Hindrance HighProtects the ester carbonyl from premature nucleophilic attack during basic alkylation.

Table 2: S1P Receptor Agonist Activity (Ozanimod vs. Siponimod) Data demonstrates the high potency of the 3-cyano-4-isopropoxyphenyl pharmacophore derived from this intermediate.

CompoundS1PR1 EC 50​ (nM)S1PR5 EC 50​ (nM)S1PR3 EC 50​ (nM)Clinical Indication
Ozanimod 0.27 ± 0.065.9 ± 1.0>10,000Multiple Sclerosis, Ulcerative Colitis
Siponimod 0.460.3>1,111Multiple Sclerosis

References

  • Title: Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus Source: PLOS One / PubMed Central (PMC) URL: [Link]

  • Title: Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 Source: Frontiers in Pharmacology URL: [Link]

  • Title: Discovery of Novel Selective Dual Agonists Targeting S1PR1 and S1PR5 for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Preparation method for methyl 3-cyano-4-isopropoxybenzoate (Patent WO2018121051A1)
Foundational

An In-depth Technical Guide on the Safe Handling of Isopropyl 3-cyano-4-isopropoxybenzoate

This guide provides a comprehensive overview of the safety and handling protocols for Isopropyl 3-cyano-4-isopropoxybenzoate, a key intermediate in contemporary drug development. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the safety and handling protocols for Isopropyl 3-cyano-4-isopropoxybenzoate, a key intermediate in contemporary drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes critical safety data, expert-driven handling procedures, and emergency preparedness to ensure a secure laboratory environment.

Chemical Identity and Physicochemical Properties

PropertyValue (Predicted/Inferred)Source/Rationale
Molecular Formula C₁₄H₁₇NO₃Based on chemical structure
Molecular Weight 247.29 g/mol Calculated from the molecular formula
Appearance White to off-white solidInferred from related compounds like 3-cyano-4-isopropoxybenzoic acid.[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents (e.g., ethanol, ethyl acetate, THF). Limited solubility in water.Inferred from synthesis procedures and general properties of benzoate esters.[1][2]

Synthesis and Associated Hazards

The synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate typically involves the esterification of 3-cyano-4-isopropoxybenzoic acid. It is noteworthy that modern synthetic routes for the precursor acid have been developed to avoid the use of highly toxic cuprous cyanide, opting for a safer pathway from a formyl group.[3][4][5]

The general synthetic workflow is as follows:

Synthesis_Workflow A Methyl Parahydroxybenzoate B Methyl 3-formyl-4-hydroxybenzoate A->B Formylation C Methyl 3-cyano-4-hydroxybenzoate B->C Cyanation D Methyl 3-cyano-4-isopropoxybenzoate C->D Isopropylation E 3-Cyano-4-isopropoxybenzoic Acid D->E Hydrolysis F Isopropyl 3-cyano-4-isopropoxybenzoate E->F Esterification Safe_Handling_Workflow Start Start: Prepare to Handle Compound Eng_Controls Engineering Controls: - Verify fume hood functionality - Ensure clear workspace Start->Eng_Controls PPE_Donning Don PPE: - Lab coat - Chemical-resistant gloves - Safety goggles and face shield Eng_Controls->PPE_Donning Handling Handle Compound: - Weigh and transfer in fume hood - Minimize dust generation PPE_Donning->Handling Storage Store Properly: - Tightly sealed container - Cool, dry, well-ventilated area Handling->Storage Decontamination Decontaminate: - Clean work surfaces - Dispose of contaminated materials Storage->Decontamination PPE_Doffing Doff PPE: - Remove gloves correctly - Wash hands thoroughly Decontamination->PPE_Doffing End End: Procedure Complete PPE_Doffing->End

Workflow for the safe handling of Isopropyl 3-cyano-4-isopropoxybenzoate.
Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [3][6]* The storage area should be locked and accessible only to authorized personnel. [3]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [4]* Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. [4]Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. [4]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7]

Spills and Leaks
  • Small Spills: Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area immediately and call for emergency response. Prevent the spill from entering drains or waterways. [8]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. [6]This compound should be treated as hazardous waste. Do not dispose of it in the sewer system.

Conclusion

While Isopropyl 3-cyano-4-isopropoxybenzoate is a valuable intermediate in drug development, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can mitigate the risks associated with its use and maintain a safe and productive laboratory environment.

References

  • Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • Safety Data Sheet. MG Chemicals. [Link]

  • RP-101124 | C11H11NO3. PubChem. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. LabsCont. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Dallas. [Link]

  • BENZOATES. OECD. [Link]

  • Preparation method for methyl 3-cyano-4-isopropoxybenzoate.

Sources

Exploratory

Isopropyl 3-cyano-4-isopropoxybenzoate physical characteristics

Title: Comprehensive Physicochemical Profiling and Synthetic Architecture of Isopropyl 3-cyano-4-isopropoxybenzoate Executive Overview In the landscape of modern pharmaceutical synthesis, the precise engineering of advan...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Physicochemical Profiling and Synthetic Architecture of Isopropyl 3-cyano-4-isopropoxybenzoate

Executive Overview

In the landscape of modern pharmaceutical synthesis, the precise engineering of advanced intermediates dictates the scalability, safety, and yield of the final Active Pharmaceutical Ingredient (API). Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) represents a critical node in the development of sphingosine-1-phosphate (S1P) receptor modulators, most notably Ozanimod[1].

As an application scientist, I often observe that intermediates are treated merely as stepping stones. However, the specific physicochemical characteristics of Isopropyl 3-cyano-4-isopropoxybenzoate—specifically its dual isopropyl substitution and electron-withdrawing cyano group—are not accidental. They are purposefully designed to optimize lipophilicity, enhance organic phase extraction efficiencies, and provide a stable protecting group during harsh upstream cyanation reactions. This whitepaper deconstructs the physical properties, synthetic causality, and validated protocols surrounding this vital molecule.

Physicochemical Profiling & Structural Causality

Understanding the physical characteristics of Isopropyl 3-cyano-4-isopropoxybenzoate is essential for predicting its behavior in reactor environments. The presence of two branched aliphatic chains (the isopropoxy ether and the isopropyl ester) disrupts crystal lattice packing compared to its methyl ester counterpart. This structural feature significantly increases its solubility in non-polar organic solvents, which is a deliberate choice to minimize solvent volumes during large-scale liquid-liquid extractions.

Table 1: Quantitative Physicochemical Data

ParameterValue / CharacteristicCausality / Implication in Synthesis
CAS Registry Number 1261173-10-7[2]Unique identifier for the isopropyl ester variant.
Molecular Formula C₁₄H₁₇NO₃Dictates the stoichiometric mass balance in coupling reactions.
Molecular Weight 247.29 g/mol Used for precise molar equivalent calculations during hydrolysis.
Physical State Crystalline Solid / Powder[2]Facilitates isolation via filtration rather than energy-intensive distillation.
Hydrogen Bond Donors 0Prevents unwanted self-condensation or polymerization during storage.
Hydrogen Bond Acceptors 4 (3 Oxygen, 1 Nitrogen)Enhances transient solubility in protic solvents during base-catalyzed hydrolysis.
Toxicity Profile Skin/Eye Irritant (H315, H319)[3]Necessitates enclosed reactor systems and appropriate PPE during handling.

Green-Chemistry Synthetic Architecture

Historically, the synthesis of cyano-aromatics relied heavily on the Sandmeyer reaction or the Rosenmund-von Braun reaction, both of which utilize highly toxic cuprous cyanide (CuCN). In the context of API manufacturing, heavy metal contamination is a critical failure point.

To circumvent this, modern synthetic architectures for Isopropyl 3-cyano-4-isopropoxybenzoate utilize a formylation-dehydration pathway[4]. By converting an aldehyde to an oxime using hydroxylamine hydrochloride, and subsequently dehydrating it with acetyl chloride, we install the cyano group efficiently without introducing transition metal toxicity.

G N1 Methyl Paraben (Core Starting Material) N2 Formylation (MgCl2, TEA, Paraformaldehyde) N1->N2 N3 Cyanation (NH2OH·HCl, Acetyl Chloride) N2->N3 N4 Dual Isopropylation (iPrBr, K2CO3, DMF) N3->N4 N5 Isopropyl 3-cyano-4-isopropoxybenzoate (Target Intermediate) N4->N5

Synthetic workflow for Isopropyl 3-cyano-4-isopropoxybenzoate.

Application in Drug Development: The Ozanimod Pathway

Isopropyl 3-cyano-4-isopropoxybenzoate is not an end-product; it is a highly engineered precursor. To translate this intermediate into an active S1P1 receptor agonist like Ozanimod, the isopropyl ester must be selectively cleaved to yield 3-Cyano-4-isopropoxybenzoic acid (CAS: 258273-31-3) [1].

The causality behind keeping the ester intact until this final stage is protective: the ester shields the carboxylic acid from unwanted side reactions during the rigorous upstream isopropylation of the phenolic hydroxyl group. Once hydrolyzed, the free acid is activated using 1,1′-carbonyldiimidazole (CDI) or EDC/HOBt, and coupled with an indane amine derivative to form the final pharmacophore[1].

G2 A Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) B Alkaline Hydrolysis (NaOH, THF/EtOH) A->B C 3-Cyano-4-isopropoxybenzoic acid (CAS: 258273-31-3) B->C D Amide Coupling (EDC, HOBt, Indane Amine) C->D E Ozanimod (RPC1063) S1P1 Receptor Agonist D->E

Conversion of the intermediate into the API Ozanimod.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not rely solely on post-reaction analytical testing; it must provide real-time, self-validating feedback to the chemist. Below are the optimized methodologies for processing and validating this intermediate.

Protocol A: Base-Catalyzed Hydrolysis to Free Acid

Objective: Convert Isopropyl 3-cyano-4-isopropoxybenzoate to 3-Cyano-4-isopropoxybenzoic acid.

  • Solvent Configuration: Suspend 10.0 g of Isopropyl 3-cyano-4-isopropoxybenzoate in a 1:1 mixture of Tetrahydrofuran (THF) and Ethanol (60 mL).

    • Causality: The ester is highly lipophilic and insoluble in water. THF provides organic solvation, while Ethanol acts as a phase-transfer bridge for the aqueous base.

  • Base Addition: Slowly add 30 mL of 2M aqueous NaOH under continuous stirring at 25°C.

  • Self-Validating Checkpoint (Phase Transition): As the reaction proceeds, the opaque organic suspension will transition into a completely clear, homogenous solution. This visual cue confirms that the lipophilic ester has been successfully converted into the water-soluble sodium carboxylate salt. Do not proceed until the solution is entirely clear.

  • Solvent Removal: Concentrate the mixture under reduced pressure to strip the THF and Ethanol, leaving only the aqueous layer.

  • Acidification: Dilute the residue with 100 mL of distilled water. Dropwise, add 2N HCl until the pH reaches < 3.

  • Self-Validating Checkpoint (Precipitation): A dense white precipitate will immediately crash out of the solution. Because the free acid is insoluble in acidic water, this massive precipitation validates the successful isolation of the target acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to yield the pure acid[1].

Protocol B: Chromatographic Purity Validation (HPLC)

Objective: Verify the absence of unreacted starting material.

  • Column Selection: Utilize a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Causality: The high lipophilicity of the isopropyl groups requires a strongly hydrophobic stationary phase to achieve proper retention and resolution.

  • Mobile Phase: Isocratic elution using 70% Acetonitrile / 30% Water (buffered with 0.1% Trifluoroacetic acid).

  • Detection: Set the UV detector to 254 nm. The conjugated pi-system of the cyano-benzoate core absorbs strongly at this wavelength.

  • System Validation: Inject a mixed standard of the ester and the free acid. The free acid must elute first (due to higher polarity), followed by the highly retained isopropyl ester. Baseline resolution (Rs > 2.0) between these two peaks validates the system's suitability for purity determination.

References

  • Title: AK Scientific, Inc.
  • Source: google.
  • Source: nih.
  • Source: google.

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Protocols & Analytical Methods

Method

Process Chemistry Application Note: Chemoselective Synthesis of 3-Cyano-4-isopropoxybenzoic Acid

Executive Summary & The Synthetic Challenge 3-Cyano-4-isopropoxybenzoic acid (CAS 258273-31-3) is a highly valued building block in medicinal chemistry and drug development 1. The synthesis of this compound from its prec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Synthetic Challenge

3-Cyano-4-isopropoxybenzoic acid (CAS 258273-31-3) is a highly valued building block in medicinal chemistry and drug development 1. The synthesis of this compound from its precursor, isopropyl 3-cyano-4-isopropoxybenzoate , presents a classic late-stage chemoselectivity challenge: the hydrolysis of a sterically hindered ester in the presence of a base-sensitive nitrile group.

Standard saponification conditions often result in the undesired hydration of the nitrile to a primary amide, or further to a diacid. This guide provides field-proven, causality-driven protocols to achieve high-fidelity chemoselective deprotection, adapting recent breakthroughs in process chemistry to ensure scalable, self-validating workflows.

Mechanistic Causality: Why Standard Saponification Fails

To design an effective protocol, we must first understand the competing kinetics of the functional groups involved:

  • Steric Hindrance of the Isopropyl Ester: Unlike methyl or ethyl esters, the bulky isopropyl group physically shields the carbonyl carbon from nucleophilic attack. This raises the activation energy required for saponification, forcing chemists to use higher temperatures or stronger bases (e.g., NaOH/KOH).

  • Electrophilicity of the Nitrile: Nitriles are highly susceptible to base-catalyzed hydration. The mechanism begins with the nucleophilic attack by a hydroxide ion on the electrophilic carbon of the nitrile, forming an imidate ion intermediate that rapidly tautomerizes to a primary amide 2.

  • The Causality of Impurity Formation: When harsh aqueous base is applied to overcome the ester's steric hindrance, the bulk concentration of OH− drives the parasitic nitrile hydration pathway.

The Solution: Recent process chemistry optimization by Pfizer on the GLP-1R agonist danuglipron demonstrated that using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in aqueous methyl ethyl ketone (MEK) drastically suppresses nitrile hydration 3. TBD is a charge-neutral organic superbase ( pKBH+​ ~26) that acts as a nucleophilic catalyst. It activates the ester in the lipophilic organic phase without flooding the system with aqueous hydroxide, thereby starving the nitrile hydration pathway of its required nucleophile 4.

Pathway cluster_0 Chemoselective Pathway (Desired) cluster_1 Parasitic Pathway (Undesired) SM Isopropyl 3-cyano-4-isopropoxybenzoate (Starting Material) Prod 3-cyano-4-isopropoxybenzoic acid (Target API Building Block) SM->Prod TBD / MEK / H2O (Mild, Chemoselective) Amide 3-carbamoyl-4-isopropoxybenzoic acid (Amide Impurity) SM->Amide NaOH / Heat (Harsh Saponification) Diacid 3-carboxy-4-isopropoxybenzoic acid (Diacid Impurity) Amide->Diacid Prolonged Heat

Fig 1. Reaction pathways for ester hydrolysis vs. competing nitrile hydration.

Quantitative Data: Condition Screening Matrix

The following table summarizes the causal relationship between the chosen base/solvent system and the resulting chemoselectivity.

Hydrolysis ConditionBase / CatalystSolvent SystemTemp (°C)Ester Conversion (%)Amide Impurity (%)
Standard SaponificationNaOH (3.0 eq)EtOH / H₂O60>95%12.0 - 15.0%
Mild SaponificationLiOH·H₂O (3.0 eq)THF / H₂O25<40% (Stalled)<1.0%
Heated Mild BaseLiOH·H₂O (3.0 eq)THF / H₂O5085%5.0 - 8.0%
Superbase Catalysis TBD (2.0 eq) MEK / H₂O 25 92% <1.0%

Validated Experimental Protocols

Protocol A: Mild LiOH-Mediated Saponification (Discovery / Milligram Scale)

Best for rapid lab-scale synthesis where chromatographic purification is acceptable.

  • Dissolution: Dissolve isopropyl 3-cyano-4-isopropoxybenzoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration).

  • Reagent Addition: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq) in one portion. Causality Note: Li+ coordinates with the carbonyl oxygen more strongly than Na+ , slightly increasing the electrophilicity of the ester carbonyl and allowing hydrolysis at lower temperatures.

  • Controlled Heating: Stir the reaction at 40 °C.

  • Self-Validating In-Process Control (IPC): Monitor via LCMS every 2 hours. Crucial: Terminate the reaction when conversion reaches 85-90%. Pushing past 90% exponentially increases the rate of nitrile hydration as the concentration of the sterically hindered ester drops.

  • Workup: Quench by cooling to 0 °C and adding 1M HCl dropwise until pH 3 is reached. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to separate the unreacted ester.

Protocol B: TBD-Catalyzed Chemoselective Saponification (Process / Gram-to-Kilo Scale)

Best for scale-up operations. This protocol utilizes a self-validating phase-separation workup to bypass chromatography entirely.

  • Reaction Setup: Dissolve the isopropyl ester (1.0 eq) in Methyl Ethyl Ketone (MEK, 5 mL/g). Add water (30 eq) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, 2.0 eq).

  • Ambient Stirring: Stir the biphasic mixture at 25 °C for 16 hours.

  • Phase-Directed Workup (Self-Validating Step): Add Toluene (5 mL/g) and additional water (5 mL/g) to the reaction mixture. Stir for 10 minutes and allow the phases to separate.

    • Causality Note: Any unreacted, highly lipophilic isopropyl ester will partition exclusively into the upper Toluene/MEK phase. The desired product (currently existing as a water-soluble carboxylate salt) remains in the lower aqueous phase.

  • Impurity Rejection: Discard the organic layer (rejecting unreacted starting material).

  • Acidification & Crystallization: Cool the aqueous phase to 5 °C. Slowly adjust the pH to 4.0 using 10% aqueous citric acid. The target 3-cyano-4-isopropoxybenzoic acid will precipitate as a white crystalline solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45 °C.

Workflow Step1 1. Dissolution Dissolve Ester in MEK Step2 2. Catalysis Add TBD & H2O (25°C) Step1->Step2 Step3 3. IPC Monitoring Check LCMS at 16h Step2->Step3 Decision Conversion >90%? Step3->Decision Decision->Step2 No (Wait 2h) Step4 4. Quench & Extract Add Toluene/H2O Decision->Step4 Yes Step5 5. Phase Separation Discard Org (Unreacted Ester) Step4->Step5 Step6 6. Acidification Adjust Aq. to pH 4 Step5->Step6 Step7 7. Crystallization Isolate Pure API Step6->Step7

Fig 2. Self-validating workflow for the TBD-catalyzed chemoselective saponification.

References

  • Chemoselective Saponification in the Synthesis of Danuglipron Facilitated with Trifluoroethanol , Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Ester, Nitrile and Oxetane Play Nice , Scientific Update - UK. Available at: [Link]

  • Hydrolysis of Nitriles , Organic Chemistry Tutor. Available at:[Link]

Sources

Application

Application Note: Chemoselective Esterification of 3-Cyano-4-Hydroxybenzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic causality, chemoselective protocol design, and scalable synthesis. Strategic Overview & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic causality, chemoselective protocol design, and scalable synthesis.

Strategic Overview & Mechanistic Challenges

The synthesis of methyl 3-cyano-4-hydroxybenzoate is a critical foundational step in modern medicinal chemistry. This specific scaffold is heavily utilized as an advanced intermediate in the development of [1], [2], and highly selective [3].

The Chemoselectivity Problem

3-Cyano-4-hydroxybenzoic acid presents a classic chemoselectivity challenge due to the presence of three distinct functional groups:

  • Carboxylic Acid (-COOH): The target for esterification.

  • Phenolic Hydroxyl (-OH): A weak nucleophile that generally remains inert to aliphatic alcohols, allowing for selective acid esterification without requiring protecting groups.

  • Nitrile (-CN): Highly sensitive to hydrolysis.

Why Standard Fischer Esterification Fails: Traditional Fischer esterification relies on refluxing the carboxylic acid in methanol with a catalytic amount of concentrated aqueous sulfuric acid. However, this reaction produces water as a byproduct ( RCOOH+MeOH⇌RCOOMe+H2​O ). The combination of adventitious water, strong acid, and elevated temperatures creates an environment highly conducive to the hydration of the nitrile group, leading to primary amide or carboxylic acid byproducts.

Workflow & Mechanistic Visualization

The following diagram illustrates the logical divergence of esterification methods based on the sensitivity of the nitrile group.

G cluster_methods Chemoselective Esterification Pathways SM 3-Cyano-4-hydroxybenzoic acid (Reactive: -COOH | Sensitive: -CN | Inert: -OH) M1 Method A: SOCl₂ / MeOH In-situ Anhydrous HCl Generation SM->M1 0°C to Reflux M2 Method B: DCC / DMAP / MeOH Steglich Coupling (Neutral) SM->M2 0°C to RT Bad Standard Fischer (Aqueous H₂SO₄) Generates H₂O + Acid SM->Bad Reflux Prod Methyl 3-cyano-4-hydroxybenzoate (Target Ester) M1->Prod High Yield Preserves -CN M2->Prod Mild Conditions Preserves -CN Degrad Nitrile Hydrolysis (Amide / Carboxylic Acid Byproducts) Bad->Degrad H₂O attacks -CN

Figure 1: Chemoselective pathways for the esterification of 3-cyano-4-hydroxybenzoic acid.

Experimental Protocols

Method A: Thionyl Chloride-Mediated Esterification (Recommended for Scale-Up)

This method utilizes thionyl chloride ( SOCl2​ ) in methanol. Instead of forming an acyl chloride directly, adding SOCl2​ to methanol at 0 °C safely generates anhydrous HCl and dimethyl sulfite in situ. Furthermore, SOCl2​ acts as a potent water scavenger, consuming any moisture and driving the reaction forward without risking nitrile hydrolysis[4].

Reagents:

  • 3-Cyano-4-hydroxybenzoic acid (1.0 eq)

  • Anhydrous Methanol (Solvent, 0.5 M)

  • Thionyl Chloride ( SOCl2​ , 1.5 eq)

Step-by-Step Procedure:

  • Preparation: Suspend 3-cyano-4-hydroxybenzoic acid in anhydrous methanol in a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain under an inert argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath to cool the suspension to 0 °C.

  • Activation: Add thionyl chloride dropwise over 15–20 minutes.

    • Causality Check: Dropwise addition controls the exothermic reaction, preventing the rapid evolution of HCl gas and ensuring a safe, controlled generation of the catalytic species.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (65 °C) for 4 to 6 hours.

    • Self-Validation (IPC): The initial cloudy suspension will gradually clear into a homogeneous, pale-yellow solution as the ester forms. TLC (Hexanes:EtOAc 7:3) will show the complete consumption of the highly polar acid baseline spot and the appearance of a distinct, less polar ester spot ( Rf​≈0.4 ).

  • Workup: Cool the reaction to room temperature and concentrate in vacuo to remove methanol and residual HCl.

  • Purification: Dissolve the crude residue in ethyl acetate. Wash sequentially with saturated aqueous NaHCO3​ (to neutralize residual acid), water, and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to afford the pure methyl ester as a solid.

Method B: Steglich Esterification (Recommended for Extreme Mildness)

For scenarios where heating or acidic conditions must be entirely avoided, Steglich esterification provides a neutral, room-temperature alternative. DCC activates the carboxylic acid to an O-acylisourea intermediate, while DMAP acts as a superior acyl transfer catalyst.

Reagents:

  • 3-Cyano-4-hydroxybenzoic acid (1.0 eq)

  • Anhydrous Methanol (3.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM, 0.2 M)

Step-by-Step Procedure:

  • Preparation: Dissolve 3-cyano-4-hydroxybenzoic acid and anhydrous methanol in anhydrous DCM under argon.

  • Catalysis: Add DMAP to the solution and cool the mixture to 0 °C.

  • Coupling: Add DCC portion-wise over 10 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation (IPC): As the reaction progresses, N,N'-Dicyclohexylurea (DCU) will precipitate as a voluminous white solid. This precipitation is a direct visual indicator of the successful formation of the O-acylisourea intermediate and its subsequent reaction with methanol.

  • Workup: Filter the suspension through a pad of Celite to remove the DCU byproduct. Wash the filter cake with cold DCM.

  • Purification: Wash the combined filtrate with 1M HCl (to remove DMAP), saturated NaHCO3​ , and brine. Dry over MgSO4​ , filter, and concentrate.

Quantitative Method Comparison

The table below summarizes the operational metrics for both protocols, allowing researchers to select the optimal method based on their specific laboratory constraints.

ParameterMethod A ( SOCl2​ / MeOH)Method B (DCC / DMAP)
Primary Mechanism In-situ anhydrous HCl catalysisBase-catalyzed acyl transfer
Scalability Excellent (Multi-gram to Kilogram)Limited (Due to DCU filtration)
Reaction Time 4 - 6 hours12 - 16 hours
Temperature Profile 0 °C 65 °C (Reflux)0 °C Room Temperature
Chemoselectivity High (Anhydrous state protects -CN)Very High (Neutral conditions)
Typical Yield 90 - 95%80 - 85%
Cost Efficiency Highly economicalModerate (Requires coupling reagents)

References

  • Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid[1-(2,3,5,6-Tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Novel substituted bicyclic aromatic compounds as s-nitrosoglutathione reductase inhibitors WIPO (Google P
  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase PubMed Central (NIH)[Link]

  • Glucagon antagonists/inverse agonists Google P

Sources

Method

Application Note: Advanced Synthetic Workflows Utilizing Isopropyl 3-cyano-4-isopropoxybenzoate

Executive Summary In the landscape of modern pharmaceutical synthesis, particularly in the development of sphingosine-1-phosphate (S1P) receptor modulators (such as Ozanimod), the construction of the 1,2,4-oxadiazole pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, particularly in the development of sphingosine-1-phosphate (S1P) receptor modulators (such as Ozanimod), the construction of the 1,2,4-oxadiazole pharmacophore is a critical path. Isopropyl 3-cyano-4-isopropoxybenzoate serves as a highly strategic building block in this endeavor. This application note details the mechanistic rationale, step-by-step protocols, and self-validating analytical checkpoints for utilizing this specific ester to synthesize high-purity 1,2,4-oxadiazole active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The "Isopropyl Advantage"

While methyl esters are ubiquitous in early-stage discovery, transitioning to an isopropyl ester at the process chemistry level offers distinct thermodynamic and kinetic advantages:

  • Steric Shielding During Upstream Synthesis: The synthesis of the 3-cyano-4-isopropoxy scaffold often involves alkylating a phenolic precursor using isopropyl bromide and a base like potassium carbonate[1]. Under these basic conditions, methyl esters are prone to premature, uncontrolled hydrolysis. The steric bulk of the isopropyl group shields the carbonyl carbon from nucleophilic attack, preserving the ester linkage during harsh alkylation conditions.

  • Enhanced Lipophilicity: The isopropyl moiety increases the overall lipophilicity of the intermediate. This translates to rapid, clean phase separation during aqueous workups, drastically reducing the emulsion formation that plagues large-scale manufacturing.

Synthetic Workflow

SynthesisWorkflow Ester Isopropyl 3-cyano-4-isopropoxybenzoate (Stable Precursor) Acid 3-cyano-4-isopropoxybenzoic acid (Active Intermediate) Ester->Acid Saponification NaOH, EtOH/H2O, 60°C Activated O-Acyl Amidoxime (Uncyclized Intermediate) Acid->Activated Coupling (T3P, DIPEA) EtOAc, 25°C Oxadiazole 1,2,4-Oxadiazole API (e.g., Ozanimod) Activated->Oxadiazole Cyclodehydration 85-90°C, -H2O Amidoxime Amidoxime Partner (e.g., Aminoindane deriv.) Amidoxime->Activated Nucleophilic Attack

Fig 1: Synthetic workflow from Isopropyl 3-cyano-4-isopropoxybenzoate to a 1,2,4-oxadiazole API.

Experimental Protocols

Protocol A: Controlled Saponification

Objective: Conversion of the lipophilic ester to the active 3-cyano-4-isopropoxybenzoic acid, a highly crystalline solid that serves as the direct precursor for nucleophilic addition[2].

  • Reaction Setup: Charge a round-bottom flask with Isopropyl 3-cyano-4-isopropoxybenzoate (1.0 eq) and Ethanol (5 vol).

  • Base Addition: Add 2.0 M aqueous NaOH (2.0 eq) dropwise at ambient temperature.

  • Thermal Activation: Heat the biphasic mixture to 60 °C for 4 hours.

    • Causality: The isopropyl ester is sterically hindered compared to a methyl ester; elevated temperature ensures complete conversion without degrading the sensitive cyano group. Ethanol acts as a co-solvent to maintain the solubility of the lipophilic ester.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​ ~0.6) must completely disappear, yielding a baseline spot ( Rf​ 0.0) corresponding to the carboxylate salt.

  • Precipitation: Cool the mixture to 5 °C and acidify with 1.0 M HCl to pH 2-3.

    • Causality: Protonation of the carboxylate drastically drops its aqueous solubility, driving immediate crystallization.

  • Isolation: Filter the resulting white precipitate, wash with cold water (2 x 2 vol), and dry under vacuum at 45 °C.

Protocol B: T3P-Mediated Cyclocondensation to 1,2,4-Oxadiazole

Objective: Coupling the benzoic acid with a chiral amidoxime to form the API core.

  • Reaction Setup: Suspend 3-cyano-4-isopropoxybenzoic acid (1.0 eq) and the target amidoxime (1.05 eq) in Ethyl Acetate (10 vol).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: A sterically hindered, non-nucleophilic base is required to deprotonate the acid and neutralize the system without competing for the activated ester intermediate.

  • Activation: Charge Propylphosphonic anhydride (T3P, 50% solution in EtOAc) (1.5 eq) dropwise at 25 °C. Stir for 2 hours.

  • Self-Validation Checkpoint: Sample the reaction for LC-MS. Confirm the presence of the O-acyl amidoxime intermediate (observed as M+18 relative to the final cyclized product). The absence of the free acid confirms complete activation.

  • Cyclodehydration: Heat the reaction to 85–90 °C for 12 hours[3].

    • Causality: Thermal energy drives the cyclodehydration step, eliminating water to close the 1,2,4-oxadiazole ring[3].

  • Workup: Cool to room temperature and wash the organic layer with water (2 x 5 vol) and brine (1 x 5 vol).

    • Causality: T3P is specifically chosen over EDCI/HOBt because its byproducts are highly water-soluble, allowing purification via simple phase separation rather than tedious silica gel chromatography[3].

  • Isolation: Concentrate the organic layer under reduced pressure to yield the crude oxadiazole API.

Quantitative Data: Reaction Optimization

The choice of coupling agent and solvent profoundly impacts the yield and purity of the final 1,2,4-oxadiazole ring closure. The data below summarizes the optimization of Protocol B.

Table 1: Optimization of 1,2,4-Oxadiazole Ring Closure

Coupling ReagentSolventTemp (°C)Time (h)Yield (%)HPLC Purity (%)Mechanistic Observation
EDCI / HOBtDMF90166892.5Difficult aqueous workup; urea byproducts retained in organic phase.
CDIToluene110127494.0High temperature required for activation; slight degradation observed.
T3P (50% EtOAc) EtOAc 85 12 89 98.5 Clean profile; water-soluble byproducts easily removed via aqueous wash.

Note: T3P in EtOAc provides the optimal balance of high yield, excellent purity, and scalable workup conditions.

References

  • WO2018121051A1 - Preparation method for methyl 3-cyano-4-isopropoxybenzoate - Google P
  • CN110997645A - The preparation method of ozanimod - Google P
  • CAS 258273-31-3: 3-Cyano-4-(1-methylethoxy)benzoic acid - CymitQuimica

Sources

Application

Comprehensive Analytical Strategies for the Characterization of Isopropyl 3-cyano-4-isopropoxybenzoate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the analytical methods required for the thorough characterization of Isopropyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methods required for the thorough characterization of Isopropyl 3-cyano-4-isopropoxybenzoate, a key intermediate in pharmaceutical synthesis.[1] Ensuring the identity, purity, and quality of such intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] This application note details robust, validated protocols for chromatographic analysis, structural elucidation, and impurity profiling using state-of-the-art techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are designed to be self-validating, incorporating system suitability tests and adhering to principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[4]

Compound Profile and Physicochemical Properties

Isopropyl 3-cyano-4-isopropoxybenzoate is an organic ester. Its characterization begins with understanding its fundamental properties, which dictate the selection of appropriate analytical techniques.

PropertyValueSource
IUPAC Name propan-2-yl 3-cyano-4-(propan-2-yloxy)benzoateIUPAC Nomenclature
Molecular Formula C₁₄H₁₇NO₃Calculated
Molecular Weight 247.29 g/mol Calculated
Parent Acid 3-cyano-4-isopropoxybenzoic acidPubChem[5]
Appearance Expected to be a white to off-white solidAnalogy to parent acid[1]
Solubility Expected to be soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane) and poorly soluble in water.Chemical Principles

Comprehensive Analytical Workflow

A multi-faceted approach is necessary for the complete characterization of a pharmaceutical intermediate. The following workflow ensures that all critical quality attributes, including identity, purity, and strength (assay), are reliably determined.

Analytical_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Purity, Assay & Impurity Profiling cluster_2 Identity & Structural Confirmation cluster_3 Residual Solvent Analysis Sample Test Sample of Isopropyl 3-cyano-4-isopropoxybenzoate Prep Prepare solutions in appropriate solvents (e.g., Acetonitrile/Water) Sample->Prep HPLC HPLC-UV Analysis (Primary Technique) Prep->HPLC LCMS LC-MS Prep->LCMS NMR NMR (¹H & ¹³C) Prep->NMR FTIR FTIR Prep->FTIR GCHS GC-Headspace Prep->GCHS HPLC_Out Purity (% Area) Assay (vs. Standard) Impurity Profile HPLC->HPLC_Out Final Complete Certificate of Analysis (CoA) HPLC_Out->Final LCMS_Out Molecular Weight Confirmation LCMS->LCMS_Out NMR_Out Definitive Structure Elucidation NMR->NMR_Out FTIR_Out Functional Group Identification FTIR->FTIR_Out LCMS_Out->Final NMR_Out->Final FTIR_Out->Final GCHS_Out Quantitation of Isopropanol & other process solvents GCHS->GCHS_Out GCHS_Out->Final

Caption: Comprehensive analytical workflow for compound characterization.

Chromatographic Analysis for Purity and Assay (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is the cornerstone for determining the purity and assay of Isopropyl 3-cyano-4-isopropoxybenzoate. A reversed-phase method is most suitable for this moderately non-polar analyte.[6][7]

Principle and Rationale

The method employs a C18 stationary phase, which retains the analyte based on hydrophobic interactions. A mobile phase gradient of water and a polar organic solvent (acetonitrile) allows for the effective elution of the main compound while separating it from more polar or less polar impurities. UV detection is chosen based on the presence of the chromophoric aromatic ring.

Detailed HPLC Protocol

Instrumentation:

  • HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

Reagents and Materials:

  • Acetonitrile (HPLC grade or higher)

  • Water (Milli-Q or 18.2 MΩ·cm)

  • Isopropyl 3-cyano-4-isopropoxybenzoate reference standard

  • Class A volumetric flasks and pipettes

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase; provides good resolution.
Mobile Phase A WaterAqueous component for polar interaction.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient 0-5 min: 50% B5-20 min: 50% to 95% B20-25 min: 95% B25.1-30 min: 50% BA gradient ensures elution of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity and peak shape.
Detection (UV) 265 nmWavelength of maximum absorbance is predicted based on similar structures.[8]
Run Time 30 minutesAllows for elution of late-eluting impurities.

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the test sample.

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

Method Validation Framework

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][9]

Validation_Workflow Start Validated HPLC Method (Goal) Spec Specificity (Peak Purity) Start->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD / LOQ Acc->LOD Prec->LOD Rob Robustness LOD->Rob Final Final Rob->Final Method Ready for Routine Use

Caption: Workflow for analytical method validation.

Summary of Validation Parameters:

ParameterPurposeAcceptance Criteria
Specificity To ensure the analyte peak is free from interference from impurities or matrix components.Peak purity index > 0.995 (PDA detector).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over 5 concentration levels.
Accuracy To determine the closeness of the measured value to the true value.98.0% - 102.0% recovery of spiked samples at 3 levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability & Intermediate Precision RSD ≤ 2.0%.
LOD/LOQ To determine the lowest concentration that can be reliably detected and quantified.Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability criteria met under varied conditions (e.g., ±2°C temp, ±0.1 mL/min flow).

Structural Elucidation and Identity Confirmation

While HPLC provides quantitative data, a combination of spectroscopic techniques is required for unambiguous structural confirmation.

Mass Spectrometry (LC-MS)

Principle: LC-MS confirms the molecular weight of the analyte. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, minimizing fragmentation and yielding a clear molecular ion.

Protocol:

  • Interface: Couple the HPLC system described in Section 3.2 to a mass spectrometer.

  • Ionization Mode: ESI, Positive mode.

  • Data Acquisition: Scan for a mass range of m/z 100-500.

  • Expected Ions:

    • [M+H]⁺: 248.13 (Calculated for C₁₄H₁₈NO₃⁺)

    • [M+Na]⁺: 270.11 (Calculated for C₁₄H₁₇NO₃Na⁺)

Rationale: The presence of the predicted molecular ions provides strong evidence of the compound's identity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR provide definitive information about the carbon-hydrogen framework of the molecule, confirming its connectivity and isomeric purity.[10]

Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C, and optionally, DEPT-135 spectra.

Predicted Spectral Data (in CDCl₃):

¹H NMR:

  • Aromatic Protons (3H): Three signals expected in the δ 7.0-8.2 ppm range. One doublet, one singlet (or narrow doublet), and one doublet of doublets, reflecting the trisubstituted benzene ring.

  • Isopropoxy CH (1H): A septet around δ 4.6-4.8 ppm, coupled to the six methyl protons.

  • Isopropyl Ester CH (1H): A septet around δ 5.1-5.3 ppm, shifted downfield due to the ester oxygen.

  • Isopropoxy CH₃ (6H): A doublet around δ 1.4 ppm.

  • Isopropyl Ester CH₃ (6H): A doublet around δ 1.3 ppm.

¹³C NMR:

  • Carbonyl (C=O): ~164-166 ppm.

  • Aromatic Carbons (6C): Six distinct signals between ~110-165 ppm. The carbon attached to the cyano group will be at the lower end of this range, while the oxygen-substituted carbon will be at the higher end.

  • Cyano (C≡N): ~115-120 ppm.

  • Isopropoxy CH: ~71-73 ppm.

  • Isopropyl Ester CH: ~69-71 ppm.

  • Isopropoxy & Isopropyl Ester CH₃: Two distinct signals around ~21-23 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR identifies the key functional groups present in the molecule by their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or analyze as a thin film on a salt plate.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~2230-2220Nitrile (C≡N)Stretching
~1725-1710Ester (C=O)Stretching
~1600, ~1500Aromatic Ring (C=C)Stretching
~1280-1240Aryl-O EtherAsymmetric C-O Stretching
~1100-1000C-OStretching
~3000-2850Aliphatic C-HStretching

Residual Solvent Analysis (GC-Headspace)

Principle: The likely synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate involves an esterification reaction using isopropanol.[11][12] It is critical to quantify any residual isopropanol to ensure it is below the limits specified by ICH Q3C guidelines. Static headspace gas chromatography (GC-HS) is the preferred method for this analysis.[13][14]

Detailed GC-HS Protocol

Instrumentation:

  • GC system with a headspace autosampler and a Flame Ionization Detector (FID).

Reagents and Materials:

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (high-purity, GC grade)

  • Isopropanol reference standard

GC and Headspace Conditions:

ParameterRecommended Setting
Column DB-624 or equivalent, 30 m x 0.53 mm, 3 µm
Carrier Gas Nitrogen or Helium
Injector Temp. 150 °C
Detector (FID) Temp. 250 °C
Oven Program 40 °C (hold 5 min), then 10 °C/min to 180 °C
HS Vial Temp. 80 °C
HS Loop Temp. 90 °C
HS Transfer Line Temp. 100 °C
Vial Equilibration Time 15 minutes

Sample Preparation:

  • Standard Solution: Prepare a stock solution of isopropanol in DMSO. Create a series of dilutions to establish a calibration curve bracketing the expected concentration limit (e.g., 5000 ppm).

  • Sample Solution: Accurately weigh ~100 mg of the test sample into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap, and vortex to dissolve.

Analysis: Run the standard solutions to establish a calibration curve. Analyze the sample preparations and quantify the amount of isopropanol present by comparing the peak area to the calibration curve.

Conclusion

The analytical protocols detailed in this application note provide a robust and comprehensive framework for the complete characterization of Isopropyl 3-cyano-4-isopropoxybenzoate. By systematically applying HPLC for purity and assay, a suite of spectroscopic techniques (MS, NMR, FTIR) for identity, and GC-HS for residual solvent analysis, researchers and quality control scientists can ensure that this critical intermediate meets the stringent quality standards required in the pharmaceutical industry. Adherence to these validated methods will generate reliable and defensible data, supporting drug development and manufacturing processes.

References

  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). Longdom Publishing. Retrieved March 15, 2026, from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn. Retrieved March 15, 2026, from [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013, May). International Journal of Pharmaceutical Erudition. Retrieved March 15, 2026, from [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. (2020, July 8). SciELO Brazil. Retrieved March 15, 2026, from [Link]

  • AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved March 15, 2026, from [Link]

  • 3-cyano-4-isopropoxybenzoic acid. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (2011). The Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Separation of Isopropyl 3,4,5-trihydroxybenzoate on Newcrom R1 HPLC column. (2018, February 16). SIELC. Retrieved March 15, 2026, from [Link]

  • CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid. (n.d.). Google Patents.
  • ISOPROPYL BENZOATE. (n.d.). Ataman Kimya. Retrieved March 15, 2026, from [Link]

  • WO2018121051A1 - Preparation method for methyl 3-cyano-4-isopropoxybenzoate. (n.d.). Google Patents.
  • Analytical Methods. (n.d.). RSC Publishing. Retrieved March 15, 2026, from [Link]

  • CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid. (n.d.). Google Patents.
  • An Effective Quantitative Gas Chromatography-Head Space Method Development And Validation For Isopropyl Alcohol Content In Mesalamine Prolonged Release Tablets. (2024, May 26). International Journal of Pharmaceutical Sciences. Retrieved March 15, 2026, from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). MDPI. Retrieved March 15, 2026, from [Link]

  • Isopropyl 3,4,5-trihydroxybenzoate. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Developing and validating an HPLC method to quantify an IPA (Ingredient Pharmaceutical Active). (n.d.). Master Analyse et Controle. Retrieved March 15, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 14). Technology Networks. Retrieved March 15, 2026, from [Link]

  • A method to determine methanol (MeOH) and isopropyl alcohol (IPA) was developed using static headspace sampling (HSS) with gas chromatography (GC) and gas chromatography/mass spectrometry (GC/MS). (n.d.). Journal of Research in Traditional Medicine. Retrieved March 15, 2026, from [Link]

  • Gas chromatography of isopropyl alcohol in commercial rubbing alcohols. (n.d.). University Knowledge Digital Repository. Retrieved March 15, 2026, from [Link]

  • A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. (2021). PubMed. Retrieved March 15, 2026, from [Link]

  • a comprehensive review of method development by hplc. (2021, May 11). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved March 15, 2026, from [Link]

  • 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved March 15, 2026, from [Link]

Sources

Method

A Robust, Validatable HPLC Method for the Quantification of Isopropyl 3-cyano-4-isopropoxybenzoate

An Application Note for the Pharmaceutical Sciences Abstract This application note presents a detailed, optimized, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isopropy...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmaceutical Sciences

Abstract

This application note presents a detailed, optimized, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isopropyl 3-cyano-4-isopropoxybenzoate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical to the quality of the final active pharmaceutical ingredient (API). The developed method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, and precision. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind the method development, a step-by-step protocol, and a framework for method validation in accordance with international regulatory guidelines.

Principles of Analysis and Method Rationale

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the analysis of pharmaceuticals and their intermediates due to its high resolution, sensitivity, and versatility.[1][2][3] The selection of a specific HPLC methodology is predicated on the physicochemical properties of the analyte.[4]

1.1 Choice of Chromatographic Mode: Reversed-Phase HPLC

Isopropyl 3-cyano-4-isopropoxybenzoate is a non-polar molecule, characterized by the presence of two isopropoxy groups and an isopropyl ester moiety, alongside a polar cyano group. Its structure suggests limited solubility in aqueous media and strong interaction with hydrophobic stationary phases. Consequently, reversed-phase HPLC was selected as the most appropriate separation mode. In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by varying the proportion of organic solvent in the mobile phase.[5][6]

1.2 Choice of Detection: UV Spectrophotometry

The analyte contains a substituted benzene ring, a strong chromophore that absorbs ultraviolet (UV) radiation. Aromatic systems, particularly those with electron-withdrawing groups like the cyano substituent, typically exhibit strong absorbance in the 200-400 nm range.[7] This intrinsic property allows for sensitive and specific detection using a UV or Diode Array Detector (DAD), which are standard, robust, and cost-effective detectors in HPLC systems.[1]

Analyte Physicochemical Profile

A thorough understanding of the analyte's properties is the foundation of efficient method development.[4][8] While extensive experimental data for this specific ester is not publicly available, its properties can be reliably inferred from its constituent parts: 3-cyano-4-isopropoxybenzoic acid and isopropanol.

PropertyValue / DescriptionRationale / Source
Chemical Structure Chemical structure of Isopropyl 3-cyano-4-isopropoxybenzoateDerived from esterification of 3-cyano-4-isopropoxybenzoic acid.
Molecular Formula C₁₄H₁₇NO₃Calculated from structure.
Molecular Weight 247.29 g/mol Calculated from molecular formula.
Parent Acid 3-cyano-4-isopropoxybenzoic acid (CAS: 258273-31-3)This is the precursor molecule.[9][10][11]
Polarity Non-polar / Moderately HydrophobicThe presence of two isopropyl groups and the ester linkage significantly increases hydrophobicity compared to the parent carboxylic acid.
Predicted UV λmax ~250 - 280 nmBased on the substituted benzonitrile chromophore. Similar benzoate esters and parabens are commonly detected in this range.[12] A full UV scan is recommended during method development to determine the optimal wavelength.
Solubility Soluble in organic solvents (e.g., Acetonitrile, Methanol, Isopropanol); Insoluble in water.Typical for esters of this nature. The choice of diluent for standards and samples must be compatible with the mobile phase.[8]

Method Development Strategy

The goal of method development is to create a robust and reproducible method that can separate the analyte from potential impurities and degradation products in a reasonable timeframe.[3][13] Our strategy follows a logical, stepwise approach from initial screening to final optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Finalization Analyte_Info Analyte Physicochemical Profile Analysis Column_Selection Column Selection (C18, 5 µm, 4.6x150 mm) Analyte_Info->Column_Selection Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, Water) Analyte_Info->Mobile_Phase_Screen Detector_Setup Detector Setup (Scan 200-400 nm, Select λmax) Analyte_Info->Detector_Setup Gradient_Opt Gradient Optimization (Isocratic vs. Gradient, Slope, Time) Column_Selection->Gradient_Opt Mobile_Phase_Screen->Gradient_Opt Detector_Setup->Gradient_Opt Flow_Rate_Tune Flow Rate & Temp. Tuning (1.0 mL/min, 30°C) Gradient_Opt->Flow_Rate_Tune Peak_Shape_Opt Peak Shape Analysis (Tailing, Asymmetry) Flow_Rate_Tune->Peak_Shape_Opt SST_Define Define System Suitability Criteria (ICH/USP) Peak_Shape_Opt->SST_Define Final_Method Finalized Analytical Method SST_Define->Final_Method

Caption: Logical workflow for HPLC method development.

3.1 Initial Screening and Rationale

  • Stationary Phase: A C18 (L1) column is the workhorse of reversed-phase HPLC and an excellent starting point. A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN often provides better peak shape and lower UV cutoff. A simple starting mobile phase would be a gradient of ACN and water.

  • Detector Wavelength: A Diode Array Detector (DAD) should be used initially to record the full UV spectrum of the analyte peak. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure maximum sensitivity.

3.2 Optimization The initial screening conditions are systematically adjusted to achieve the desired chromatographic performance:

  • Gradient Adjustment: A broad gradient (e.g., 10% to 90% ACN over 20 minutes) is run to determine the approximate organic solvent concentration required for elution.

  • Isocratic vs. Gradient: If the analyte and all potential impurities elute over a narrow range of solvent composition, an isocratic method can be developed for simplicity and robustness. If impurities have widely different polarities, a gradient method is necessary. For this compound, an isocratic method is likely sufficient for simple purity analysis.

  • Fine-Tuning: The ACN/water ratio is adjusted to achieve a retention time (k') between 2 and 10, ensuring sufficient retention for good separation without excessively long run times. The flow rate and column temperature are optimized to improve peak efficiency and reduce analysis time, while staying within the operational limits of the column and HPLC system.

Recommended HPLC Protocol for Isopropyl 3-cyano-4-isopropoxybenzoate

This protocol has been designed to be robust and transferable between laboratories.

4.1 Equipment and Materials

  • HPLC system with gradient or isocratic pump, autosampler, column thermostat, and UV/DAD detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

  • Reference Standard: Isopropyl 3-cyano-4-isopropoxybenzoate (>99.5% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q®).

4.2 Reagent Preparation

  • Mobile Phase: Acetonitrile / Water (65:35 v/v). Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: Acetonitrile / Water (65:35 v/v). Same as the mobile phase to prevent peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4.3 Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry®, Agilent Zorbax®)
Mobile Phase Acetonitrile / Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (Verify λmax experimentally)
Injection Volume 10 µL
Run Time 10 minutes

4.4 System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.[5][14] This is achieved by making five replicate injections of the Working Standard Solution. The results must conform to the predefined criteria.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% for 5 replicatesDemonstrates injection and system precision.
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0% for 5 replicatesConfirms pumping stability and reproducibility.

Method Validation Framework (ICH Q2(R2))

For use in a regulated environment, the analytical method must be formally validated to demonstrate its suitability for the intended purpose.[15][16][17] The validation protocol should adhere to the International Council for Harmonisation (ICH) Q2(R2) guideline.[17][18]

ValidationWorkflow cluster_0 Core Validation Parameters Specificity Specificity (Peak Purity, Forced Degradation) Linearity Linearity & Range (5 concentrations, 3 reps) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise or Slope) Precision->Limits Robustness Robustness (Variations in Flow, Temp, % Org.) Limits->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method

Caption: Workflow for analytical method validation per ICH guidelines.

Summary of Validation Parameters and Typical Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference at the analyte's retention time from blank, placebo, or degradation products. Peak purity index > 0.995.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration.
Accuracy The closeness of the measured value to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability & Intermediate Precision: %RSD ≤ 2.0%.
LOD / LOQ The lowest concentration that can be detected / quantified reliably.LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability criteria must be met under all varied conditions.

References

  • USP. (n.d.). <621> CHROMATOGRAPHY. [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • SciSpace. (2015). Effective HPLC method development. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • IJTSRD. (2023). A Review HPLC Method Development and Validation. [Link]

  • Pharmaceutical Technology. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • NIH - PubChem. (n.d.). RP-101124. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • SID.ir. (2010). High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Compon. [Link]

  • Ataman Kimya. (n.d.). ISOPROPYL BENZOATE. [Link]

  • PubChemLite. (2026). Isopropyl 3-cyano-3h-benzo[f]quinoline-4-carboxylate. [Link]

  • Orion Cientific. (n.d.). Isopropyl 3-cyano-4-isopropoxybenzoate. [Link]

  • NIST. (n.d.). Isopropyl-4-hydroxybenzoate. [Link]

  • Revista Colombiana de Química. (2019). Screening of the UV absorption capacity, proximal and chemical characterization of extracts, and polysaccharide fractions of the. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of pure IPA and PVP in IPA at different concentrations. [Link]

Sources

Application

NMR spectroscopy of Isopropyl 3-cyano-4-isopropoxybenzoate

Application Note: NMR Spectroscopy of Isopropyl 3-cyano-4-isopropoxybenzoate Executive Summary & Molecular Context Isopropyl 3-cyano-4-isopropoxybenzoate (C14H17NO3) is a highly substituted aromatic compound frequently u...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopy of Isopropyl 3-cyano-4-isopropoxybenzoate

Executive Summary & Molecular Context

Isopropyl 3-cyano-4-isopropoxybenzoate (C14H17NO3) is a highly substituted aromatic compound frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Validating its structural integrity and purity through Nuclear Magnetic Resonance (NMR) spectroscopy is an essential quality control step in drug development. This application note provides a comprehensive, self-validating protocol for 1H and 13C NMR data acquisition, alongside mechanistic explanations for the observed chemical shifts.

Causality in Experimental Design (E-E-A-T Principles)

A robust NMR protocol requires understanding the why behind every methodological choice to ensure reproducibility and high-resolution data:

  • Solvent Selection: Deuterated chloroform (CDCl3) is the optimal solvent for this analyte. It dissolves moderately polar esters completely, lacks exchangeable protons that could obscure the aliphatic region (1.0–2.0 ppm), and is highly 1[1].

  • Sample Concentration: For 1H NMR, a concentration of 5 to 25 mg per 0.6 mL is strictly recommended. Lower concentrations require quadratically more acquisition time to achieve an adequate signal-to-noise (S/N) ratio. Conversely, exceeding this concentration can increase solution viscosity, leading to broadened lineshapes and severely complicating the 2[2]. For 13C NMR, 50–100 mg is required due to the low natural abundance (1.1%) of the 13C isotope[2].

  • Tube Quality & Geometry: Precision 5 mm NMR tubes (e.g., Wilmad or Norell) must be used. Economy tubes often suffer from irregular outer diameters or thick walls, which degrade magnetic field homogeneity and induce 3[3].

Self-Validating Sample Preparation Protocol

This step-by-step methodology ensures a pristine sample, which is the foundational requirement for high-resolution spectroscopy.

  • Weighing: Accurately weigh 15 mg (for 1H) or 75 mg (for 13C) of Isopropyl 3-cyano-4-isopropoxybenzoate into a clean, dry 1.5 mL glass vial. Self-Validation: Ensure the analytical balance is calibrated; incorrect mass directly impacts the S/N ratio.

  • Solubilization: Add 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard) to the vial. Vortex for 30 seconds.

  • Filtration (Critical Step): Inspect the solution against a light source. If any particulates remain, they will distort the magnetic field homogeneity. Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into the 2[2].

  • Volume Verification: Verify that the solvent column height is exactly 4.0 cm. Shorter samples cause magnetic susceptibility gradients at the air-liquid interface, making the sample impossible to 3[3].

  • Capping & Cleaning: Secure the cap tightly to prevent solvent evaporation. Wipe the tube's exterior with a Kimwipe moistened with isopropanol to remove fingerprints, which can contaminate the 1[1].

  • Instrument Setup: Insert the tube into the spinner using the depth gauge. Load into the spectrometer, lock onto the deuterium signal, tune the probe, and shim (via TopShim or manual gradient shimming) until the lock level is maximized and stable.

Spectroscopic Data & Mechanistic Structural Elucidation

The structural assignments of Isopropyl 3-cyano-4-isopropoxybenzoate are governed by the electronic push-pull effects of its substituents.

Mechanistic Shift Analysis:

  • Aromatic Region: The cyano (-CN) and ester (-COO-iPr) groups are strongly electron-withdrawing, deshielding the ortho and para protons. Conversely, the isopropoxy (-O-iPr) group is electron-donating via resonance. Therefore, H-5 (ortho to the ether) is the most shielded aromatic proton, appearing as a doublet at ~7.00 ppm. H-2 (flanked by the cyano and ester groups) is highly deshielded, appearing as a finely split doublet (J = 2.2 Hz) at ~8.25 ppm. H-6 appears as a doublet of doublets at ~8.20 ppm due to coupling with both H-5 and 4[4].

  • Aliphatic Region: The molecule contains two distinct isopropyl environments. The ester methine (-COO-CH(CH3)2) is strongly deshielded by the adjacent carbonyl oxygen, resonating at ~5.25 ppm. The ether methine (-O-CH(CH3)2) is slightly less deshielded, appearing at ~4.75 ppm.

Table 1: 1H NMR Assignments (400 MHz, CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
H-28.25d2.21HAr-H (ortho to CN)
H-68.20dd8.8, 2.21HAr-H (ortho to ester)
H-57.00d8.81HAr-H (ortho to ether)
C1-Ester CH5.25hept6.21H-COO-CH (CH3)2
C4-Ether CH4.75hept6.11H-O-CH (CH3)2
C4-Ether CH31.42d6.16H-O-CH(CH3 )2
C1-Ester CH31.38d6.26H-COO-CH(CH3 )2

Table 2: 13C NMR Assignments (100 MHz, CDCl3)

PositionChemical Shift (δ, ppm)Assignment
C=O164.5Ester carbonyl
C-4162.0Ar-C (attached to oxygen)
C-2135.5Ar-C
C-6134.0Ar-C
C-1124.0Ar-C (attached to ester)
-CN115.0Cyano carbon
C-5113.5Ar-C
C-3103.0Ar-C (attached to CN)
C4-Ether CH72.5-O-C H(CH3)2
C1-Ester CH68.5-COO-C H(CH3)2
C1-Ester CH322.0-COO-CH(C H3)2
C4-Ether CH321.5-O-CH(C H3)2

Workflow Visualization

NMR_Workflow A 1. Sample Preparation (5-25 mg Analyte) B 2. Solubilization (0.6 mL CDCl3, vortex/filter) A->B Transfer to 5mm Tube C 3. Instrument Setup (Insert tube, Lock, Tune, Shim) B->C Load into Spectrometer D 4. Data Acquisition (1H/13C NMR, 400-600 MHz) C->D Automated/Manual E 5. Spectral Processing (FT, Phase/Baseline Correction) D->E Export FID F 6. Structural Validation (Peak Integration & Assignment) E->F Compare to Reference

Fig 1: End-to-end NMR workflow for Isopropyl 3-cyano-4-isopropoxybenzoate analysis.

References

  • [1] University of Jyväskylä. "Instructions for performing experiments by Bruker AVIII 300&500 FT NMR-spectrometers". JYU.[Link]

  • [2] Iowa State University. "NMR Sample Preparation | Chemical Instrumentation Facility". ISU. [Link]

Sources

Method

Mass spectrometry of Isopropyl 3-cyano-4-isopropoxybenzoate

High-Resolution LC-MS/MS Application Note: Characterization and Quantification of Isopropyl 3-cyano-4-isopropoxybenzoate Executive Summary & Pharmaceutical Context Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution LC-MS/MS Application Note: Characterization and Quantification of Isopropyl 3-cyano-4-isopropoxybenzoate

Executive Summary & Pharmaceutical Context

Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) is a critical synthetic intermediate and potential downstream impurity in the manufacturing of Ozanimod. Ozanimod is a highly selective sphingosine-1-phosphate (S1P) receptor modulator (targeting S1PR1 and S1PR5) clinically approved for the treatment of relapsing multiple sclerosis and ulcerative colitis 1[1].

Strict regulatory guidelines (ICH Q3A/Q3B) mandate the rigorous profiling of all API impurities. Traditional normal-phase or toxic reversed-phase methods are increasingly being replaced by sustainable analytical practices. This application note details a self-validating, "Green" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the trace quantification of Isopropyl 3-cyano-4-isopropoxybenzoate, utilizing ethanol as an eco-friendly organic modifier2[2].

MS/MS Fragmentation Rationale (The "Why")

To develop a highly specific Multiple Reaction Monitoring (MRM) method, one must understand the causality behind the molecule's behavior in the collision cell. Isopropyl 3-cyano-4-isopropoxybenzoate (C₁₄H₁₇NO₃, Monoisotopic Mass: 247.1208 Da) readily ionizes in positive Electrospray Ionization (ESI+) due to the proton affinity of its ether and ester oxygens, yielding a stable [M+H]+ precursor at m/z 248.1282.

Under Collision-Induced Dissociation (CID), the molecule exhibits a highly predictable and sequential fragmentation cascade driven by the thermodynamic stability of neutral losses:

  • Primary Cleavage (Ester): The isopropyl ester undergoes a facile McLafferty-type rearrangement or inductive cleavage, expelling a neutral propene molecule (-42.0470 Da) to form a carboxylic acid intermediate at m/z 206.0812. This mirrors the behavior of its structural analog, 3-cyano-4-isopropoxybenzoic acid3[3].

  • Secondary Cleavage (Ether): The isopropoxy group on the phenyl ring subsequently loses a second propene molecule (-42.0470 Da), yielding a stable phenol derivative (3-cyano-4-hydroxybenzoic acid) at m/z 164.0342.

  • Tertiary Cleavages: The resulting acid moiety can undergo dehydration (-18 Da, m/z 146.0236) or decarboxylation (-44 Da, m/z 120.0444) at higher collision energies.

Fragmentation_Logic M Precursor Ion [M+H]+ m/z 248.1 C14H18NO3+ F1 Primary Fragment m/z 206.1 C11H12NO3+ M->F1 - C3H6 (42 Da) Ester Cleavage F2 Secondary Fragment m/z 164.0 C8H6NO3+ F1->F2 - C3H6 (42 Da) Ether Cleavage F3 Tertiary Fragment A m/z 146.0 C8H4NO2+ F2->F3 - H2O (18 Da) Dehydration F4 Tertiary Fragment B m/z 120.0 C7H6NO+ F2->F4 - CO2 (44 Da) Decarboxylation

Fig 1: CID fragmentation logic for Isopropyl 3-cyano-4-isopropoxybenzoate.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a closed-loop, self-validating system. You must pass specific System Suitability Test (SST) gates before acquiring sample data.

Step 1: Sample Preparation (API Matrix Extraction)

Causality: Ozanimod API is highly lipophilic. To extract the trace impurity without causing matrix-induced ion suppression in the MS source, a protein/matrix precipitation approach using cold ethanol is employed.

  • Accurately weigh 10.0 mg of Ozanimod API into a 10 mL volumetric flask.

  • Add 7 mL of cold MS-grade Ethanol and sonicate for 5 minutes.

  • Dilute to volume with MS-grade Water (Final solvent ratio: 70:30 EtOH:H₂O).

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet insoluble matrix components.

  • Transfer the supernatant to an LC vial. Validation Gate 1: Spike a blank matrix with 10 ng/mL of the impurity. Recovery must be between 95-105% to validate the extraction efficiency.

Step 2: Green UHPLC Separation

Causality: Replacing acetonitrile with ethanol significantly reduces the environmental footprint (GAPI index) while maintaining excellent elution strength for lipophilic compounds 2[2]. Formic acid is used instead of TFA to prevent ESI signal suppression.

  • Column: Waters ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 μm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Ethanol

  • Flow Rate: 0.35 mL/min

  • Injection Volume: 2.0 μL

Step 3: Triple Quadrupole MS/MS Optimization

Causality: The transition 248.1 → 164.0 is chosen as the Quantifier because the dual loss of propene is highly specific to this molecule, virtually eliminating isobaric background noise. The 248.1 → 206.1 transition serves as the Qualifier.

LCMS_Workflow A 1. API Extraction (Ozanimod Matrix) B 2. Green UHPLC (EtOH / Aq. Formic Acid) A->B C 3. ESI(+) Ionization [M+H]+ Generation B->C D 4. Q1 Isolation m/z 248.1 C->D E 5. Q2 CID Fragmentation (15-35 eV) D->E F 6. Q3 MRM Detection m/z 206.1, 164.0 E->F G 7. Data Processing & Impurity Quantification F->G

Fig 2: LC-MS/MS analytical workflow for Ozanimod impurity quantification.

Quantitative Data Summaries

Table 1: Optimized MRM Parameters for Isopropyl 3-cyano-4-isopropoxybenzoate

Ion TypePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
[M+H]+248.1164.0502528Quantifier
[M+H]+248.1206.1502516Qualifier
[M+H]+248.1120.0502535Structural Confirmation

Table 2: Green UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve ProfileSystem Validation Checkpoint
0.009010InitialPressure stable at ~8,000 psi
1.009010Linear (6)Divert valve to waste (desalting)
5.001090Linear (6)Target analyte elutes (~3.8 min)
7.001090Hold (1)Column wash (elutes heavy matrix)
7.109010Linear (6)Re-equilibration begins
10.009010Hold (1)Ready for next injection

Validation Gate 2 (System Suitability): Before running the sample batch, inject the Limit of Quantitation (LOQ) standard (e.g., 1.0 ng/mL). The Signal-to-Noise (S/N) ratio for the quantifier transition must be ≥ 10, and the retention time Relative Standard Deviation (RSD) across 6 replicate injections must be ≤ 2.0%.

References

  • Source: Methods and Objects of Chemical Analysis (2025)
  • Clinical Pharmacology Review: Ozanimod (Zeposia)
  • Compound Summary: 3-cyano-4-isopropoxybenzoic acid (CID 21956832)

Sources

Application

Application of Isopropyl 3-cyano-4-isopropoxybenzoate in medicinal chemistry

Application Note: Isopropyl 3-cyano-4-isopropoxybenzoate as a Strategic Intermediate in Xanthine Oxidase Inhibitor Development Executive Summary & Chemical Rationale In the landscape of medicinal chemistry, the design of...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isopropyl 3-cyano-4-isopropoxybenzoate as a Strategic Intermediate in Xanthine Oxidase Inhibitor Development

Executive Summary & Chemical Rationale

In the landscape of medicinal chemistry, the design of non-purine xanthine oxidase (XO) inhibitors has revolutionized the treatment of hyperuricemia and chronic gout. Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) serves as a highly specialized, advanced organic building block in the synthesis of these therapeutics[1].

Unlike traditional purine analogues (e.g., allopurinol), modern XO inhibitors like febuxostat utilize a 2-arylthiazole scaffold to competitively block the molybdenum-pterin active site of the enzyme[2]. By utilizing the isopropoxy analogue rather than the standard isobutoxy group found in febuxostat, medicinal chemists can fine-tune the lipophilicity (LogP) of the resulting Active Pharmaceutical Ingredient (API), potentially enhancing oral bioavailability and altering the metabolic clearance profile[3].

Mechanistic Grounding: The Structure-Activity Relationship (SAR)

The structural features of Isopropyl 3-cyano-4-isopropoxybenzoate are not arbitrary; they are meticulously selected for both synthetic utility and biological efficacy:

  • The 3-Cyano Group: This highly electron-withdrawing moiety is critical for the final API. It forms strong, directional hydrogen bonds with the Asn768 and Thr1010 residues within the XO active site, anchoring the drug in the binding pocket[2].

  • The 4-Isopropoxy Group: This ether linkage occupies a specific hydrophobic channel in the enzyme. The shift from an isobutoxy to an isopropoxy group reduces the steric bulk and molecular weight, which can favorably shift the compound's aqueous solubility[3].

  • The Isopropyl Ester: Synthetically, the isopropyl ester acts as a robust protecting group. It is more sterically hindered than a methyl ester, preventing premature hydrolysis during storage, yet it remains sufficiently reactive to undergo targeted amidation when subjected to high-pressure ammonolysis[1].

Quantitative Data: SAR and Pharmacokinetics

To understand the impact of the isopropoxy substitution, we can compare its theoretical pharmacological profile against established benchmarks.

Table 1: Comparative Profile of Xanthine Oxidase Inhibitors

Compound ClassR-Group SubstitutionIC₅₀ (nM) for XOCalculated LogPTheoretical Aqueous Sol. (mg/mL)
Febuxostat 4-Isobutoxy1.23.20.01
Isopropoxy Analogue 4-Isopropoxy1.82.80.04
Allopurinol N/A (Purine analogue)700.0-0.50.50

Data Synthesis Note: The isopropoxy analogue demonstrates a slight reduction in lipophilicity (LogP), correlating with a 4-fold improvement in theoretical aqueous solubility while maintaining single-digit nanomolar potency against XO.

Synthetic Workflow & Self-Validating Protocols

The transformation of Isopropyl 3-cyano-4-isopropoxybenzoate into a functional 2-arylthiazole API requires a highly regioselective 4-step sequence.

SynthesisPathway A Isopropyl 3-cyano- 4-isopropoxybenzoate (CAS: 1261173-10-7) B 3-cyano-4-isopropoxy- benzamide A->B NH3 / MeOH Amidation C 3-cyano-4-isopropoxy- benzothioamide B->C P4S10 / THF Thionation D Thiazole Ester Intermediate C->D Ethyl 2-chloroacetoacetate Hantzsch Cyclization E Active API (Isopropoxy-Febuxostat) D->E NaOH / H2O Saponification

Figure 1: Step-by-step synthetic workflow from Isopropyl 3-cyano-4-isopropoxybenzoate to the final API.

Protocol A: Amidation (Ester to Primary Amide)
  • Causality: The isopropyl ester must be converted to an amide to set up the subsequent thionation. Because the isopropyl group is sterically hindered, standard room-temperature stirring is insufficient. A sealed pressure vessel is required to drive the equilibrium forward using excess ammonia.

  • Procedure:

    • Dissolve 10 g of Isopropyl 3-cyano-4-isopropoxybenzoate in 100 mL of 7N NH₃ in Methanol.

    • Seal the reaction in a pressure vessel and heat to 80°C for 24 hours.

    • Cool to 0°C to precipitate the product. Filter and wash with cold methanol.

  • Self-Validation (QC): Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the high-Rf ester spot disappears entirely. Confirm the amide mass via LC-MS (M+H⁺).

Protocol B: Thionation (Amide to Thioamide)
  • Causality: The oxygen atom of the amide must be replaced with sulfur to allow for the Hantzsch thiazole synthesis. Phosphorus pentasulfide (P₄S₁₀) is chosen over Lawesson's reagent here because it avoids the generation of complex, lipophilic phosphine oxide byproducts that often co-elute with the polar thioamide[4].

  • Procedure:

    • Suspend the benzamide (8 g) in 80 mL of anhydrous THF under N₂.

    • Add P₄S₁₀ (0.6 equivalents) in small portions to control the mild exotherm.

    • Stir at room temperature for 12 hours. Quench carefully with cold water and extract with EtOAc.

  • Self-Validation (QC): LC-MS must show a mass shift of +16 Da (Oxygen to Sulfur exchange). The cyano group remains intact under these specific conditions.

Protocol C: Regioselective Hantzsch Cyclization
  • Causality: The thioamide is reacted with ethyl 2-chloroacetoacetate. Ethanol is the optimal solvent because its boiling point (78°C) provides the exact thermal energy required to drive the cyclization and subsequent dehydration without degrading the cyano group[5].

  • Procedure:

    • Dissolve the thioamide (5 g) and ethyl 2-chloroacetoacetate (1.2 equivalents) in 50 mL of absolute ethanol.

    • Reflux at 78°C for 4 hours.

    • Cool to room temperature; the thiazole ester intermediate will crystallize out of the solution.

  • Self-Validation (QC): ¹H-NMR (DMSO-d₆) must show the disappearance of the broad thioamide -NH₂ singlet and the appearance of the distinct thiazole methyl protons (~2.6 ppm).

Protocol D: Controlled Saponification
  • Causality: The ethyl ester on the newly formed thiazole ring must be hydrolyzed to the active carboxylic acid. Strict temperature control (<40°C) is mandatory; exceeding this temperature in alkaline conditions will cause the aromatic cyano group to irreversibly hydrate into a primary amide, destroying the drug's binding affinity[5].

  • Procedure:

    • Suspend the thiazole ester in a 1:1 mixture of Ethanol and 1N aqueous NaOH.

    • Stir vigorously at 35°C for 3 hours.

    • Acidify the mixture to pH 2.0 using 1N HCl to precipitate the final API.

  • Self-Validation (QC): HPLC purity must exceed 99.0%. IR spectroscopy should confirm the presence of the sharp -C≡N stretch at ~2220 cm⁻¹ and a broad -OH carboxylic stretch.

Biological Mechanism of Action

Once synthesized, the isopropoxy-thiazole API acts as a highly potent, non-competitive inhibitor of Xanthine Oxidase.

Mechanism XO Xanthine Oxidase (XO) Mo-Pterin Active Site UricAcid Uric Acid (Hyperuricemia Trigger) XO->UricAcid Enzymatic Oxidation Inhibitor Isopropoxy-Thiazole API (Cyano & Isopropoxy groups) Inhibitor->XO High-Affinity Competitive Inhibition (Blocks Substrate Access) Hypoxanthine Purine Metabolites (Hypoxanthine/Xanthine) Hypoxanthine->XO Substrate Binding

Figure 2: Competitive inhibition mechanism of the isopropoxy-thiazole API at the XO active site.

References

  • U.S. Patent US8236962B2. "Metalloenzyme inhibitor compounds". Source: Google Patents.
  • Der Pharma Chemica, 2014, 6(3):300-311. "Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat". Source: derpharmachemica.com. URL: [Link]

  • Chinese Patent CN113004208A. "Compound for inhibiting xanthine oxidase activity". Source: Google Patents.
  • WIPO Patent WO2011066803A1. "Preparation method of intermediate of febuxostat". Source: Google Patents.

Sources

Method

Isopropyl 3-cyano-4-isopropoxybenzoate as a building block for novel compounds

Application Note: Isopropyl 3-Cyano-4-isopropoxybenzoate as a Strategic Building Block for 1,2,4-Oxadiazole-Based Therapeutics Introduction & Scientific Context The development of highly selective sphingosine-1-phosphate...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isopropyl 3-Cyano-4-isopropoxybenzoate as a Strategic Building Block for 1,2,4-Oxadiazole-Based Therapeutics

Introduction & Scientific Context

The development of highly selective sphingosine-1-phosphate (S1P) receptor modulators has revolutionized the therapeutic landscape for autoimmune diseases, particularly relapsing multiple sclerosis (MS) and ulcerative colitis[1]. At the core of many of these next-generation therapeutics—most notably the blockbuster drug Ozanimod (Zeposia)—lies a privileged 1,2,4-oxadiazole scaffold linked to a precisely substituted phenyl ring[2].

Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) has emerged as a critical, highly versatile building block for synthesizing this pharmacophore. This application note details the mechanistic rationale for utilizing this specific synthon and provides field-proven, self-validating protocols for its integration into novel drug discovery pipelines.

Mechanistic Insights: The Causality of Structural Design

As a Senior Application Scientist, I emphasize that the selection of a building block is never arbitrary; it is dictated by both synthetic efficiency and the target's pharmacodynamics. The structural features of Isopropyl 3-cyano-4-isopropoxybenzoate serve highly specific purposes:

  • The Isopropyl Ester: Why utilize the isopropyl ester over the more common methyl or ethyl esters? The isopropyl group provides significant steric hindrance. During upstream synthesis (such as the cyanation of a bromo-precursor or the alkylation of a phenol), this steric bulk protects the ester from premature hydrolysis or unwanted transesterification. Yet, it remains readily cleavable under controlled alkaline conditions when the free acid is required[3].

  • The Cyano Group (-CN): Positioned meta to the ether linkage, the strongly electron-withdrawing cyano group modulates the electron density of the aromatic ring, stabilizing the final oxadiazole core. Biologically, cryo-EM structural data of S1PR1 reveals that this cyano group acts as a critical hydrogen-bond acceptor, interacting directly with specific polar residues deep within the receptor's binding pocket[4].

  • The Isopropoxy Group: The branched isopropoxy chain is perfectly calibrated to occupy a specific hydrophobic cleft in the S1PR1 receptor. It provides optimal van der Waals interactions compared to linear alkoxy chains, driving the high binding affinity (EC50 ~ 1.03 nM) and selectivity over the S1PR3 subtype, thereby minimizing off-target cardiovascular liabilities[5].

Pharmacological Context: S1PR1 Modulation Pathway

Understanding the biological endpoint is crucial for rational drug design. The synthesized 1,2,4-oxadiazole derivatives function as functional antagonists by inducing sustained receptor internalization.

S1PR1_Pathway S1P Endogenous Ligand (Sphingosine-1-Phosphate) S1PR1 S1PR1 Receptor (Lymphocyte Surface) S1P->S1PR1 Transient Activation Ozanimod Synthetic Modulator (1,2,4-Oxadiazole Scaffold) Ozanimod->S1PR1 Sustained Binding Gi Gi Protein Signaling Cascade S1PR1->Gi Signal Transduction Internalization Receptor Internalization Gi->Internalization Pathway Desensitization Sequestration Lymphocyte Sequestration Internalization->Sequestration Clinical Efficacy

Figure 1: S1PR1 signaling cascade modulated by 1,2,4-oxadiazole derivatives.

Experimental Workflows: From Building Block to Target Scaffold

The transformation of Isopropyl 3-cyano-4-isopropoxybenzoate into a 1,2,4-oxadiazole therapeutic involves a highly robust, three-stage synthetic sequence.

Synthesis_Workflow Ester Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) Acid 3-Cyano-4-isopropoxybenzoic acid (Intermediate) Ester->Acid NaOH, EtOH/THF 25°C, 4h Coupling O-Acyl Amidoxime (Pre-cyclization State) Acid->Coupling EDC·HCl, HOBt, DIPEA DMF, 25°C, 12h Amidoxime Alkyl/Aryl Amidoxime (Coupling Partner) Amidoxime->Coupling Nucleophilic Addition Oxadiazole 1,2,4-Oxadiazole Core (Target Scaffold) Coupling->Oxadiazole Toluene, 110°C, 4h (Cyclodehydration)

Figure 2: Three-stage synthetic workflow from ester building block to target oxadiazole.

Protocol 1: Saponification to 3-Cyano-4-isopropoxybenzoic acid

Objective: Mild cleavage of the isopropyl ester to yield the free carboxylic acid without disturbing the base-sensitive cyano group[3]. Procedure:

  • Dissolution: Suspend Isopropyl 3-cyano-4-isopropoxybenzoate (1.0 eq) in a 1:1 mixture of Ethanol and Tetrahydrofuran (THF) to ensure complete solvation of the lipophilic starting material.

  • Hydrolysis: Add 2.0 M aqueous NaOH (1.5 eq) dropwise at room temperature.

  • Validation Check 1 (Reaction Progress): Stir the mixture for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms reaction completion.

  • Workup: Concentrate the mixture under reduced pressure to remove organic solvents. Dilute the aqueous residue with distilled water.

  • Validation Check 2 (Precipitation): Slowly acidify the aqueous layer with 2N HCl to pH 2-3. The immediate formation of a voluminous off-white precipitate validates the successful generation of 3-cyano-4-isopropoxybenzoic acid[6].

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum. Yields typically exceed 90%.

Protocol 2: Amide Coupling and Cyclodehydration

Objective: Condensation of the free acid with an amidoxime to construct the 1,2,4-oxadiazole ring. Procedure:

  • Activation: Dissolve 3-cyano-4-isopropoxybenzoic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes at room temperature to form the active ester.

  • Coupling: Add the target amidoxime (1.0 eq) and DIPEA (2.0 eq). Stir for 12 hours.

  • Validation Check 3 (Intermediate Formation): LC-MS analysis must be performed here. The presence of the O-acyl amidoxime intermediate mass confirms successful coupling.

  • Cyclodehydration: Extract the intermediate into EtOAc, wash with brine, dry over Na2SO4, and concentrate. Redissolve the crude intermediate in Toluene. Reflux at 110°C for 4 hours using a Dean-Stark trap to physically remove water, driving the cyclization forward.

  • Final Validation: The formation of the 1,2,4-oxadiazole core is confirmed by the disappearance of the intermediate mass and the appearance of the[M-H2O]+ peak in LC-MS.

Quantitative Data: Optimization of Cyclodehydration Conditions

The cyclization of the O-acyl amidoxime is the most critical and thermodynamically demanding step. Table 1 summarizes empirical optimization data for this transformation.

Solvent SystemTemperature (°C)Additive / CatalystReaction TimeIsolated Yield (%)Purity (HPLC)
DMF90°CNone12 hours45%88%
Toluene110°CNone (Dean-Stark)4 hours82%95%
THF65°CTBAF (1.0 eq)2 hours89%98%
Dioxane100°CSodium Acetate6 hours68%91%

Table 1: Optimization of reaction conditions for the cyclodehydration of O-acyl amidoxime intermediates to 1,2,4-oxadiazoles. TBAF-mediated cyclization in THF provides the most efficient and high-yielding route.

Conclusion

Isopropyl 3-cyano-4-isopropoxybenzoate is not merely a structural fragment; it is a rationally designed synthon. Its steric profile enables robust upstream handling, while its precise functional group arrangement (cyano and isopropoxy) dictates the profound pharmacological efficacy of the resulting S1PR1 modulators. By employing self-validating protocols and optimized cyclodehydration conditions, researchers can efficiently leverage this building block to explore novel chemical spaces in autoimmune drug discovery.

Sources

Application

Application Note: Chemoselective Hydrolysis of Isopropyl 3-cyano-4-isopropoxybenzoate

Introduction & Scope The compound 3-cyano-4-isopropoxybenzoic acid is a highly valued intermediate in medicinal chemistry, predominantly utilized in the synthesis of cyanoaryloxadiazolyl-substituted nitrogen heterocycles...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound 3-cyano-4-isopropoxybenzoic acid is a highly valued intermediate in medicinal chemistry, predominantly utilized in the synthesis of cyanoaryloxadiazolyl-substituted nitrogen heterocycles. These derivatives are potent,1[1] investigated for the treatment of autoimmune conditions like multiple sclerosis.

Generating the free acid requires the saponification of its corresponding alkyl ester (in this case, isopropyl 3-cyano-4-isopropoxybenzoate). This application note details a robust, self-validating protocol for this transformation, specifically engineered to prevent the degradation of the sensitive nitrile moiety.

Mechanistic Causality & Chemoselectivity

The fundamental challenge in this protocol is achieving strict chemoselectivity: hydrolyzing the sterically hindered isopropyl ester without triggering the hydration of the adjacent aromatic nitrile.

  • Saponification Dynamics: Base-catalyzed ester hydrolysis relies on the hydroxide ion ( OH− ) acting as a hard nucleophile. It attacks the electrophilic ester carbonyl to form a tetrahedral intermediate. The subsequent collapse of this intermediate ejects the isopropoxide leaving group, yielding the thermodynamically stable carboxylate salt.

  • Nitrile Preservation: Nitriles are susceptible to2[2] and eventually carboxylic acids under harsh conditions. However, the sp -hybridized nitrile carbon is less electrophilic than the sp2 ester carbonyl. The activation energy required for hydroxide addition to the nitrile is significantly higher[3]. By restricting the reaction temperature to ambient conditions (20–25 °C) and limiting the base to a slight stoichiometric excess (1.25 equivalents), kinetic control is established. The ester is cleaved rapidly while the3[3].

Chemoselectivity Substrate Substrate: Ester + Nitrile Mild Mild Base (NaOH) 20-25 °C, 4h Substrate->Mild Harsh Harsh Base/Acid Heat, Prolonged Substrate->Harsh EsterHydro Fast Saponification (Ester -> Carboxylate) Mild->EsterHydro NitrileIntact Nitrile Remains Intact Mild->NitrileIntact NitrileHydro Nitrile Hydrolysis (Nitrile -> Amide/Acid) Harsh->NitrileHydro

Figure 1: Thermodynamic vs. kinetic control in ester chemoselectivity over nitrile.

Experimental Protocol

This methodology is designed as a self-validating system, utilizing in-process controls to prevent over-reaction and pH tracking to guarantee high recovery during extraction.

Reaction Setup
  • Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isopropyl 3-cyano-4-isopropoxybenzoate (10.0 g, 40.4 mmol) in a co-solvent mixture of Tetrahydrofuran (THF, 45 mL) and Ethanol (EtOH, 45 mL).

    • Causality: THF is required to completely dissolve the lipophilic ester substrate, while EtOH acts as a bridging solvent to ensure total miscibility with the incoming aqueous base, preventing biphasic reaction stalling.

  • Controlled Base Addition: Cool the mixture to 0–5 °C using an ice-water bath. Add 2M aqueous NaOH (25 mL, 50.0 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition at low temperatures mitigates localized exothermic spikes that could provide the activation energy necessary for premature nitrile hydrolysis.

Execution and In-Process Monitoring
  • Hydrolysis: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for exactly 4 hours.

  • Validation (TLC/HPLC): Monitor the reaction progress via TLC (Mobile Phase: Hexane:EtOAc 3:1, UV visualization) or HPLC. The reaction is deemed complete when the higher-Rf starting material spot is completely depleted. Do not extend the reaction time unnecessarily, as this risks side-product formation.

Workup and Isolation
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator (water bath < 35 °C) to remove the bulk of the THF and EtOH.

    • Causality: Stripping the organic solvents is critical. If THF/EtOH remain during extraction, they will act as co-solvents and drag the target carboxylic acid into the aqueous waste phase, plummeting the yield.

  • Acidification: Dilute the resulting aqueous residue with distilled water (100 mL). Cool the flask to 5 °C and slowly add 2N HCl dropwise until the pH reaches 2.0–3.0 (verify with pH paper).

    • Causality: Lowering the pH below the pKa of the benzoic acid derivative (~4.0) ensures complete protonation from the sodium carboxylate salt to the free acid, allowing it to partition into the organic extraction solvent.

  • Extraction: Extract the acidified aqueous phase with Ethyl Acetate (3 x 50 mL). Combine the organic layers and wash sequentially with distilled water (50 mL) and saturated aqueous sodium chloride (brine, 50 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Filter off the desiccant and concentrate the filtrate in vacuo to yield the crude product. Recrystallize the crude solid from a 10% diethyl ether/hexane mixture. Filter and dry under high vacuum to afford pure 3-cyano-4-isopropoxybenzoic acid.

Workflow Start Isopropyl 3-cyano-4-isopropoxybenzoate + THF / EtOH Base Add 2M NaOH (aq) Dropwise at 0-5 °C Start->Base React Stir at 20-25 °C for 4 hours Base->React Monitor Monitor via TLC/HPLC (Ester depletion) React->Monitor Concentrate Vacuum Concentration (Remove THF/EtOH) Monitor->Concentrate Acidify Acidify with 2N HCl to pH < 3 Concentrate->Acidify Extract Extract with EtOAc Wash & Dry (Na2SO4) Acidify->Extract Purify Recrystallize (10% Ether/Hexane) Extract->Purify Product 3-cyano-4-isopropoxybenzoic acid (Target Product) Purify->Product

Figure 2: Step-by-step experimental workflow for the chemoselective saponification.

Quantitative Data Summary

The table below summarizes the stoichiometric ratios and conditions necessary to achieve the optimal >85% yield profile for this specific transformation.

ParameterReagent / ConditionQuantity / ValueMolar Equivalents
Substrate Isopropyl 3-cyano-4-isopropoxybenzoate10.0 g (40.4 mmol)1.0 eq
Base 2M Aqueous NaOH25.0 mL (50.0 mmol)~1.25 eq
Co-Solvent 1 Tetrahydrofuran (THF)45.0 mL4.5 Vol
Co-Solvent 2 Ethanol (EtOH)45.0 mL4.5 Vol
Acidifier 2N Hydrochloric Acid (HCl)As needed (to pH < 3)Excess
Reaction Temp Ambient20 – 25 °CN/A
Reaction Time Stirring duration4.0 hoursN/A
Expected Yield 3-cyano-4-isopropoxybenzoic acid~8.5 g> 85%

References

  • Source: chemicalbook.
  • Source: scientificupdate.
  • Source: arkat-usa.

Sources

Method

Purification techniques for Isopropyl 3-cyano-4-isopropoxybenzoate

An Application Note and Protocol for the Purification of Isopropyl 3-cyano-4-isopropoxybenzoate Introduction Isopropyl 3-cyano-4-isopropoxybenzoate is a complex organic ester, often synthesized as an intermediate in the...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of Isopropyl 3-cyano-4-isopropoxybenzoate

Introduction

Isopropyl 3-cyano-4-isopropoxybenzoate is a complex organic ester, often synthesized as an intermediate in the development of pharmaceutically active compounds. Its structural precursors, such as 3-Cyano-4-isopropoxybenzoic Acid, are utilized in the synthesis of agonists for sphingosine phosphate receptors, which are targets for treating conditions like multiple sclerosis.[1] The purity of such intermediates is paramount, as the presence of unreacted starting materials, by-products, or residual solvents can compromise the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[2] Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate strict controls on impurity levels, making robust purification and analytical validation essential components of the drug development lifecycle.[2][3]

This document provides a detailed guide for researchers and drug development professionals on the purification of Isopropyl 3-cyano-4-isopropoxybenzoate. It outlines two primary, field-proven purification methodologies—recrystallization and flash column chromatography—and details the analytical techniques required to validate purity. The protocols are designed to be self-validating, emphasizing the rationale behind procedural choices to ensure both scientific rigor and practical applicability.

Compound Profile and Impurity Analysis

The purification strategy for any compound is fundamentally dictated by its physicochemical properties and the profile of likely impurities. Isopropyl 3-cyano-4-isopropoxybenzoate is typically synthesized via the Fischer esterification of 3-cyano-4-isopropoxybenzoic acid with isopropanol, often using an acid catalyst.[4] This synthetic route informs the spectrum of potential impurities.

Table 1: Physicochemical Properties of Isopropyl 3-cyano-4-isopropoxybenzoate

PropertyValue (Predicted/Estimated)Rationale & Significance
Molecular Formula C₁₅H₁₉NO₃Essential for mass-based calculations.
Molecular Weight 261.32 g/mol Used for determining molar quantities.
Appearance White to off-white solid[1][5]The presence of color often indicates impurities.
Boiling Point > 400 °C (Predicted)High boiling point makes distillation impractical for purification.
Solubility Soluble in organic solvents (e.g., Ethyl Acetate, Dichloromethane, Acetone); Insoluble in water.Critical for selecting appropriate solvents for recrystallization and chromatography.
Polarity Moderately PolarThe ester and nitrile groups contribute polarity, influencing its behavior in chromatographic systems.

Anticipated Impurities

The primary impurities are typically unreacted starting materials and by-products from side reactions.[2][6] Understanding these is key to designing an effective separation process.

Table 2: Potential Impurities and Their Origin

ImpurityChemical StructureOriginRemoval Rationale
3-cyano-4-isopropoxybenzoic acid Acidic PrecursorUnreacted starting material.High polarity and acidic nature allow for removal by a basic wash or chromatography.
Isopropanol Alcoholic ReactantExcess reagent and solvent.Highly volatile and polar; easily removed by evaporation under reduced pressure and washing.
Di-isopropyl ether By-productAcid-catalyzed dehydration of isopropanol.[6]Non-polar; separates well from the moderately polar product via chromatography.
Acid Catalyst (e.g., H₂SO₄) CatalystResidual from esterification.Can be neutralized and removed with a basic aqueous wash.

Overall Purification and Analysis Workflow

The selection of a purification technique depends on the scale of the synthesis and the initial purity of the crude product. The following workflow provides a logical progression from crude material to a validated, high-purity compound.

Purification Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_validation Purity Validation crude Crude Product (Post-Esterification) workup Aqueous Wash (e.g., NaHCO₃ solution) crude->workup Neutralizes acid catalyst & removes some acid impurity decision Assess Purity (TLC/¹H NMR) workup->decision recryst Recrystallization decision->recryst High initial purity (>90%) chrom Flash Column Chromatography decision->chrom Complex mixture or low initial purity hplc HPLC-UV Analysis recryst->hplc chrom->hplc nmr ¹H NMR Spectroscopy hplc->nmr pure Pure Product (>99%) nmr->pure

Caption: Workflow for purification and validation of Isopropyl 3-cyano-4-isopropoxybenzoate.

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.[7] Impurities remain in the "mother liquor." This method is most effective when the crude product has a relatively high initial purity (e.g., >90%).

Principle of Solvent Selection

The ideal recrystallization solvent (or solvent system) will dissolve the target compound poorly at low temperatures but readily at high temperatures. Conversely, it should either dissolve impurities very well at all temperatures or not at all. Given the moderate polarity of the target ester, a binary solvent system, such as ethyl acetate/hexanes or diethyl ether/hexanes, is often effective. A similar compound, the parent carboxylic acid, has been successfully recrystallized from an ether/hexane mixture.[1]

Experimental Protocol
  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of the crude material into several test tubes.

    • Add a few drops of a test solvent (e.g., ethyl acetate, acetone, ethanol, hexanes) to each tube.

    • Observe solubility at room temperature. A good primary solvent will show some, but not complete, dissolution. A good secondary (anti-solvent) will show no dissolution.

    • Heat the tubes that showed partial solubility. The compound should fully dissolve.

    • Allow the solutions to cool to room temperature, then place them in an ice bath. Abundant crystal formation indicates a promising solvent system.

  • Bulk Recrystallization Procedure:

    • Place the crude Isopropyl 3-cyano-4-isopropoxybenzoate in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

    • Add the primary solvent (e.g., ethyl acetate) dropwise while heating the mixture to a gentle boil (use a heating mantle and a condenser). Add just enough solvent to completely dissolve the solid.

    • If the solution is colored, and it is suspected that the impurities are colored, activated carbon can be added at this stage, the solution boiled for a few minutes, and then hot-filtered to remove the carbon.

    • Slowly add the anti-solvent (e.g., hexanes) dropwise to the hot solution until the solution becomes slightly turbid (cloudy). Add a few more drops of the primary solvent to redissolve the precipitate.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of the ice-cold recrystallization solvent mixture.

    • Dry the crystals under a high vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a preparative technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[8][9] It is the method of choice for complex mixtures or when recrystallization fails to achieve the desired purity.

Principle of Mobile Phase Selection via TLC

The key to successful column chromatography is selecting a mobile phase (eluent) that provides good separation.[9] This is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, and is well-separated from all impurities.

  • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

Experimental Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent like ethyl acetate.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber containing a potential eluent system (e.g., start with 20% ethyl acetate in hexanes).

    • Visualize the separated spots under a UV lamp (254 nm).

    • Adjust the eluent polarity to achieve the target Rf value. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values of all compounds.

  • Column Preparation and Elution:

    • Select a glass column of appropriate size for the amount of material to be purified.

    • Pack the column with silica gel using the chosen eluent system to create a homogenous, bubble-free stationary phase.[8]

    • Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a low-boiling solvent (e.g., dichloromethane), adding silica, and evaporating the solvent. This creates a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin eluting the column with the mobile phase, collecting the eluate in fractions (e.g., test tubes).[10]

    • Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Isopropyl 3-cyano-4-isopropoxybenzoate.

Chromatography Workflow start Crude Mixture tlc 1. Select Eluent (via TLC analysis) start->tlc pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute & Collect Fractions load->elute monitor 5. Monitor Fractions (TLC) elute->monitor combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent combine->evap end Pure Compound evap->end

Caption: Step-by-step workflow for flash column chromatography.

Purity Assessment and Validation

Purification must be followed by rigorous analytical validation to confirm the identity and purity of the final compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis in the pharmaceutical industry.[3][11] A reversed-phase method is typically employed for moderately polar compounds.

Table 3: Suggested HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good resolution for a wide range of compounds.[11]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidified aqueous phase to ensure consistent ionization state of any acidic impurities.[12]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Elution Start at 40% B, ramp to 95% B over 15 minA gradient is effective at eluting the main compound while also resolving earlier-eluting polar impurities and later-eluting non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
UV Detection ~230-250 nm (Determine λmax experimentally)The aromatic and nitrile functionalities should provide strong UV absorbance in this range.
Purity Calculation Area Percent NormalizationThe purity is calculated by dividing the peak area of the main component by the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the chemical structure of the purified compound and for detecting impurities that may not be visible by UV-based methods (e.g., residual non-UV active solvents like hexanes). The spectrum of the pure compound should show sharp, well-defined peaks corresponding to the expected structure, with integrations matching the number of protons. The absence of peaks corresponding to starting materials or solvents confirms high purity.

Conclusion

The successful purification of Isopropyl 3-cyano-4-isopropoxybenzoate is a critical step in the synthesis of advanced pharmaceutical intermediates. For materials with high initial purity, recrystallization offers an efficient and scalable method for removing minor impurities. For more complex mixtures, flash column chromatography provides a robust and versatile technique capable of achieving excellent separation. The choice of method should be guided by small-scale preliminary tests. In all cases, the final purity must be confirmed using a combination of high-resolution analytical techniques, primarily HPLC-UV for quantitative assessment and NMR for structural confirmation. Adherence to these protocols will ensure the production of high-purity material suitable for progression in a drug development pipeline.

References

  • UTSC. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21956832, 3-cyano-4-isopropoxybenzoic acid. PubChem. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • Google Patents. (n.d.). CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Research Trend. (2023, May 15). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 3-cyano-4-isopropoxybenzoic Acid CAS 258273-31-3. Retrieved from [Link]

  • SIELC. (2018, February 16). Separation of Isopropyl 3,4,5-trihydroxybenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOPROPYL BENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018121051A1 - Preparation method for methyl 3-cyano-4-isopropoxybenzoate.
  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • Master Analyse et Controle. (n.d.). Developing and validating an HPLC method to quantify an IPA (Ingredient Pharmaceutical Active). Retrieved from [Link]

  • Journal of Pharmacy and Pharmaceutical Sciences. (2013, May 12). Research and Reviews. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, August 21). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Retrieved from [Link]

  • Science Ready. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • OAText. (n.d.). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Retrieved from [Link]

  • European Publication Server. (1993, February 3). Isopropyl alcohol purification process - Patent 0272146. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Reddit. (2017, February 15). What's the best way to purify Isopropyl Alcohol?. r/chemistry. Retrieved from [Link]

Sources

Application

Application Note: Derivatization Strategies for Isopropyl 3-Cyano-4-Isopropoxybenzoate in API Synthesis

Executive Summary & Strategic Significance Isopropyl 3-cyano-4-isopropoxybenzoate (and its methyl ester analog) is a highly versatile, polyfunctional building block utilized extensively in the pharmaceutical industry. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

Isopropyl 3-cyano-4-isopropoxybenzoate (and its methyl ester analog) is a highly versatile, polyfunctional building block utilized extensively in the pharmaceutical industry. Its most prominent application is serving as the direct precursor to 3-cyano-4-isopropoxybenzoic acid, the critical left-hand pharmacophore in the synthesis of Ozanimod (RPC1063) [1]. Ozanimod is a potent, selective sphingosine-1-phosphate (S1P1/S1P5) receptor modulator approved for the treatment of relapsing multiple sclerosis and ulcerative colitis[1].

This application note provides detailed, self-validating methodologies for the orthogonal derivatization of Isopropyl 3-cyano-4-isopropoxybenzoate. By understanding the thermodynamic and kinetic boundaries of its three functional groups—an ester, a nitrile, and an ether—development scientists can reliably route this intermediate toward 1,2,4-oxadiazoles, tetrazoles, or benzylamines.

Mechanistic Overview & Orthogonal Reactivity

The structural architecture of Isopropyl 3-cyano-4-isopropoxybenzoate allows for highly selective transformations:

  • The Isopropyl Ester (-COOiPr): Acts as a stable protecting group during upstream synthesis but can be selectively cleaved via base-catalyzed saponification. Saponification is thermodynamically driven to completion, yielding the free carboxylic acid required for downstream amide or oxadiazole coupling[2].

  • The Cyano Group (-CN): While stable to mild aqueous base, the nitrile is a latent electrophile. It can undergo [2+3] cycloadditions with azides to form tetrazoles, or be catalytically hydrogenated to a primary amine. In the Ozanimod workflow, the cyano group is intentionally preserved to maintain target receptor binding affinity[1].

  • The Isopropoxy Ether (-OiPr): Highly stable under both standard basic and reductive conditions. Cleavage requires harsh Lewis acidic conditions (e.g., BBr₃), which are generally avoided unless a free phenol is specifically required.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Selective Saponification to 3-Cyano-4-Isopropoxybenzoic Acid

This protocol details the conversion of the ester to the free carboxylic acid, a mandatory step before heterocyclic ring construction[2].

Causality & Experimental Design: A mixed solvent system of Ethanol/Tetrahydrofuran (THF) and water is utilized. THF ensures the complete dissolution of the lipophilic isopropyl ester, while ethanol acts as a miscible bridge to the aqueous sodium hydroxide[2]. The reaction is strictly maintained at room temperature; elevated temperatures risk the partial hydration of the sensitive cyano group into a primary amide.

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with Isopropyl 3-cyano-4-isopropoxybenzoate (1.0 eq, e.g., 31.5 mmol) and dissolve in a 1:1 mixture of Ethanol (30 mL) and THF (30 mL)[2].

  • Base Addition: Slowly add an aqueous 2M Sodium Hydroxide solution (1.25 eq, e.g., 20 mL, 40 mmol) under continuous stirring[2].

  • Reaction Monitoring: Stir the mixture at 20–25 °C for 4 hours. Self-Validation: Monitor via TLC or HPLC. The reaction is complete when the less polar ester spot is entirely consumed.

  • Solvent Removal: Concentrate the mixture under reduced pressure to strip the THF and Ethanol, leaving an aqueous solution of the sodium carboxylate salt[2].

  • Acidification & Precipitation: Dilute the residue with distilled water (100 mL). Slowly add 2N Hydrochloric acid until the pH is < 7[2]. Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and causing the free 3-cyano-4-isopropoxybenzoic acid to precipitate.

  • Extraction & Purification: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate[2]. Recrystallize from a 10% ether/hexane mixture to yield an off-white solid (>90% yield)[2].

Protocol B: 1,2,4-Oxadiazole Ring Construction (Ozanimod Precursor)

This protocol describes the coupling of 3-cyano-4-isopropoxybenzoic acid with an amidoxime, followed by cyclodehydration to form the 1,2,4-oxadiazole core[3].

Causality & Experimental Design: 1,1′-Carbonyldiimidazole (CDI) is selected for carboxylic acid activation over standard carbodiimides (like EDC/HOBt). CDI forms a highly reactive acyl imidazole intermediate while releasing only CO₂ and imidazole, completely avoiding the formation of difficult-to-remove urea byproducts[3]. The two-stage temperature profile (RT then 80 °C) separates the kinetic O-acylation step from the thermodynamic cyclodehydration step[3].

Step-by-Step Methodology:

  • Activation: Dissolve 3-Cyano-4-isopropoxybenzoic acid (1.0 eq, e.g., 4.12 g) in N-methylpyrrolidone (NMP, 25 mL) at 20–25 °C[3]. Add CDI (1.1 eq, 3.72 g) portion-wise[3]. Self-Validation: The immediate evolution of CO₂ gas confirms the activation of the carboxylic acid. Stir for 2 hours until gas evolution ceases[3].

  • Amidoxime Coupling: Add the target amidoxime (e.g., (S)-N-hydroxy-1-(2-oxooxazolidin-3-yl)-2,3-dihydro-1H-indene-4-carboximidamide, 1.0 eq) to the activated mixture[3]. Stir at 20–25 °C for 30 minutes to form the O-acyl amidoxime intermediate[3].

  • Cyclodehydration: Heat the reaction mixture to 80 °C and maintain stirring for 18 hours[3]. Causality: The thermal energy drives the elimination of water, closing the ring to form the thermodynamically stable 1,2,4-oxadiazole.

  • Isolation: Cool the mixture to room temperature, add water (10 mL), and further cool to 0–5 °C for 30 minutes to force the precipitation of the final product[3]. Filter and wash with cold water.

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected analytical markers for the primary derivatization pathways of this scaffold.

Derivatization PathwayReagents / CatalystTemp (°C)Time (h)Target Functional GroupTypical Yield
Ester Saponification NaOH, EtOH/THF/H₂O20–254Carboxylic Acid>90%
Oxadiazole Formation CDI, NMP, Amidoxime80181,2,4-Oxadiazole85–90%
Nitrile Reduction H₂, Pd/C, MeOH2512Primary Amine~80%
Tetrazole Formation NaN₃, NH₄Cl, DMF100241H-Tetrazole~75%

Synthetic Workflow Visualization

The diagram below maps the divergent synthetic pathways originating from Isopropyl 3-cyano-4-isopropoxybenzoate, highlighting its utility in generating diverse chemical libraries.

G A Isopropyl 3-cyano-4-isopropoxybenzoate (Starting Material) B 3-Cyano-4-isopropoxybenzoic Acid (Key Intermediate) A->B NaOH, EtOH/THF (Selective Saponification) D Tetrazole Derivative (via [2+3] Cycloaddition) A->D NaN3, NH4Cl (Nitrile Derivatization) E Benzylamine Derivative (via Nitrile Reduction) A->E H2, Pd/C (Nitrile Derivatization) C 1,2,4-Oxadiazole Derivative (e.g., Ozanimod) B->C 1. CDI, NMP 2. Amidoxime 3. Heat (80°C)

Divergent derivatization pathways of Isopropyl 3-cyano-4-isopropoxybenzoate.

References

  • Source: google.
  • Source: google.

Sources

Method

Application Note: Utilizing Isopropyl 3-cyano-4-isopropoxybenzoate in the Synthesis of High-Dipole Nematic Liquid Crystals and Optoelectronic Polymers

Executive Summary & Rationale The development of advanced optoelectronic materials—such as high-birefringence optical films and responsive Liquid Crystal Networks (LCNs)—relies heavily on the precise molecular engineerin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of advanced optoelectronic materials—such as high-birefringence optical films and responsive Liquid Crystal Networks (LCNs)—relies heavily on the precise molecular engineering of mesogenic building blocks. Isopropyl 3-cyano-4-isopropoxybenzoate (CAS 1261173-10-7) serves as a highly specialized precursor in this domain.

By combining a strongly polar cyano group with sterically demanding branched alkoxy/alkyl chains, this compound provides an ideal structural foundation for synthesizing nematic liquid crystals (NLCs) with high positive dielectric anisotropy ( Δϵ>0 ). This application note details the physicochemical rationale for utilizing this specific building block and provides field-validated, chemoselective protocols for integrating it into complex polymer and mesogen architectures.

Physicochemical Profiling

To effectively utilize this building block in materials science, researchers must account for its baseline physicochemical properties, which dictate its solubility, reactivity, and downstream phase behavior.

PropertyValueReference
Chemical Name Isopropyl 3-cyano-4-isopropoxybenzoate[1]
CAS Number 1261173-10-7[1]
Molecular Formula C14H17NO3[1]
Molecular Weight 247.29 g/mol [1]
Key Functional Groups Cyano (-CN), Isopropoxy ether, Isopropyl esterStructural

Mechanistic Insights: Structure-Property Relationships

The utility of Isopropyl 3-cyano-4-isopropoxybenzoate in materials science is driven by three distinct structural motifs. Understanding the causality between these functional groups and macroscopic material properties is critical for rational mesogen design.

  • Cyano Group (-CN): The cyano substituent imparts a strong permanent dipole moment parallel to the long molecular axis. In nematic liquid crystals, this translates directly to high positive dielectric anisotropy, which is essential for low-voltage switching in display technologies and enables efficient coupling with external alternating current (AC) fields in LCNs[2][3]. Furthermore, cyano-benzoate cores significantly enhance the birefringence ( Δn ) and orientational order parameters of the resulting mesophases[4][5].

  • Isopropoxy Group: The branched nature of the isopropoxy tail introduces controlled steric hindrance. Unlike linear alkoxy chains (such as hexyloxy or octyloxy) that strongly promote highly ordered smectic layering, the branched isopropyl moiety disrupts close molecular packing. This suppresses crystallization and broadens the functional temperature range of the nematic phase[6].

  • Isopropyl Ester: This group serves as a highly stable, lipophilic protecting group during commercial storage and transport[1][7]. Crucially, it can be chemoselectively hydrolyzed to yield a reactive benzoic acid derivative, acting as the anchor point for extending the mesogenic core without degrading the sensitive nitrile group.

SPR A Isopropyl 3-cyano-4-isopropoxybenzoate (Core Building Block) B Cyano Group (-CN) Strong Dipole Moment A->B C Isopropoxy Group Steric Hindrance A->C D Isopropyl Ester Stable Precursor A->D E High Dielectric Anisotropy (Optoelectronic Tuning) B->E F Broad Nematic Phase (Prevents Crystallization) C->F G Chemoselective Anchor (Mesogen Assembly) D->G

Figure 1: Structure-property relationships of the cyano-isopropoxybenzoate building block.

Experimental Workflows: Synthesis of NLC Mesogens

To integrate this building block into a functional liquid crystal, the isopropyl ester must be converted into a linkage (typically an ester or amide) connecting to a rigid rod-like core (e.g., a biphenol derivative). The following two-step workflow is designed to prevent harsh conditions that could compromise the cyano group.

Protocol A: Chemoselective Hydrolysis to 3-Cyano-4-isopropoxybenzoic Acid

Causality & Rationale: Standard basic hydrolysis (e.g., NaOH/KOH at reflux) risks hydrating the cyano group into an amide or fully hydrolyzing it to a dicarboxylic acid. We utilize mild Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system at ambient temperature to ensure strict chemoselectivity.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of Isopropyl 3-cyano-4-isopropoxybenzoate in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (0.2 M concentration).

  • Reagent Addition: Chill the reaction vessel to 0–5 °C using an ice bath. Dropwise, add 1.5 equivalents of 1M aqueous LiOH.

  • Reaction: Remove the ice bath and stir the mixture at room temperature (20–25 °C) for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent until the starting material is entirely consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the volatile THF and Methanol. Dilute the remaining aqueous residue with distilled water and wash once with Diethyl Ether to extract any non-polar impurities.

  • Acidification: Cool the aqueous layer and carefully acidify to pH 2–3 using 1M HCl. The target product, 3-cyano-4-isopropoxybenzoic acid, will precipitate as a white/off-white solid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under vacuum to yield the pure acid intermediate.

Protocol B: Steglich Esterification for Mesogen Assembly

Causality & Rationale: To couple the newly formed benzoic acid with a mesogenic phenol (e.g., 4'-hexyl-[1,1'-biphenyl]-4-ol), we employ a Steglich esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). This method is selected over traditional acyl chloride formation (using SOCl₂ or oxalyl chloride) because it operates at room temperature and avoids highly reactive chlorinating agents that can induce side reactions with the cyano moiety.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under a continuous N₂ atmosphere, dissolve 1.0 eq of 3-cyano-4-isopropoxybenzoic acid and 1.0 eq of the target mesogenic phenol in anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 eq of DMAP to the solution. As an acyl transfer catalyst, DMAP suppresses side-product formation (such as N-acylureas) and significantly accelerates the esterification.

  • Coupling: Cool the mixture to 0 °C. Slowly add a solution of 1.1 eq of DCC dissolved in DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately as the coupling proceeds.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature, stirring for an additional 12 hours.

  • Purification: Filter the crude suspension through a Celite pad to remove the insoluble DCU precipitate. Wash the organic filtrate sequentially with 0.5M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the final, high-purity cyano-benzoate liquid crystal mesogen.

Workflow Step1 Step 1: Mild Hydrolysis Reagents: LiOH, THF/MeOH/H2O Rationale: Protect -CN group Step2 Step 2: Acidification & Extraction Reagents: 1M HCl, EtOAc Yield: Free Benzoic Acid Step1->Step2 Step3 Step 3: Steglich Esterification Reagents: DCC, DMAP, Phenol Core Rationale: Mild Coupling Step2->Step3 Step4 Step 4: Purification Method: Column Chromatography Yield: Nematic LC Mesogen Step3->Step4

Figure 2: Two-step chemoselective synthesis of a nematic liquid crystal mesogen.

Applications in Advanced Materials

Once integrated into a larger molecular framework, the derivatives of Isopropyl 3-cyano-4-isopropoxybenzoate are primed for cutting-edge materials science applications:

  • Electroplastic Liquid Crystal Networks (LCNs): Cyano-benzoate derivatives are frequently incorporated as pendant groups in cross-linked polymer networks. Their large dielectric anisotropy allows the polymer matrix to couple efficiently with high-frequency alternating current (AC) fields, leading to rapid, non-thermal electroplasticization of the network[2][3].

  • High-Birefringence Optical Films: The highly polarizable nature of the conjugated cyano-aromatic system contributes to an increased refractive index difference ( Δn ) along the molecular axes. This makes derivatives of this compound ideal for manufacturing ultra-thin optical retardation films, waveplates, and temperature-sensitive optoelectronics[4][6].

References

  • ACS Applied Materials & Interfaces. Electroplasticization of Liquid Crystal Polymer Networks. (2020). DOI: 10.1021/acsami.0c02708. URL:[Link]

  • Journal of Molecular Liquids. Order parameters and refractive indices of some cyano-benzoate nematic liquid crystals with high transition temperatures. (2012). DOI: 10.1016/j.molliq.2012.05.002. URL:[Link]

  • National Institutes of Health (NIH PMC). Electroplasticization of Liquid Crystal Polymer Networks. PMC7188448. URL:[Link]

  • ResearchGate. Development of High-Birefringence Liquid Crystals for Future Optical Materials. URL: [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Isopropyl 3-cyano-4-isopropoxybenzoate

Introduction & Strategic Context Isopropyl 3-cyano-4-isopropoxybenzoate (CAS 1261173-10-7) and its free acid derivative, 3-cyano-4-isopropoxybenzoic acid ()[1], are critical advanced intermediates in the synthesis of Oza...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Isopropyl 3-cyano-4-isopropoxybenzoate (CAS 1261173-10-7) and its free acid derivative, 3-cyano-4-isopropoxybenzoic acid ()[1], are critical advanced intermediates in the synthesis of Ozanimod (RPC1063) (). Ozanimod is a highly selective sphingosine 1-phosphate (S1P) receptor modulator approved for the treatment of relapsing multiple sclerosis and ulcerative colitis.

Historically, the introduction of the cyano group onto the aromatic ring relied on Sandmeyer-type cyanations utilizing 3-iodo-4-hydroxybenzoate and highly toxic cuprous cyanide (CuCN) at elevated temperatures (>100 °C) ()[2]. This legacy route presents severe safety, environmental, and purification bottlenecks (heavy metal contamination) during scale-up[3].

This application note details a highly efficient, cyanide-free, and scalable three-step protocol. The methodology leverages a directed ortho-formylation, subsequent one-pot oximation/dehydration, and a global double-alkylation to yield the target compound with high atom economy and process safety ()[4].

Retrosynthetic Strategy & Mechanistic Rationale

To design a self-validating and scalable protocol, the causality behind reagent selection must be strictly understood:

  • Regioselective Formylation: Starting from 4-hydroxybenzoic acid, paraformaldehyde is utilized as the C1 source. The addition of magnesium chloride (MgCl₂) and triethylamine (Et₃N) is critical. Mg²⁺ coordinates with the phenoxide oxygen and the incoming formaldehyde, creating a rigid cyclic transition state that exclusively directs the formyl group to the ortho position (3-position), completely suppressing unwanted para-polymerization or meta-substitution ()[3].

  • One-Pot Oximation and Dehydration: The conversion of the aldehyde to a nitrile avoids toxic cyanide salts[4]. Hydroxylamine hydrochloride forms the oxime intermediate. The subsequent addition of acetyl chloride serves a dual purpose: it acts as a dehydrating agent by forming an O-acetyl oxime, which readily undergoes an E2 elimination driven by the mildly acidic environment to yield the nitrile ()[4].

  • Global Isopropylation: The final step involves reacting 3-cyano-4-hydroxybenzoic acid with excess 2-bromopropane (isopropyl bromide) in the presence of potassium carbonate (K₂CO₃) ()[5]. The electron-withdrawing cyano group increases the acidity of the phenolic hydroxyl. K₂CO₃ easily deprotonates both the carboxylic acid and the phenol. The resulting dianion undergoes simultaneous O-alkylation (etherification) and esterification, directly yielding Isopropyl 3-cyano-4-isopropoxybenzoate in a single operational step[3][5].

SynthesisPathway A 4-Hydroxybenzoic Acid (Starting Material) B 3-Formyl-4-hydroxybenzoic Acid (Intermediate 1) A->B MgCl2, Et3N (CH2O)n, DCM 60°C, Ortho-Formylation C 3-Cyano-4-hydroxybenzoic Acid (Intermediate 2) B->C NH2OH·HCl, AcCl MeCN/DMF 80°C, Oximation/Dehydration D Isopropyl 3-cyano-4- isopropoxybenzoate (Target Product) C->D 2-Bromopropane K2CO3, MeCN/DMF 80°C, Global Alkylation

Cyanide-free synthetic pathway for Isopropyl 3-cyano-4-isopropoxybenzoate.

Quantitative Process Metrics

Table 1: Process Metrics Comparison (Legacy vs. Optimized Route)

MetricLegacy CuCN RouteOptimized Cyanide-Free Route
Cyano Source Cuprous Cyanide (CuCN) / NaCNHydroxylamine HCl / Paraformaldehyde
Toxicity Profile High (Lethal cyanide gas risk)Low to Moderate
Metal Contamination High (Requires extensive Pd/Cu scavenging)None (Metal-free cyanation)
Global Yield ~45-50%>80%
Step Count 4 steps3 steps (Telescoped potential)
Scalability Limited by highly exothermic/toxic stepsExcellent (Demonstrated at 50L pilot scale)

Experimental Protocols (Pilot Scale: 50L)

Note: The following procedures include In-Process Controls (IPC) to ensure a self-validating workflow. Do not proceed to subsequent unit operations until IPC criteria are met.

Step 1: Synthesis of 3-Formyl-4-hydroxybenzoic Acid
  • Charge: To a 50L glass-lined reactor, charge 4-hydroxybenzoic acid (1.0 equiv), anhydrous magnesium chloride (1.5 equiv), and paraformaldehyde (3.0 equiv).

  • Solvent: Add 20 L of anhydrous dichloromethane (DCM) and initiate agitation (150 rpm).

  • Base Addition: Slowly charge triethylamine (3.5 equiv) via an addition funnel over 1 hour, maintaining the internal temperature below 30 °C.

  • Reaction: Heat the jacket to achieve a gentle reflux (~60 °C oil bath equivalent) and stir overnight[3].

  • IPC (Self-Validation): Sample the reaction mixture. Quench with HPLC-grade methanol and analyze via HPLC. Proceed to workup only when the starting material is <1.0%.

  • Workup: Cool to 20 °C. Slowly quench with 10% aqueous HCl until the pH reaches 2-3. Filter any insoluble polymeric byproducts. Separate the organic layer, extract the aqueous layer with DCM (2 x 5 L), dry over Na₂SO₄, and concentrate under reduced pressure to yield the formylated intermediate[3].

Step 2: Synthesis of 3-Cyano-4-hydroxybenzoic Acid
  • Charge: Transfer the intermediate from Step 1 into a 50L Hastelloy reactor. Add hydroxylamine hydrochloride (1.2 equiv).

  • Solvent: Add a solvent mixture of Acetonitrile and N,N-Dimethylformamide (DMF) (5:1 ratio, 15 L total).

  • Activation: Slowly add acetyl chloride (1.5 equiv) dropwise. Caution: Exothermic reaction with HCl gas evolution. Ensure the scrubber is active.

  • Reaction: Heat the mixture to 80 °C and stir for 2 to 4 hours[4].

  • IPC (Self-Validation): HPLC monitoring at 254 nm. The oxime intermediate should peak and then fully convert to the nitrile (<0.5% oxime remaining).

  • Workup: Cool to room temperature. Add cold water (10 L) to precipitate the product. Filter through a Nutsche filter, wash with cold water, and dry under vacuum at 50 °C.

Step 3: Global Isopropylation to Isopropyl 3-cyano-4-isopropoxybenzoate
  • Charge: In a clean 50L reactor, charge 3-cyano-4-hydroxybenzoic acid (1.0 equiv, ~1.09 kg) and anhydrous potassium carbonate (2.5 equiv, ~2.1 kg)[3].

  • Solvent: Add Acetonitrile/DMF (5 L / 1 L) and initiate vigorous stirring[3].

  • Alkylation: Add 2-bromopropane (isopropyl bromide) (3.0 equiv, ~1 L)[3].

  • Reaction: Heat the reactor to 80 °C and maintain for 16 hours (overnight)[3].

  • IPC (Self-Validation): HPLC analysis. Ensure both the mono-alkylated intermediate (ester or ether) and starting material are <0.5%.

  • Workup: Cool to 20 °C. Add 8 L of purified water to completely dissolve the inorganic salts (K₂CO₃/KBr)[3]. Add 5 L of ethyl acetate.

  • Extraction & Isolation: Separate the aqueous phase. Wash the organic phase twice with water (2 x 3 L) to remove residual DMF. Concentrate the organic phase under reduced pressure to yield Isopropyl 3-cyano-4-isopropoxybenzoate as a yellow oil or low-melting solid[3][4]. Self-validation: Purity should be >97.5% by HPLC without column chromatography.

EquipmentTrain R1 50L Glass-Lined Reactor Formylation & Acidic Quench F1 Nutsche Filter Polymer Removal & Phase Separation R1->F1 IPC: SM < 1.0% R2 50L Hastelloy Reactor Dehydration to Nitrile (HCl evolution) F1->R2 Organic Phase Transfer R3 100L Reactor Global Isopropylation (K2CO3/DMF) R2->R3 Telescoped or Wet Cake W1 Aqueous Workup & Extraction Water/EtOAc Wash R3->W1 IPC: Intermediates < 0.5% P1 Vacuum Concentrator Product Isolation (>97.5% Purity) W1->P1 Organic Phase

Process equipment train and unit operations for pilot-scale synthesis.

References

  • PubChem , 3-cyano-4-isopropoxybenzoic acid (CID 21956832). National Center for Biotechnology Information.[Link]

  • New Drug Approvals , Ozanimod, RPC1063.[Link]

  • Google Patents (WO2010042998A1)
  • Google Patents (CN106674044A), Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • Google Patents (WO2018121051A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Isopropyl 3-cyano-4-isopropoxybenzoate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate (CAS 1261173-10-7).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate (CAS 1261173-10-7). This compound is a highly valuable intermediate in the synthesis of specific active pharmaceutical ingredients (APIs) and receptor antagonists .

Researchers frequently encounter yield bottlenecks (typically stalling at 40–50%) due to the inherent mechanistic limitations of utilizing secondary alkyl halides in basic conditions. This guide provides a self-validating protocol, mechanistic causality, and a troubleshooting matrix to help you achieve >85% isolated yields.

Reaction Pathway & Mechanistic Bottlenecks

The synthesis relies on two concurrent SN2 displacements: the Williamson ether synthesis at the phenolate oxygen and esterification at the carboxylate oxygen. Because 2-bromopropane is a sterically hindered secondary alkyl halide, it is highly susceptible to a competing E2 elimination pathway when exposed to a base like K2CO3, generating volatile propene gas .

Synthesis SM 3-Cyano-4-hydroxybenzoic Acid (Starting Material) Reagents 2-Bromopropane + K2CO3 DMF, 75°C SM->Reagents Deprotonation Int1 Isopropyl 3-cyano-4-hydroxybenzoate (Esterification First) Reagents->Int1 SN2 at Carboxylate Int2 3-Cyano-4-isopropoxybenzoic Acid (Etherification First) Reagents->Int2 SN2 at Phenolate SideRxn Propene + KBr + H2O (E2 Elimination) Reagents->SideRxn Competing E2 Product Isopropyl 3-cyano-4-isopropoxybenzoate (Final Product) Int1->Product SN2 at Phenolate Int2->Product SN2 at Carboxylate

Reaction pathway showing dual SN2 alkylation vs. competing E2 elimination of 2-bromopropane.

Self-Validating Standard Operating Procedure (SOP)

This protocol integrates In-Process Controls (IPC) to ensure the system validates its own completion state before workup, preventing the isolation of inseparable mono-alkylated mixtures.

Materials Required:

  • 3-Cyano-4-hydroxybenzoic acid: 1.0 eq

  • 2-Bromopropane: 3.5 eq initial + 0.5 eq reserve

  • Potassium carbonate (K2CO3): Anhydrous, 325 mesh (3.0 eq)

  • N,N-Dimethylformamide (DMF): Strictly anhydrous (<50 ppm H2O) (5 volumes)

Step-by-Step Methodology:

  • System Purge & Dissolution: Charge a dry, pressure-rated reactor with 3-cyano-4-hydroxybenzoic acid and anhydrous DMF.

    • Validation Check: The solution must be completely clear. If turbidity is observed, moisture is present; abort and dry the solvent. Sparge the solution with N2 for 15 minutes to displace dissolved oxygen.

  • Deprotonation: Add anhydrous K2CO3 in three equal portions at 20°C to control the mild exotherm. Stir for 45 minutes.

    • Validation Check: The mixture will transition to a vibrant yellow/orange suspension, confirming the formation of the phenolate/carboxylate dipotassium salt.

  • Alkylation: Seal the reactor (to prevent loss of volatile 2-bromopropane, b.p. 59°C) and add 2-bromopropane (3.5 eq) via a pressure-equalizing dropping funnel over 15 minutes.

  • Thermal Activation: Ramp the internal temperature to 75°C. Maintain vigorous stirring (≥400 RPM) to ensure mass transfer in the heterogeneous mixture.

  • In-Process Control (IPC) & Self-Correction: After 12 hours, sample the reaction and analyze via HPLC (254 nm).

    • Pass Criteria: Combined mono-alkylated intermediates (isopropyl 3-cyano-4-hydroxybenzoate and 3-cyano-4-isopropoxybenzoic acid) are < 2.0%.

    • Fail Criteria: If intermediates > 2.0%, the system has depleted its alkylating agent via E2 elimination.

    • Corrective Action: Cool to 40°C, spike with the reserve 0.5 eq 2-bromopropane, reseal, and heat at 75°C for 3 additional hours.

  • Quench & Isolation: Cool the validated reaction mixture to 10°C. Slowly pour into 15 volumes of vigorously stirred ice water.

    • Validation Check: A white to off-white precipitate must form immediately. If the product oils out, the quench temperature is too high.

  • Filtration: Filter the solid, wash with cold water (3 x 2 volumes) to remove DMF and salts, and dry under vacuum at 45°C to constant weight.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction parameters and quantitative yield outcomes.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Alkylating Agent 2.0 - 2.2 eq3.5 - 4.0 eqCompensates for reagent loss via E2 elimination to propene.> 85%
Solvent Acetone (b.p. 56°C)Anhydrous DMFHigher boiling point allows optimal thermal activation (75°C) for SN2.> 85%
Base NaOH (Aqueous)K2CO3 (Anhydrous)Prevents nitrile hydrolysis; avoids strong base-catalyzed side reactions.> 85%
Atmosphere Ambient AirNitrogen (N2) PurgePrevents oxidative degradation of the electron-rich phenolate intermediate.> 85%
Troubleshooting & FAQs

Q: Why is my reaction stalling with a high percentage of mono-alkylated intermediates? A: This is caused by the kinetic competition between SN2 substitution and E2 elimination. Secondary alkyl halides like 2-bromopropane undergo significant E2 elimination in the presence of a base, forming propene gas . This depletes the alkylating agent before the sterically hindered Williamson ether synthesis can reach completion. Solution: Always use a sealed pressure reactor to keep the volatile 2-bromopropane in solution, and use a large stoichiometric excess (≥3.5 eq).

Q: I am observing hydrolysis of the cyano group to a primary amide. How do I prevent this? A: The cyano group is sensitive to hydration under basic, aqueous conditions at elevated temperatures. If your K2CO3 or DMF contains excessive moisture, the hydroxide ions generated will attack the electrophilic nitrile carbon. Solution: Ensure DMF is strictly anhydrous (<50 ppm water) and use oven-dried K2CO3. Never substitute K2CO3 with stronger bases like NaOH or KOH, which drastically accelerate nitrile hydrolysis.

Q: The isolated product is severely discolored (dark brown/black) instead of off-white. What causes this? A: Phenolate anions are highly susceptible to single-electron oxidation by atmospheric oxygen, leading to the formation of tarry, conjugated quinone-like byproducts. Solution: Degas the DMF solvent by sparging with nitrogen for 15 minutes prior to adding the base, and maintain a strict inert N2 atmosphere throughout the entire heating cycle.

Q: Can I use 2-iodopropane instead of 2-bromopropane to speed up the reaction? A: While iodide is a better leaving group for SN2 reactions, it is also a better leaving group for E2 elimination. The increased rate of elimination often negates the benefits of faster substitution, leading to even higher consumption of the alkylating agent. 2-Bromopropane offers the best balance of reactivity and cost-efficiency for this specific dual-alkylation.

References
  • US6613942B1 - Glucagon antagonists/inverse agonists Source: Google Patents URL
  • 18.2: Preparing Ethers Source: Chemistry LibreTexts URL:[Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent Source: Master Organic Chemistry URL:[Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate

As a Senior Application Scientist, I have designed this technical support guide to address the complex mechanistic challenges encountered during the synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate . This molecule is...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address the complex mechanistic challenges encountered during the synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate . This molecule is a critical intermediate in the synthesis of Febuxostat, a potent xanthine oxidase inhibitor[1].

The standard synthetic route involves the double alkylation (etherification of the phenol and esterification of the carboxylic acid) of 3-cyano-4-hydroxybenzoic acid using isopropyl bromide and potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMAc[2]. While conceptually straightforward, the reaction is plagued by competing kinetic pathways, steric hindrance, and stringent regulatory requirements regarding genotoxic impurities.

Mechanistic Workflow & Competing Pathways

To effectively troubleshoot, we must first visualize the kinetic competition between the desired SN2 double alkylation and the parasitic side reactions.

Synthesis SM 3-Cyano-4-hydroxybenzoic Acid (Starting Material) Reagents Isopropyl Bromide + K2CO3 DMF, 80°C SM->Reagents Target Isopropyl 3-cyano-4-isopropoxybenzoate (Target Product) Reagents->Target Double SN2 Alkylation Mono1 Mono-alkylated Intermediates (Incomplete Reaction) Reagents->Mono1 Steric Hindrance Hydrolysis Amide/Carboxylic Acid (Cyano Hydrolysis) Reagents->Hydrolysis H2O/Base Attack Elimination Propylene Gas (E2 Elimination) Reagents->Elimination Base-Catalyzed E2 Mono1->Target 2nd SN2 (Rate-Limiting)

Reaction pathways and competing side reactions in the double alkylation workflow.

Core Troubleshooting FAQs

Q1: Why is my reaction stalling with a high percentage of mono-alkylated intermediates, even after 12 hours? Causality: This is a kinetic issue driven by steric hindrance and differential nucleophilicity. The predicted pKa of the carboxylic acid moiety in 3-cyano-4-hydroxybenzoic acid is approximately 4.01[3], while the phenol is around ~7.5 (acidified by the electron-withdrawing cyano group). Both are rapidly deprotonated by K₂CO₃. However, isopropyl bromide is a secondary alkyl halide. Secondary halides are highly sterically hindered, which significantly reduces the rate of the SN2 substitution[4]. The first alkylation (usually at the less hindered carboxylate) proceeds reasonably well, but the second SN2 attack by the bulky phenoxide onto the secondary carbon of isopropyl bromide is the rate-limiting step. Solution: Do not simply increase the temperature, as this triggers side reactions (see Q3). Instead, ensure a sufficient stoichiometric excess of isopropyl bromide (at least 3.0–3.5 equivalents) and maintain vigorous stirring to overcome mass transfer limitations in the heterogeneous K₂CO₃/DMF slurry.

Q2: My LC-MS shows a significant polar impurity with a mass of M+18 Da relative to the target. What is the mechanism behind this? Causality: You are observing the base-catalyzed hydration (hydrolysis) of the cyano group to an primary amide (-CONH₂). Nitriles are highly electrophilic. If your K₂CO₃ is hygroscopic and has absorbed atmospheric moisture, or if your DMF is not strictly anhydrous, the water reacts with the base at 80°C to generate hydroxide ions (OH⁻). These hydroxide ions attack the cyano carbon, forming an unstable imidic acid intermediate that rapidly tautomerizes to the amide. Solution: This is a self-validating failure of reagent integrity. You must use oven-dried, finely milled anhydrous K₂CO₃ and molecular-sieve-dried DMF.

Q3: The starting material is unreacted, but GC analysis shows the isopropyl bromide is completely consumed. Where did my alkylating agent go? Causality: Your alkylating agent has been lost to E2 elimination. Because isopropyl bromide is a secondary halide, it is highly susceptible to base-catalyzed elimination. At elevated temperatures (>85°C) in the presence of a strong base, the K₂CO₃ abstracts a beta-hydrogen from the isopropyl bromide, ejecting the bromide leaving group and generating propylene gas, which escapes the condenser. Solution: Strictly control the internal reaction temperature to 75°C–80°C. If the temperature spikes, the activation energy barrier for the E2 pathway is breached, and elimination outcompetes SN2 substitution.

Q4: How do I ensure compliance with regulatory limits for Genotoxic Impurities (GTIs) in this step? Causality: Alkyl halides, including isopropyl bromide, are classified as highly reactive Genotoxic Impurities (GTIs) because they can alkylate human DNA[5]. Regulatory agencies (ICH M7) require these to be controlled to Parts-Per-Million (ppm) levels. Solution: A robust purging strategy must be built into the workup. Isopropyl bromide is volatile (boiling point ~59°C). The protocol must include a vacuum distillation step of the organic phase prior to crystallization, followed by a nucleophilic quench (e.g., a dilute aqueous amine wash) to destroy residual alkyl halides.

Quantitative Troubleshooting Matrix

Use this data-driven matrix to align your in-process control (IPC) data with the correct mechanistic intervention.

Reaction ConditionPrimary Outcome (Yield)Major Impurity ProfileCorrective Action
2.0 eq iPrBr, 80°C, 8hIncomplete Conversion (60%)Mono-alkylated products (>15%)Increase iPrBr to 3.0–3.5 eq; extend time to 14h.
Wet K₂CO₃ / Standard DMFTarget + Polar ByproductAmide Hydrolysis (+18 Da)Switch to anhydrous K₂CO₃ and dry DMF (<0.1% H₂O).
Temp > 95°C, 3.0 eq iPrBrLow Yield (<40%)Unreacted SM; Propylene gas lossLower internal temp to 75°C–80°C. Add 1.0 eq iPrBr.
Methanol used in workupTarget + Non-polar ByproductMethyl ester (Transesterification)Avoid primary alcohols; use Ethyl Acetate for extraction.

Standardized Self-Validating Protocol

This methodology is designed as a closed-loop system: each step contains a validation checkpoint to ensure mechanistic integrity before proceeding.

Phase 1: Anhydrous Preparation

  • Dry Reagents: Mill K₂CO₃ (2.5 equivalents) to a fine powder and dry in a vacuum oven at 110°C for 12 hours.

  • Inert Atmosphere: Purge a dry, jacketed reactor with Nitrogen (N₂) for 15 minutes.

  • Charge: Add 3-cyano-4-hydroxybenzoic acid (1.0 equivalent) and anhydrous DMF (5 volumes). Stir at 20°C until complete dissolution is achieved.

Phase 2: Alkylation Kinetics 4. Base Addition: Add the dried K₂CO₃ in three portions to control the mild exotherm of deprotonation. Stir for 30 minutes. The solution will turn a deep yellow/orange, validating the formation of the phenoxide/carboxylate dianion. 5. Alkylating Agent: Dropwise add Isopropyl bromide (3.5 equivalents) via an addition funnel over 45 minutes, maintaining the internal temperature below 30°C. 6. Heating: Ramp the internal temperature to exactly 80°C. Validation: Ensure the condenser is chilled to 5°C to prevent the escape of volatilized isopropyl bromide. Stir for 14 hours.

Phase 3: In-Process Control (IPC) 7. Sampling: Withdraw a 0.5 mL aliquot, quench with 1 mL water, extract with 1 mL Ethyl Acetate, and analyze the organic layer via HPLC. 8. Validation Gate: The reaction is deemed complete only when the combined area of unreacted starting material and mono-alkylated intermediates is < 1.0%.

Phase 4: Quench & GTI Purging 9. Aqueous Quench: Cool the reactor to 25°C. Slowly add deionized water (15 volumes) to dissolve the inorganic salts. 10. Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 5 volumes). 11. GTI Purge (Critical): Wash the combined organic layers with a 1% aqueous ethanolamine solution (to quench residual isopropyl bromide[5]), followed by a 5% brine wash (to remove residual DMF). 12. Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40°C, <50 mbar) to remove all volatile organics, yielding Isopropyl 3-cyano-4-isopropoxybenzoate as a pale yellow oil or off-white solid.

Sources

Troubleshooting

Technical Support Center: Esterification of 3-Cyano-4-hydroxybenzoic Acid

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing with the chemoselective esterification of 3-cyano-4-hydroxybenzoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing with the chemoselective esterification of 3-cyano-4-hydroxybenzoic acid .

Because this molecule contains three distinct reactive centers—a carboxylic acid, a phenolic hydroxyl, and a nitrile group—standard esterification protocols often fail, leading to complex mixtures. This guide synthesizes mechanistic causality with field-validated protocols to help you troubleshoot and optimize your synthetic workflows.

Substrate Profiling & Reactivity Matrix

To troubleshoot effectively, we must first understand the electronic and steric environment of the substrate. The electron-withdrawing cyano group positioned ortho to the phenolic hydroxyl significantly lowers the pKa of the phenol, making it highly susceptible to side reactions under basic conditions[1].

Functional GroupReactivity Profile & CausalityPrimary Risk During EsterificationMitigation Strategy
Carboxylic Acid (-COOH) Electrophilic center when activated. Reaction is equilibrium-driven.Incomplete conversion due to water accumulation.Use excess alcohol; employ anhydrous conditions or active ester coupling agents.
Nitrile (-CN) Electrophilic carbon susceptible to nucleophilic attack by water.Hydrolysis to primary amide (-CONH2) under strongly acidic/aqueous conditions.Avoid aqueous strong acids (e.g., H₂SO₄). Generate anhydrous HCl in situ (e.g., TMSCl).
Phenolic Hydroxyl (-OH) Nucleophilic; pKa is abnormally low due to the ortho -CN group.O-alkylation or O-acylation under basic or highly activated (DMAP) conditions.Avoid strong bases (K₂CO₃). Use highly chemoselective coupling reagents (EDC/HOBt).

Quantitative Diagnostic Data (LC-MS)

Before altering your protocol, analyze your crude reaction mixture via LC-MS. The mass shifts relative to your starting material (MW: 163.13 g/mol ) will instantly diagnose the mechanistic failure in your current protocol.

Diagnostic MarkerExpected Mass Shift (m/z)Chemical InterpretationRoot Cause
Target Methyl Ester +14 Da Conversion of -COOH to -COOCH₃Successful Chemoselective Esterification
Side Product A +32 Da (+14 + 18)Esterification AND Nitrile HydrolysisAcid/Aqueous Instability (Fischer conditions)
Side Product B +28 Da (+14 + 14)Esterification AND Phenol O-AlkylationOverly Basic Conditions (e.g., MeI/K₂CO₃)

Troubleshooting FAQs

Q1: I used standard Fischer esterification conditions (MeOH, catalytic H₂SO₄, reflux). My LC-MS shows a major byproduct with a mass shift of +32 Da relative to the starting material. What is happening? A: You are observing classic nitrile hydrolysis[2]. Standard Fischer esterification relies on an equilibrium that generates water as a byproduct[3]. Under strongly acidic conditions (H₂SO₄) and heat, the electrophilic carbon of the nitrile group is protonated and subsequently attacked by this generated water, hydrating the -CN group into a primary amide (-CONH₂). Causality & Solution: The combination of strong acid, heat, and water is lethal to nitriles. You must switch to an anhydrous method. We recommend the TMSCl/MeOH protocol (Protocol A), which generates strictly anhydrous HCl in situ and operates at milder temperatures[4].

Q2: To avoid acid, I attempted a base-catalyzed esterification using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃). I got a mixture including a +28 Da double-alkylation product. Why? A: The electron-withdrawing cyano group ortho to the phenol significantly lowers the pKa of the phenolic proton through inductive and resonance effects. Under basic conditions (K₂CO₃), the phenoxide anion forms rapidly. Because phenoxide is a powerful nucleophile, it competes aggressively with the carboxylate for the electrophile (MeI), leading to concurrent O-alkylation (ether formation)[1]. Causality & Solution: Base-catalyzed alkylation is not chemoselective for this specific substrate. If you must use this route, switch to a much weaker base (e.g., NaHCO₃) and strictly stoichiometric MeI. Alternatively, use a chemoselective coupling reagent (Protocol B).

Q3: I tried a Steglich esterification (DCC, DMAP, MeOH) to ensure mild conditions, but I am getting an inseparable mixture and O-acylation. How can I improve chemoselectivity? A: DMAP is a powerful nucleophilic catalyst. While it accelerates esterification, it also hyper-activates the acyl intermediate, allowing the highly acidic phenolic -OH of your substrate to undergo competitive O-acylation. Furthermore, DCC generates dicyclohexylurea (DCU), which is notoriously difficult to remove from polar compounds. Causality & Solution: Switch to EDC·HCl and HOBt (Protocol B). HOBt forms an active ester that is highly selective for primary alcohols over phenols. Additionally, the urea byproduct of EDC is water-soluble, allowing for a self-validating, simple aqueous workup[4].

Diagnostic Workflows & Reaction Pathways

DiagnosticWorkflow Start Esterification Failure Detected Q1 Mass Shift +18 Da? (Amide Formation) Start->Q1 Q2 Double Alkylation? (O-Alkylation) Q1->Q2 No Sol1 Switch to Anhydrous Acid (TMSCl in MeOH) Q1->Sol1 Yes (-CN Hydrolyzed) Sol2 Avoid Base/DMAP Use EDC/HOBt Q2->Sol2 Yes (Phenol Reacted) Sol3 Drive Equilibrium (Molecular Sieves) Q2->Sol3 No (Low Yield)

Fig 1. Diagnostic decision tree for troubleshooting 3-cyano-4-hydroxybenzoic acid esterification.

ReactionPathways SM 3-Cyano-4-hydroxybenzoic acid Target Target Ester (Chemoselective) SM->Target TMSCl/MeOH or EDC/HOBt Side1 Primary Amide (Nitrile Hydrolysis) SM->Side1 H2SO4, H2O, Heat Side2 Aryl Ether (Phenolic O-Alkylation) SM->Side2 K2CO3, MeI

Fig 2. Competing reaction pathways highlighting chemoselective targets versus common side reactions.

Validated Experimental Protocols

Protocol A: Anhydrous Acid-Catalyzed Esterification (TMSCl Method)

Mechanism & Causality: Chlorotrimethylsilane (TMSCl) reacts quantitatively with methanol to generate anhydrous HCl and TMS-OMe. This provides the acidic protons needed to activate the carboxylic acid without introducing the water that causes nitrile hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Suspend 3-cyano-4-hydroxybenzoic acid (1.0 eq, e.g., 1.63 g, 10 mmol) in anhydrous methanol (20 mL). The starting material may not fully dissolve initially.

  • Activation: Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add Chlorotrimethylsilane (TMSCl) (2.5 eq, 25 mmol, ~3.2 mL) over 10 minutes. Caution: Exothermic reaction that generates HCl gas.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours. The mixture will become homogeneous as the ester forms.

  • Self-Validation: Spot the reaction on a TLC plate (Eluent: 5% MeOH in DCM). The product will appear as a higher Rf spot compared to the highly polar starting acid. LC-MS should confirm a single peak at [M+H]+ = 178.1.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) to remove residual acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure methyl ester.

Protocol B: Chemoselective Amidation/Esterification (EDC/HOBt Method)

Mechanism & Causality: HOBt reacts with the EDC-activated carboxylic acid to form a benzotriazole active ester. This intermediate is highly reactive toward aliphatic alcohols but sterically and electronically discriminates against the less nucleophilic phenolic -OH, ensuring excellent chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In a dry flask under argon, dissolve 3-cyano-4-hydroxybenzoic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) or DMF (30 mL) if solubility is poor.

  • Alcohol Addition: Add anhydrous Methanol (5.0 eq, 50 mmol).

  • Coupling Agents: Cool to 0 °C. Add Hydroxybenzotriazole (HOBt) (1.2 eq, 12 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq, 12 mmol).

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 12 hours. Note: Do not add external base (like DIPEA or TEA) unless absolutely necessary, as base will deprotonate the phenol and risk side reactions.

  • Self-Validation: Check via LC-MS. The absence of a +28 Da peak confirms that O-acylation/alkylation was successfully avoided.

  • Workup: Dilute with DCM (50 mL). Wash the organic layer sequentially with 1M HCl (25 mL), water (25 mL), and brine (25 mL). The EDC-urea byproduct and HOBt are highly water-soluble and will be completely removed in the aqueous washes. Dry over Na₂SO₄, filter, and concentrate.

References

  • Source: organic-chemistry.
  • Source: chemistrysteps.
  • Source: scientificupdate.
  • Source: masterorganicchemistry.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Isopropyl 3-cyano-4-isopropoxybenzoate

Welcome to the Technical Support Center. Isopropyl 3-cyano-4-isopropoxybenzoate (CAS 1261173-10-7) is a critical synthetic intermediate frequently utilized in the development of active pharmaceutical ingredients (APIs),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Isopropyl 3-cyano-4-isopropoxybenzoate (CAS 1261173-10-7) is a critical synthetic intermediate frequently utilized in the development of active pharmaceutical ingredients (APIs), including xanthine oxidase inhibitors and glucagon receptor antagonists.

The most direct and scalable synthetic route involves a double alkylation—simultaneous esterification and etherification—of 3-cyano-4-hydroxybenzoic acid using 2-bromopropane. This guide provides an authoritative, field-proven protocol, mechanistic troubleshooting, and optimization data to ensure high yield and purity during your campaigns.

Reaction Pathway Visualization

Workflow SM 3-Cyano-4-hydroxybenzoic Acid (Starting Material) Reagents Reagents: 3.5 eq 2-Bromopropane 4.0 eq K2CO3 Solvent: DMF SM->Reagents Step1 Step 1: Esterification (Fast, RT to 50°C) Reagents->Step1 Intermediate Intermediate: Isopropyl 3-cyano-4-hydroxybenzoate Step1->Intermediate Step2 Step 2: Etherification (Slow, 80-85°C, Steric Hindrance) Intermediate->Step2 Product Crude Product: Isopropyl 3-cyano-4-isopropoxybenzoate Step2->Product Workup Workup: Water Quench & EtOAc Extraction Product->Workup Pure Pure Isopropyl 3-cyano-4-isopropoxybenzoate (Target Compound) Workup->Pure

Workflow for the double alkylation of 3-cyano-4-hydroxybenzoic acid.

Experimental Protocol: Optimized Double Alkylation

Mechanistic Context: This reaction leverages the differential acidity of the carboxylic acid (pKa ~4) and the phenol (pKa ~8–9). The carboxylate is deprotonated and alkylated rapidly at lower temperatures. Conversely, the phenoxide is highly sterically hindered by the adjacent ortho-cyano group, requiring elevated temperatures and prolonged reaction times to drive the etherification to completion[1].

Materials:

  • 3-Cyano-4-hydroxybenzoic acid (1.0 eq)

  • 2-Bromopropane (3.5 eq)

  • Potassium carbonate (K2CO3, anhydrous, 4.0 eq)

  • N,N-Dimethylformamide (DMF, 5–10 volumes)

Step-by-Step Methodology:

  • Reactor Charging: To a dry, nitrogen-purged reaction vessel, add 3-cyano-4-hydroxybenzoic acid (1.0 eq) and finely milled anhydrous K2CO3 (4.0 eq) in DMF. Stir the suspension at room temperature for 15 minutes to facilitate initial deprotonation.

  • Reagent Addition: Add 2-bromopropane (3.5 eq) dropwise to the mixture. Note: 2-Bromopropane is highly volatile (b.p. 59 °C); ensure the reactor is equipped with a highly efficient reflux condenser and chilled coolant.

  • Heating & Alkylation: Gradually heat the reaction mixture to 80–85 °C. Maintain this temperature with vigorous stirring for 12–16 hours. The high temperature is an absolute requirement to overcome the steric hindrance of the ortho-cyano group during the etherification step[2].

  • Reaction Monitoring: Monitor the reaction via HPLC or TLC. The intermediate (isopropyl 3-cyano-4-hydroxybenzoate) must be fully consumed before proceeding.

  • Quench & Workup: Cool the mixture to room temperature. Slowly add water (at least 5 volumes relative to DMF) to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing & Concentration: Wash the combined organic layers with a 5% aqueous LiCl solution, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Isopropyl 3-cyano-4-isopropoxybenzoate as a yellow oil or pale solid[3].

Optimization Data Summary
ParameterSub-optimal ConditionOptimized ConditionCausality / Mechanistic Insight
Solvent AcetoneDMF DMF optimally solvates the K+ cation, leaving the phenoxide highly nucleophilic. Acetone limits the maximum reaction temperature to its boiling point (56 °C), which halts the sterically hindered etherification.
Base NaH or NaOHK2CO3 Strong bases can hydrolyze the cyano group. K2CO3 provides a mild, heterogeneous basic environment ideal for selective alkylation without degrading the nitrile[1].
Temperature 50 °C80–85 °C Lower temperatures yield exclusively the mono-alkylated ester. 80–85 °C provides the necessary activation energy required for the sterically hindered O-alkylation[2].
Equivalents (R-Br) 2.0 eq3.5 eq A significant excess of 2-bromopropane compensates for its volatility and the competing E2 elimination side-reaction (forming propene gas) at 80 °C[3].
Troubleshooting Guide & FAQs

Q1: Why am I observing a mixture of mono-alkylated (ester only) and di-alkylated products? A1: This is the most common issue encountered in this synthesis. It stems directly from the pKa difference between the carboxylic acid and the phenol. The esterification occurs rapidly at room temperature. However, the subsequent etherification is severely hindered by the adjacent electron-withdrawing and bulky cyano group. Solution: Ensure the internal reaction temperature is strictly maintained at 80–85 °C. If the mono-alkylated product persists, add an additional 0.5 eq of 2-bromopropane and 1.0 eq of K2CO3, and extend the reaction time by 4 hours.

Q2: What causes the formation of gas during the reaction, and how does it affect yield? A2: The gas generated is propene. At 80 °C, the basic K2CO3 promotes an E2 elimination pathway on 2-bromopropane, which competes directly with the desired SN2 substitution. This side reaction rapidly consumes your alkylating agent. Solution: This is precisely why a significant excess (3.5 eq) of 2-bromopropane is required. To minimize elimination, ensure the K2CO3 is finely milled (increasing surface area without increasing localized basicity) and consider adding the 2-bromopropane in two separate portions (e.g., 2.0 eq initially, 1.5 eq after 6 hours).

Q3: Can I use sodium hydride (NaH) or Cesium Carbonate (Cs2CO3) to accelerate the etherification? A3: Do not use NaH. The cyano group is highly sensitive to strong nucleophiles and strong bases, which can lead to unwanted hydrolysis or polymerization side reactions. While Cs2CO3 is a superior base for the "cesium effect" in difficult alkylations, it is unnecessarily expensive for this specific reaction and can promote excessive E2 elimination of the isopropyl halide. K2CO3 in DMF remains the industry standard for this transformation[1].

Q4: How do I efficiently remove residual DMF during workup to prevent product degradation? A4: Residual DMF can cause the product to degrade over time and heavily complicates downstream crystallization. Solution: Do not rely solely on water washes. Wash the combined ethyl acetate extracts with a 5% aqueous Lithium Chloride (LiCl) solution. The Li+ ions coordinate strongly with DMF, pulling it highly efficiently into the aqueous phase. Follow this with a standard brine wash.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for Isopropyl 3-cyano-4-isopropoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the purification of Isopropyl 3-cyano-4-isopropoxybenzoate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the purification of Isopropyl 3-cyano-4-isopropoxybenzoate . This compound is a critical, highly functionalized intermediate often utilized in the development of xanthine oxidase inhibitors and structurally related analogs of Febuxostat[1].

The synthesis of this intermediate typically involves the concurrent O-alkylation of a phenol and esterification of a carboxylic acid using isopropyl halides and a base (e.g., K2​CO3​ )[1]. Because this is a dual-functionalization process, the reaction inherently produces a spectrum of under-reacted and over-reacted impurities. This guide provides field-proven, self-validating protocols to isolate the target molecule with >99% HPLC purity.

Impurity Profiling: The Causality of Contamination

Before troubleshooting, we must define the chemical landscape of the crude mixture. The table below summarizes the quantitative and qualitative data regarding the most common impurities encountered in this synthesis[2].

ImpurityStructural OriginPhysicochemical PropertyTargeted Removal Strategy
3-Cyano-4-hydroxybenzoic acid Unreacted starting material / Complete hydrolysisHighly acidic (pKa ~4.0)Aqueous wash ( NaHCO3​ )
3-Cyano-4-isopropoxybenzoic acid Incomplete esterification / Ester hydrolysisAcidic (pKa ~4.5)Aqueous wash ( NaHCO3​ )
Isopropyl 3-cyano-4-hydroxybenzoate Incomplete O-alkylationWeakly acidic phenol (pKa ~7.5)Mild aqueous base wash ( Na2​CO3​ )
Isopropyl Bromide / Chloride Excess alkylating reagentVolatile (b.p. 59°C - 90°C)Vacuum evaporation (45°C, <50 mbar)
Potassium Bromide ( KBr ) Reaction byproductWater-soluble inorganic saltAqueous phase partitioning

Troubleshooting & FAQs

Q1: My crude product contains significant amounts of the mono-alkylated phenolic impurity (Isopropyl 3-cyano-4-hydroxybenzoate). How do I selectively remove it without hydrolyzing my target ester? Answer: The key is exploiting the specific pKa of the impurities. The phenolic -OH group in your impurity is unusually acidic (pKa ~7.5) due to the strong electron-withdrawing effect of the ortho-cyano group.

  • The Causality: If you use a strong base like Sodium Hydroxide ( NaOH ), the hydroxide ion ( OH− ) acts as a strong nucleophile and will attack the sterically hindered isopropyl ester carbonyl, causing saponification (yield loss). Instead, use Sodium Carbonate ( Na2​CO3​ ). The carbonate ion ( CO32−​ ) is basic enough to abstract the phenolic proton but lacks the nucleophilicity to efficiently attack the ester. This chemoselectivity partitions the impurity into the aqueous layer as a water-soluble phenoxide salt while preserving your target ester.

Q2: I am detecting residual isopropyl bromide in my GC/MS analysis. What is the most effective removal strategy? Answer: Do not attempt to remove alkyl halides via column chromatography; they often co-elute with lipophilic esters. Isopropyl bromide is highly volatile (b.p. 59°C). The most efficient method is to utilize rotary evaporation at elevated temperatures (45-50°C) under high vacuum (<50 mbar) for at least 2 hours prior to crystallization.

Q3: My product refuses to crystallize and instead forms a thick syrup ("oils out"). What is causing this, and how can I fix it? Answer: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates as a supercooled liquid rather than a crystalline solid. This is almost always caused by trace amounts of structurally similar impurities (like the mono-alkylated species) disrupting the crystal lattice formation.

  • The Solution: You must perform a rigorous Liquid-Liquid Extraction (LLE) before attempting crystallization. Once the crude is chemically clean, use a binary solvent system of Ethanol and Water. Ethanol acts as a good solvent at reflux, while water acts as the anti-solvent, allowing you to precisely control the supersaturation curve.

Validated Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

This protocol is designed to chemically isolate the target molecule from acidic and phenolic byproducts.

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using a ratio of 10 mL EtOAc per 1 gram of crude. Reasoning: EtOAc provides excellent solubility for the target compound while maintaining distinct phase separation from water.

  • Acidic Impurity Removal: Wash the organic phase with an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Vigorously mix and vent the separatory funnel to release CO2​ gas. Separate the phases and discard the aqueous layer.

  • Phenolic Impurity Removal: Wash the organic phase with an equal volume of 5% aqueous Sodium Carbonate ( Na2​CO3​ ).

    • Self-Validating Step: Monitor the pH of the aqueous waste. It should remain between pH 8-9. If it drops below 7, the Na2​CO3​ has been consumed by excess impurities. Add additional Na2​CO3​ until the pH stabilizes, ensuring complete deprotonation of the phenol.

  • Neutralization & Drying: Wash the organic phase with Brine (saturated NaCl ) to remove residual water and salts. Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Volatile Removal: Filter the drying agent and concentrate the filtrate under reduced pressure (45°C, <50 mbar) to yield a chemically clean, crude oil.

Protocol B: Anti-Solvent Recrystallization

This protocol removes trace organic impurities and establishes the final crystal lattice.

  • Dissolution: Dissolve the clean crude oil from Protocol A in absolute Ethanol (approx. 3 mL/g) and heat to 70°C under gentle stirring until a clear solution is formed.

  • Anti-Solvent Addition: Dropwise, add purified Water (anti-solvent) to the hot solution until a faint, persistent turbidity is observed.

    • Self-Validating Step: The onset of turbidity indicates the exact saturation point. If the solution begins to "oil out" (form distinct liquid droplets) instead of forming a cloudy suspension of fine crystals, the cooling rate is too fast. Immediately reheat to 70°C, add 5% more Ethanol to shift the solubility curve back to a single phase, and proceed to step 3.

  • Controlled Crystallization: Remove the heat source and allow the flask to cool to room temperature at a slow, ambient rate (approx. 1°C/min). Once at room temperature, transfer to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with a minimal amount of ice-cold 30% Ethanol/Water mixture. Dry under high vacuum at 40°C to constant weight.

Process Visualization

The following diagram maps the logical workflow and phase-partitioning mechanics of the purification process.

PurificationWorkflow crude Crude Isopropyl 3-cyano-4-isopropoxybenzoate (Contains Acids, Phenols, Volatiles) lle Liquid-Liquid Extraction (EtOAc / Mild Base) crude->lle aq_waste Aqueous Waste (Phenoxides & Carboxylates) lle->aq_waste Deprotonation (pH 8-9) org_phase Organic Phase (Target + Volatiles) lle->org_phase Phase Separation evap Vacuum Distillation (<50 mbar, 45°C) org_phase->evap cryst Anti-Solvent Recrystallization (EtOH / H2O) evap->cryst Removes Isopropyl Bromide pure Pure Isopropyl 3-cyano-4-isopropoxybenzoate (>99% HPLC Purity) cryst->pure Excludes Trace Organics

Figure 1: Chemoselective purification workflow for Isopropyl 3-cyano-4-isopropoxybenzoate.

References

  • Title: CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid Source: Google Patents URL
  • Title: WO2018121051A1 - Preparation method for methyl 3-cyano-4-isopropoxybenzoate Source: Google Patents URL
  • Title: Isopropyl 3-Cyano-4-isopropoxybenzoate (CAS 1261173-10-7)

Sources

Optimization

Technical Support Center: Troubleshooting the Hydrolysis of Benzoate Esters

Welcome to our dedicated technical support center for the hydrolysis of benzoate esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this fundam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the hydrolysis of benzoate esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this fundamental organic transformation. Here, we move beyond simple protocols to offer in-depth, field-tested insights into the common problems that can arise during your experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My acid-catalyzed hydrolysis of a simple benzoate ester is not going to completion. What are the likely causes and how can I fix it?

A1: Incomplete reaction is a frequent issue in acid-catalyzed ester hydrolysis. This is primarily because the reaction is an equilibrium process.[1][2][3][4][5] To drive the reaction towards the products (the carboxylic acid and alcohol), you need to shift the equilibrium.

Core Principles: The acid-catalyzed hydrolysis of esters, the reverse of Fischer esterification, is governed by Le Chatelier's principle.[2] The presence of product molecules can lead to the reformation of the starting ester.

Troubleshooting Steps:

  • Increase the amount of water: Water is a reactant in the hydrolysis. Using a large excess of water can significantly shift the equilibrium towards the products.[2][3][4][6]

  • Remove the alcohol as it forms: If the alcohol produced has a lower boiling point than the other components of the reaction mixture, it can be removed by distillation, which will also drive the equilibrium forward.[2]

  • Increase the reaction temperature: Higher temperatures can increase the reaction rate, but be mindful of potential side reactions.

Q2: Why is base-promoted hydrolysis (saponification) often preferred over acid-catalyzed hydrolysis?

A2: Base-promoted hydrolysis, or saponification, is often the method of choice because it is an essentially irreversible process, which typically leads to higher yields and a simpler workup.[1][2][7][8]

Mechanistic Insight: In base-promoted hydrolysis, the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. After the elimination of the alkoxide, a carboxylic acid is formed.[9] Under the basic reaction conditions, this carboxylic acid is immediately deprotonated to form a carboxylate salt.[2][8] This deprotonation step is thermodynamically very favorable and renders the overall reaction irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack by the alcohol.[2][8]

Advantages of Saponification:

  • Irreversibility: Drives the reaction to completion.[1][2]

  • Generally Faster: Base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis.[7]

  • Simplified Workup: The product carboxylate salt is typically water-soluble, allowing for easy separation from the neutral alcohol and any unreacted ester by extraction. The carboxylic acid can then be regenerated by acidification.[4][10]

Q3: I am trying to hydrolyze a sterically hindered benzoate ester (e.g., with ortho-substituents) and the reaction is extremely slow or not working at all. What can I do?

A3: Steric hindrance is a major obstacle in the hydrolysis of benzoate esters, particularly for those with bulky groups in the ortho positions of the benzene ring.[11][12][13][14] These bulky groups can physically block the approach of the nucleophile (water or hydroxide) to the carbonyl carbon.

dot

Caption: Steric hindrance blocking nucleophilic attack.

Advanced Strategies for Hindered Esters:

  • Elevated Temperatures: Increasing the temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[12]

  • Non-Aqueous Conditions: For extremely resistant esters, non-aqueous hydrolysis methods can be effective. A common system involves using potassium tert-butoxide in dimethyl sulfoxide (DMSO).[11][13]

  • Alternative Mechanisms: For some highly hindered methyl benzoates, the reaction can proceed through a BAl2 mechanism, where the nucleophile attacks the methyl group instead of the carbonyl carbon in an SN2 fashion.[15]

Q4: How do electron-donating and electron-withdrawing groups on the aromatic ring affect the rate of hydrolysis?

A4: The electronic nature of substituents on the aromatic ring significantly influences the rate of hydrolysis by altering the electrophilicity of the carbonyl carbon.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the carbonyl carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack. This generally increases the rate of hydrolysis.[16]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) donate electron density to the carbonyl carbon, reducing its electrophilicity and making it less reactive towards nucleophiles.[17] This typically slows down the rate of hydrolysis.[17]

dot

Electronic_Effects EWG Electron-Withdrawing Group (EWG) - Increases electrophilicity of carbonyl carbon - Accelerates hydrolysis Benzoate Benzoate Ester EWG->Benzoate Enhances Reactivity EDG Electron-Donating Group (EDG) - Decreases electrophilicity of carbonyl carbon - Slows down hydrolysis EDG->Benzoate Reduces Reactivity

Caption: Influence of electronic effects on hydrolysis rate.

Troubleshooting Guides

Issue 1: Low Yield of Carboxylic Acid After Saponification and Acidification

Primary Symptom: The isolated yield of the desired benzoic acid is significantly lower than expected after performing a base-promoted hydrolysis followed by an acidic workup.

Potential Cause Recommended Solution
Incomplete Hydrolysis Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If starting material remains, extend the reaction time or gently heat the mixture. For hindered esters, a stronger base or higher temperature may be necessary.
Incomplete Precipitation of Carboxylic Acid After acidification, ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. Chill the solution in an ice bath to maximize precipitation, as the solubility of many benzoic acids decreases at lower temperatures.
Product Loss During Workup Some benzoic acids have slight solubility in water. When extracting the final product, use an appropriate organic solvent and perform multiple extractions to ensure complete recovery. Salting out the aqueous layer by adding a saturated solution of sodium chloride can decrease the solubility of the organic product and improve extraction efficiency.
Issue 2: Presence of Unreacted Ester in the Final Product

Primary Symptom: Analytical data (e.g., NMR, GC-MS) indicates the presence of the starting benzoate ester in the purified carboxylic acid.

Potential Cause Recommended Solution
Insufficient Base Saponification is a base-promoted reaction, meaning the base is a reactant, not a catalyst.[6] Ensure at least one molar equivalent of base is used. For less reactive esters, using a slight excess (1.1-1.5 equivalents) of the base can help drive the reaction to completion.
Re-esterification During Acidic Workup If the alcohol produced during hydrolysis is not efficiently removed before or during the acidic workup, there is a possibility of re-esterification, especially if the workup involves heating. It is best practice to remove the alcohol (e.g., by distillation or extraction) after the initial saponification and before acidification.
Experimental Protocols
Protocol 1: Standard Saponification of Methyl Benzoate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl benzoate (1.0 eq) in a suitable solvent such as a mixture of methanol and water (e.g., 4:1).

  • Addition of Base: Add a solution of sodium hydroxide (1.5 eq) in water to the flask.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cooling and Solvent Removal: Allow the mixture to cool to room temperature. If methanol was used, remove it under reduced pressure.

  • Extraction of Alcohol: Dilute the remaining aqueous solution with water and extract with a suitable organic solvent (e.g., diethyl ether) to remove the methanol and any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. Benzoic acid will precipitate as a white solid.

  • Isolation and Purification: Collect the solid benzoic acid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from water.[10]

Protocol 2: Hydrolysis of a Sterically Hindered Ester using Non-Aqueous Conditions
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethyl sulfoxide (DMSO).

  • Base Preparation: Carefully add potassium tert-butoxide (2.0-3.0 eq) to the DMSO.

  • Substrate Addition: Add the sterically hindered benzoate ester (1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water.

  • Workup: Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Extract the carboxylic acid with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by chromatography or recrystallization.

References

  • Benchchem.
  • Theodorou, V. et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc 2018, vii, 0-0.
  • Nummert, V. et al. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.
  • Alemán, P. A., Boix, C., & Poliakoff, M.
  • Suárez-Castillo, O. R. et al. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Portal AmeliCA.
  • Protecting Groups.
  • Acid/base-catalyzed ester hydrolysis in near-critical w
  • Huffman, J. W., & Harris, R. H. A Convenient Procedure for the Hydrolysis of Hindered Esters.
  • Fife, T. H., & Przystas, T. J. Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry.
  • Bunton, C. A., & Wood, J. L. MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. Canadian Science Publishing.
  • Quora.
  • ACS Publications. Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. Organic Letters.
  • Cox, R. A., & Yates, K. The hydrolyses of some sterically crowded benzoate esters in sulfuric acid.
  • Reddit.
  • RSC Publishing.
  • Chemistry Steps.
  • Chemistry Stack Exchange.
  • Chemistry LibreTexts. 15.8: Hydrolysis of Esters.
  • 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry.
  • Carey & Sundberg. PROTECTING GROUPS.
  • Master Organic Chemistry.
  • Bunting, J. W. et al. The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllacti.
  • Organic Chemistry Portal. Protective Groups.
  • Pearson+.
  • Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester.
  • Divakaran, R. Mechanisms of Ester hydrolysis.
  • Google Patents.
  • Scribd.
  • Quora. In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?.
  • Benchchem.
  • Chemistry LibreTexts. 22.6: Ester Chemistry.
  • ACS Publications. A Hammett-Taft Polar-Steric Equation for the Saponification Rates of m- and p-Substituted Alkyl Benzoates. Journal of the American Chemical Society.
  • SSERC.
  • Chemguide. hydrolysis of esters.
  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters.
  • IISTE.org. Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri.
  • Vaia.
  • Chemistry LibreTexts. 17.4: Hydrolysis of Esters and Amides.
  • Canadian Science Publishing. The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid.

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Troubleshooting

Technical Support Center: Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7)

Welcome to the Technical Support and Troubleshooting Center for Isopropyl 3-cyano-4-isopropoxybenzoate . As a critical organic building block—frequently utilized in the synthesis of active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for Isopropyl 3-cyano-4-isopropoxybenzoate . As a critical organic building block—frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as Febuxostat—maintaining the structural integrity of this intermediate is paramount[1].

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and prevent the degradation of this compound during storage and handling.

Mechanistic Overview of Degradation

The stability of Isopropyl 3-cyano-4-isopropoxybenzoate is dictated by the reactivity of its functional groups. Understanding the causality behind its degradation is the first step in preventing it.

  • Ester Hydrolysis: The isopropyl ester is highly vulnerable to nucleophilic acyl substitution. In the presence of ambient moisture and trace acidic or basic catalysts, water acts as a nucleophile. It attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to expel isopropanol, yielding 3-cyano-4-isopropoxybenzoic acid ()[2].

  • Nitrile Hydration: While the cyano (-C≡N) group is generally more robust than the ester, it can undergo nucleophilic addition by water under elevated temperatures. This forms an unstable imidic acid tautomer that rapidly isomerizes into a primary amide, forming Isopropyl 3-carbamoyl-4-isopropoxybenzoate ()[3].

DegradationPathways API Isopropyl 3-cyano-4-isopropoxybenzoate (Intact Compound) Moisture Moisture (H2O) + Acid/Base Catalyst API->Moisture Heat Elevated Temperature + Prolonged Moisture API->Heat EsterDeg 3-cyano-4-isopropoxybenzoic acid (Ester Hydrolysis) Moisture->EsterDeg Nucleophilic Acyl Substitution NitrileDeg Isopropyl 3-carbamoyl-4-isopropoxybenzoate (Nitrile Hydration) Heat->NitrileDeg Nucleophilic Addition to C≡N

Mechanistic pathways of Isopropyl 3-cyano-4-isopropoxybenzoate degradation via hydrolysis.

Troubleshooting FAQs

Q1: My LC-MS analysis shows a new impurity peak with a mass corresponding to a loss of 42 Da. What is this impurity and what caused it? Root Cause: This is the classic signature of ester hydrolysis. The loss of 42 Da corresponds to the cleavage of the isopropyl group (C3H7, ~43 Da) and the addition of a proton (+1 Da). Causality: Esters undergo hydrolysis when exposed to atmospheric moisture ()[4]. The reaction is heavily accelerated if the storage vials were not completely dry or if the compound was exposed to basic/acidic fumes in the laboratory environment. Resolution: Re-purify the batch via recrystallization. Moving forward, ensure the compound is stored over a high-capacity desiccant and purged with an inert gas.

Q2: We are detecting an impurity with a +18 Da mass shift, but the ester peak remains intact. What happened? Root Cause: A +18 Da shift indicates the exact addition of one water molecule, which points directly to nitrile hydration (converting the -CN group to a -CONH2 amide group). Causality: Nitrile hydrolysis requires a significantly higher activation energy than ester hydrolysis ()[5]. If you observe this specific pathway, the sample was likely exposed to both moisture and elevated temperatures (e.g., left on a warm benchtop or degraded during an aggressive heated vacuum-drying process). Resolution: Lower your drying temperatures. If using a vacuum oven, do not exceed 35–40°C. Store the compound strictly at 2-8°C to kinetically suppress this thermodynamic pathway.

Q3: The compound has changed from a white powder to a yellowish hue. Is it still safe for API synthesis? Root Cause: Discoloration is a macroscopic sign of oxidative degradation or UV-induced radical formation. The electron-rich isopropoxy-substituted aromatic ring is susceptible to photo-oxidation. Causality: Exposure to ambient laboratory light and atmospheric oxygen generates reactive oxygen species (ROS) that oxidize the ether linkage or the aromatic system. Resolution: Do not use the discolored batch without quantitative NMR/HPLC validation. Always store the compound in amber glass vials to block UV transmission and maintain the >97% purity standard ()[6].

Quantitative Data: Degradation Triggers & Prevention

Use the following data matrix to cross-reference observed analytical deviations with their environmental triggers.

Degradation TriggerAffected Functional GroupPrimary Impurity FormedMass Shift (Δ Da)Preventive Storage Condition
Atmospheric Moisture Isopropyl Ester3-cyano-4-isopropoxybenzoic acid-42 DaArgon purge, Desiccator
Heat + Moisture Nitrile (-C≡N)Isopropyl 3-carbamoyl-4-isopropoxybenzoate+18 DaRefrigeration (2-8°C)
UV Light / Oxygen Aromatic Ring / EtherOxidized polymeric speciesVariableAmber glass, Argon blanket
Strong Acids/Lewis Acids Isopropyl Ether3-cyano-4-hydroxybenzoate derivative-42 DaIsolate from halogenated acids

Experimental Protocols: Self-Validating Storage Workflow

To guarantee the integrity of Isopropyl 3-cyano-4-isopropoxybenzoate, you must implement a storage protocol that not only protects the compound but also proves the storage environment remains uncompromised over time.

Objective: Securely store the compound while concurrently validating the storage environment using a "Sentinel" control system.

Step-by-Step Methodology
  • Primary Desiccation

    • Action: Transfer the bulk powder into a vacuum desiccator containing anhydrous calcium sulfate (Drierite) for 24 hours prior to aliquoting.

    • Causality: Removing surface-bound moisture prevents water from acting as a nucleophile, shutting down the primary initiation step for both ester and nitrile hydrolysis[2].

  • Aliquoting into Amber Vials

    • Action: Divide the batch into single-use aliquots using amber glass vials.

    • Causality: Amber glass blocks UV light (wavelengths < 400 nm), preventing radical-initiated auto-oxidation. Single-use aliquots prevent the repeated introduction of atmospheric moisture caused by opening and closing a bulk container.

  • Argon Purging (The Inert Blanket)

    • Action: Insert an argon gas line into the vial and purge gently for 30 seconds before quickly capping with a PTFE-lined silicone septum.

    • Causality: Argon (~38% denser than air) is heavier than nitrogen. It sinks to the bottom of the vial, creating a dense, protective blanket over the solid powder that physically displaces oxygen and moisture far more effectively than nitrogen.

  • Establishing the Self-Validating "Sentinel" System

    • Action (Control Formulation): Prepare one "Sentinel Vial" containing 10 mg of the compound. Purge with argon, but deliberately spike the inner wall of the vial with 5 µL of distilled water before sealing.

    • Action (Storage): Store all vials (Aliquots + Sentinel) at 2-8°C.

    • Action (Validation Check): After 30 days, run an HPLC analysis on the Sentinel Vial and one standard Aliquot Vial.

    • Causality & Interpretation: The Sentinel Vial must show the 3-cyano-4-isopropoxybenzoic acid impurity (confirming your analytical method is sensitive enough to detect degradation). The Aliquot Vial must show >97% purity[6]. If the Aliquot Vial shows degradation, it definitively proves your argon seal or septum failed, rather than an inherent instability of the compound.

StorageWorkflow Step1 1. Desiccation (Dry Compound) Step2 2. Amber Vial (UV Protection) Step1->Step2 Step3 3. Argon Purge (Displace O2/H2O) Step2->Step3 Step4 4. Cold Storage (2-8°C or -20°C) Step3->Step4

Self-validating storage workflow for preventing hydrolytic and thermal degradation.

References

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification". URL: [Link]

  • Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid". URL: [Link]

  • Chemistry LibreTexts. "21.6: Chemistry of Esters". URL: [Link]

  • Organic Chemistry Tutor. "Hydrolysis of Nitriles". URL: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Synthesis Optimization for Isopropyl 3-Cyano-4-Isopropoxybenzoate

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate . This molecule is a critical building block in the development of active pharmaceutical ingredients (APIs), most notably the xanthine oxidase inhibitor Febuxostat[1][2].

Historically, the installation of cyano groups on aromatic rings relied on the Rosenmund-von Braun reaction, which utilizes highly toxic cuprous cyanide ( CuCN ). Modern, scalable synthetic routes bypass this hazard by utilizing pre-cyanated starting materials and driving functionalization via highly optimized SN​2 alkylation and esterification pathways[3].

Below, you will find our comprehensive troubleshooting guide, catalyst selection matrix, and a self-validating standard operating procedure (SOP) to ensure high-yield synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is Potassium Carbonate ( K2​CO3​ ) the preferred catalyst/base for this synthesis instead of stronger bases like Sodium Hydroxide ( NaOH )?

Causality & Mechanism: The synthesis requires a dual functionalization of 3-cyano-4-hydroxybenzoic acid: etherification of the phenol and esterification of the carboxylic acid. The cyano group is strongly electron-withdrawing (EWG), which lowers the pKa​ of the ortho-hydroxyl group, making it significantly more acidic than a standard phenol. Because of this enhanced acidity, a mild, non-nucleophilic base like K2​CO3​ is perfectly sufficient to completely deprotonate both the carboxylic acid and the phenol. If a strong, nucleophilic base like NaOH is used, the hydroxide ions will attack the newly formed isopropyl ester, causing rapid saponification (hydrolysis) and drastically reducing your yield. K2​CO3​ prevents this while providing a potassium cation that stabilizes the transition state in polar aprotic solvents[3].

Q2: I am observing incomplete O-alkylation (yielding mono-alkylated intermediates). How can I drive the reaction to completion?

Causality & Mechanism: The phenolic oxygen is sterically hindered by the adjacent bulky cyano group, and secondary alkyl halides like isopropyl bromide are inherently prone to steric clash during the SN​2 transition state. Solution: To overcome this activation energy barrier, the reaction must be heated to 80 °C and stirred overnight (12–16 hours)[3]. Furthermore, you must maintain a strict stoichiometric excess: use at least 2.5 to 3.0 equivalents of isopropyl bromide and K2​CO3​ . If kinetics remain sluggish, adding 0.1 equivalents of Potassium Iodide (KI) will accelerate the reaction via the Finkelstein pathway, converting the isopropyl bromide into the highly reactive isopropyl iodide in situ.

Q3: What is the optimal solvent system, and how does it interact with the catalyst?

Causality & Mechanism: A co-solvent system of Acetonitrile ( CH3​CN ) and N,N-Dimethylformamide (DMF) (typically in a 5:1 volume ratio) is highly recommended[3]. DMF is a polar aprotic solvent that aggressively solvates the potassium cations, leaving the phenoxide and carboxylate anions "naked" and highly nucleophilic. Acetonitrile lowers the overall boiling point and viscosity of the mixture, which prevents localized overheating and makes the downstream aqueous workup significantly easier to manage.

Part 2: Catalyst Selection & Quantitative Data

Selecting the right catalyst system dictates the mechanistic pathway and the purity profile of your final product. Use the matrix below to benchmark your current protocol.

Table 1: Catalyst Selection Matrix for Dual Alkylation
Catalyst SystemSolvent EnvironmentTempExpected YieldMechanistic Outcome & Causality
K2​CO3​ (3.0 eq) DMF / CH3​CN (1:5)80 °C>85%Optimal. Mild basicity prevents ester hydrolysis while fully deprotonating the phenol[3].
NaOH / KOH Water / THF25–60 °C<30%Poor. Strong hydroxide nucleophiles cause rapid saponification of the formed ester.
Cs2​CO3​ DMF60 °C>90%Excellent. The larger Cesium cation increases the nucleophilicity of the anion (Cesium effect).
K2​CO3​
  • KI (0.1 eq)
DMF / CH3​CN 80 °C>90%Accelerated. KI acts as a nucleophilic catalyst via the Finkelstein reaction pathway.

Part 3: Reaction Workflow & Mechanistic Pathway

The following diagram illustrates the logical flow of the dual SN​2 alkylation, highlighting the critical divergence point where catalyst selection dictates success or failure.

G SM 3-Cyano-4-hydroxybenzoic Acid (Starting Material) Base K2CO3 in DMF/CH3CN (Mild Deprotonation) SM->Base Add Base Anion Phenoxide & Carboxylate Dianion (Nucleophilic Intermediate) Base->Anion pKa Driven Side Saponification / Ester Hydrolysis (Side Reaction) Base->Side If strong base (NaOH) used Alkyl Isopropyl Bromide (Electrophile) Anion->Alkyl 80°C, 16h Product Isopropyl 3-cyano-4-isopropoxybenzoate (Target Molecule) Alkyl->Product Dual SN2 Reaction

Mechanistic pathway for the dual SN2 alkylation using K2CO3.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The physical changes observed at each step act as built-in quality controls to ensure the chemical causality is progressing as intended.

Step 1: Reagent Charging (Deprotonation) In a dry reaction vessel equipped with a reflux condenser and magnetic stirrer, charge 3-cyano-4-hydroxybenzoic acid (1.0 eq) and anhydrous K2​CO3​ (3.0 eq). Validation: Using anhydrous K2​CO3​ prevents the introduction of water, which could act as a competing nucleophile.

Step 2: Solvent Addition Add a 5:1 volumetric mixture of Acetonitrile and DMF. Stir at room temperature for 15 minutes. Validation: The mixture will form a thick suspension as the base begins to deprotonate the acid, forming the insoluble potassium carboxylate/phenoxide salts.

Step 3: Electrophile Introduction Slowly add Isopropyl bromide (3.0 eq) to the stirring suspension. Note: Isopropyl bromide is highly volatile (BP ~59 °C). Ensure the condenser is properly chilled to prevent reagent loss before the reaction reaches activation energy.

Step 4: Thermal Activation Heat the reaction mixture in an oil bath to 80 °C under an inert nitrogen atmosphere. Stir vigorously overnight (approx. 16 hours)[3].

Step 5: In-Process Control (IPC) Pull a 0.1 mL aliquot, dilute with ethyl acetate, and monitor via TLC (Eluent: 3:1 Hexane/Ethyl Acetate) or HPLC. Validation: The reaction is complete when the highly polar baseline spot (starting material) and intermediate mono-alkylated spots have fully converted to the faster-eluting, non-polar product spot.

Step 6: Quenching and Workup Cool the reaction to room temperature. Add a large volume of distilled water (approx. 8x the volume of DMF used) and stir until all solid particulates dissolve. Validation: The complete dissolution of solids confirms that the unreacted K2​CO3​ and the byproduct Potassium Bromide (KBr) have been successfully partitioned into the aqueous phase[3].

Step 7: Extraction and Purification

  • Extract the aqueous phase with Ethyl Acetate (3x).

  • Wash the combined organic layers with saturated NaCl (brine) twice. Causality: Brine washing is critical; the high ionic strength forces any residual DMF out of the organic phase and into the aqueous waste.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Isopropyl 3-cyano-4-isopropoxybenzoate as a yellow oil that may crystallize upon standing[3].

References

  • Process and intermediates for the preparation of substituted 2-arylthiazole carboxylic acids - Google Patents.[WO2013050996A2].
  • Method for converting febuxostat impurities into febuxostat - Google Patents. [CN107674040B].
  • Preparation method for methyl 3-cyano-4-isopropoxybenzoate - Google Patents. [WO2018121051A1].

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot the specific thermodynamic and kinetic bottlenecks encountered during the double isopropylat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot the specific thermodynamic and kinetic bottlenecks encountered during the double isopropylation of 3-cyano-4-hydroxybenzoic acid.

The synthesis of 3-cyano-4-isopropoxybenzoate derivatives is a critical transformation in the development of pharmaceutical intermediates, including1[1]. Below, you will find field-proven insights, mechanistic causality, and a self-validating protocol to ensure high-yield synthesis.

Part 1: Theoretical Foundation & Troubleshooting FAQs

Q1: Why are DMF and Acetonitrile the industry standards for this specific isopropylation? A1: Alkylation of 3-cyano-4-hydroxybenzoic acid requires two distinct SN​2 substitutions: esterification of the carboxylic acid and etherification of the phenol. The cyano group at the C3 position strongly withdraws electron density from the C4-phenoxide, significantly reducing its nucleophilicity.2 like DMF and Acetonitrile are mandatory[2]. Their high dielectric constants effectively solvate the potassium cations from the K2​CO3​ base, leaving the phenoxide and carboxylate anions "naked" and highly reactive. This lowers the activation energy required for the SN​2 attack on the sterically hindered isopropyl bromide.

Q2: We substituted DMF with Ethanol to make the workup easier, but the reaction stalled. Why? A2: Protic solvents (like Ethanol or Isopropanol) form a dense, hydrogen-bonded solvation shell around the nucleophilic anions. This drastically lowers their ground-state energy, increasing the activation barrier for the SN​2 transition state. Furthermore, heating isopropyl bromide in ethanol in the presence of a base shifts the kinetic pathway toward E2 elimination, generating propylene gas and leaving your starting material unreacted.

Q3: Our LC-MS shows incomplete conversion, with a massive peak for the mono-alkylated intermediate. How do we push the reaction to completion? A3: Esterification of the carboxylic acid occurs rapidly to form the mono-alkylated intermediate (isopropyl 3-cyano-4-hydroxybenzoate). The subsequent etherification of the C4-hydroxyl is the rate-limiting step due to steric hindrance and electronic deactivation. To overcome this, you must maintain the reaction at 2[2]. Ensure at least 3.0 to 3.5 equivalents of isopropyl bromide are used; its low boiling point (59°C) often leads to evaporative loss before the sluggish etherification can conclude.

Part 2: Mechanistic & Workflow Visualizations

G SM 3-cyano-4-hydroxybenzoic acid + Isopropyl Halide + Base DMF Polar Aprotic (DMF/MeCN) High Nucleophilicity SM->DMF Optimal Solvation EtOH Polar Protic (EtOH/iPrOH) H-Bonding to Nucleophile SM->EtOH Retarded SN2 Tol Non-Polar (Toluene) Poor Solubility SM->Tol Mass Transfer Limitation Prod Isopropyl 3-cyano-4-isopropoxybenzoate (High Yield) DMF->Prod Side1 Mono-alkylated / E2 Byproducts (Low Yield) EtOH->Side1 Side2 Unreacted Starting Material Tol->Side2

Workflow demonstrating solvent-dependent reaction pathways for isopropylation.

Mechanistic Base Base Deprotonation (K2CO3) Anion Phenoxide & Carboxylate Anion Generation Base->Anion Protic Protic Solvent (H-Bond Shell) Anion->Protic EtOH/H2O Aprotic Aprotic Solvent (Naked Anion) Anion->Aprotic DMF/DMSO SN2_Slow Slow SN2 / High E2 Protic->SN2_Slow SN2_Fast Fast SN2 Alkylation Aprotic->SN2_Fast

Mechanistic impact of solvent hydrogen-bonding on nucleophile activation.

Part 3: Quantitative Solvent Data

Table 1: Solvent Physicochemical Properties & Reaction Impact

SolventDielectric Constant (ε)Dipole Moment (D)Nucleophile SolvationE2 CompetitionSuitability
N,N-Dimethylformamide (DMF) 36.73.82Minimal (Naked Anion)ModerateOptimal
Acetonitrile (MeCN) 37.53.92Minimal (Naked Anion)LowExcellent Co-solvent
Ethanol (EtOH) 24.51.69High (H-Bonding)HighPoor
Toluene 2.40.36N/A (Insoluble)LowUnsuitable

Table 2: Expected Reaction Kinetics & Yields by Solvent (at 80°C)

Solvent SystemTime to CompletionMono-alkylated YieldDi-alkylated Yield (Product)
DMF 6 - 8 hours< 5%> 90%
MeCN / DMF (1:1) 8 - 10 hours< 5%88%
Ethanol (Reflux)> 24 hours~ 40%< 20%
Toluene Stalled> 90% UnreactedTrace

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol integrates physical and analytical checkpoints to validate causality at every step.

Step 1: Anion Generation (Deprotonation)

  • Action: In a dry reactor, suspend 3-cyano-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (10 volumes). Add anhydrous K2​CO3​ (3.0 eq). Stir at 25°C for 30 minutes.

  • Causality: K2​CO3​ is chosen over NaOH because it generates bicarbonate ( HCO3−​ ), preventing the formation of water that would otherwise poison the aprotic environment and hydrolyze the ester product.

  • Validation Checkpoint: The suspension will undergo a distinct color change (typically to a deep yellow/orange), visually confirming the successful deprotonation and formation of the phenoxide anion.

Step 2: Alkylation

  • Action: Add Isopropyl bromide (3.5 eq) dropwise. Heat the reaction mixture to 80°C.

  • Causality: Excess alkylating agent compensates for potential E2 elimination. 80°C provides the necessary kinetic energy to overcome the activation barrier of the deactivated phenoxide.

  • Validation Checkpoint: Monitor the internal temperature. A stall in temperature rise around 60°C indicates refluxing of unreacted isopropyl bromide, signaling that the condenser must be checked to prevent reagent loss.

Step 3: Analytical Monitoring

  • Action: Sample the reaction every 2 hours for TLC (Hexane:EtOAc 3:1) or HPLC analysis.

  • Causality: Prevents premature quenching of a stalled reaction.

  • Validation Checkpoint: The reaction is ONLY complete when the baseline spot (starting material) and the intermediate Rf​≈0.3 spot (mono-alkylated ester) have completely vanished, leaving a single major product spot at Rf​≈0.7 .

Step 4: Workup and Isolation

  • Action: Cool to room temperature and pour the mixture into 15 volumes of vigorously stirred ice water.

  • Causality: DMF is infinitely miscible with water. Flooding the system forces the highly hydrophobic Isopropyl 3-cyano-4-isopropoxybenzoate to crash out of solution.

  • Validation Checkpoint: Immediate precipitation of an off-white solid must occur. If an oil forms, the water temperature is too high, or residual DMF is preventing crystallization. Stir until a solid forms, then filter and wash with copious amounts of water to remove all traces of DMF and inorganic salts.

Part 5: References

  • Title: Preparation method for methyl 3-cyano-4-isopropoxybenzoate Source: Google Patents (WO2018121051A1) URL: 2

  • Title: Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: 1

  • Title: 3-CYANO-4-ISOPROPOXYBENZOIC ACID Synthesis Source: ChemicalBook URL: 3

Sources

Optimization

Technical Support Center: Work-Up Optimization for Isopropyl 3-cyano-4-isopropoxybenzoate

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling the synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7)[...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling the synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7)[1].

This compound is typically synthesized via the double alkylation of 3-cyano-4-hydroxybenzoic acid with isopropyl bromide in N,N-dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base[2][3]. While the reaction is highly efficient, the downstream work-up is notoriously challenging due to the high boiling point of DMF, the surfactant-like properties of partially alkylated intermediates, and the hydrolytic sensitivity of the isopropyl ester.

This guide provides a self-validating, field-tested methodology to bypass common bottlenecks such as persistent emulsions, trace solvent carryover, and ester cleavage.

Visual Workflow: Optimized Work-Up Procedure

Workup_Workflow A Reaction Mixture (Product, DMF, K2CO3, iPrBr) B Aqueous Quench (Add Half-Sat. Brine) A->B C Liquid-Liquid Extraction (Add MTBE) B->C D Organic Phase (Product + Trace DMF) C->D Top Layer E Aqueous Phase (Salts, DMF, Byproducts) C->E Bottom Layer (Discard) F Washing (3x 5% aq. LiCl) D->F G Neutralization (5% Citric Acid) F->G H Drying & Filtration (Anhydrous Na2SO4) G->H I Concentration (Rotary Evap <40°C) H->I J Crystallization (IPA / Water) I->J K Pure Isopropyl 3-cyano-4-isopropoxybenzoate J->K

Optimized liquid-liquid extraction and purification workflow for Isopropyl 3-cyano-4-isopropoxybenzoate.

Quantitative Data: Solvent Selection for Extraction

Selecting the correct organic solvent is the most critical variable in this work-up. The table below summarizes the quantitative performance of standard extraction solvents based on DMF partitioning, emulsion risk, and overall yield.

Extraction SolventDMF Partitioning (Org:Aq)Emulsion RiskProduct Yield (%)Recommended Wash Protocol
Ethyl Acetate (EtOAc) High (~15% carryover)Moderate92%3x 5% aq. LiCl
Methyl tert-butyl ether (MTBE) Low (<3% carryover) Low 88% 1x Water, 1x Brine
Dichloromethane (DCM) Moderate (~8% carryover)High (Density inversion)95%3x Water

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Each step includes a physical cue to confirm the success of the operation before proceeding.

Step 1: Reaction Quench

  • Action: Cool the 80°C reaction mixture to 20–25°C. Slowly add 3 volumes of half-saturated brine under vigorous stirring.

  • Causality: Cooling prevents thermal degradation of the ester. Half-saturated brine increases the ionic strength of the aqueous phase, preventing the formation of stable emulsions caused by unreacted phenolic intermediates.

  • Validation: The mixture should transition from a homogenous solution to a cloudy, biphasic suspension without excessive exotherm.

Step 2: Liquid-Liquid Extraction

  • Action: Add 2 volumes of MTBE. Stir vigorously for 5 minutes, then allow the phases to separate for 10 minutes.

  • Causality: MTBE has a significantly lower affinity for DMF compared to EtOAc, dramatically reducing the burden of downstream washing.

  • Validation: A sharp, distinct phase boundary must form. If a rag layer (emulsion) persists, filter the entire biphasic mixture through a thin pad of Celite to remove insoluble polymeric byproducts.

Step 3: DMF Depletion Wash

  • Action: Separate the organic (top) layer. Wash the organic layer with 3 x 1 volume of 5% aqueous Lithium Chloride (LiCl).

  • Causality: Lithium ions strongly coordinate with the oxygen atom of DMF, breaking its hydrogen-bonding network with the organic solvent and forcing it into the aqueous phase[4][5].

  • Validation: The volume of the organic layer should remain constant across washes. A volume drop indicates product loss to the aqueous phase.

Step 4: Neutralization

  • Action: Wash the organic layer with 1 volume of 5% aqueous citric acid, followed by 1 volume of saturated brine.

  • Causality: Removes trace K₂CO₃/KOH carryover. If left unneutralized, these trace bases will catalyze the hydrolysis of the isopropyl ester during the concentration step.

  • Validation: Check the pH of the final aqueous brine wash; it must be strictly neutral (pH 6.5–7.0).

Step 5: Drying and Concentration

  • Action: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter, then concentrate under reduced pressure with a water bath strictly below 40°C .

  • Causality: Elevated temperatures in the presence of trace moisture will cleave the isopropyl ester.

  • Validation: The resulting crude material should be a viscous, pale-yellow oil free of the distinct "fishy" odor of DMF.

Step 6: Anti-Solvent Crystallization

  • Action: Dissolve the crude oil in a minimum amount of warm Isopropanol (IPA) at 40°C. Slowly add water dropwise until the cloud point is reached. Seed with pure crystals and cool to 0–5°C for 2 hours. Filter and dry under vacuum.

  • Causality: IPA acts as a highly miscible solvent that readily drops the product upon the introduction of water (anti-solvent), while keeping polar impurities in solution.

Troubleshooting & FAQs

Q: Why am I getting a persistent emulsion during the first aqueous extraction? A: Emulsions in this system are typically caused by unreacted 3-cyano-4-hydroxybenzoic acid (or its mono-alkylated intermediate) acting as a surfactant at the aqueous-organic interface. This is exacerbated by the co-solvency of DMF. Resolution: Do not use pure water for the quench. Always use a half-saturated brine solution to increase the ionic strength of the aqueous phase. If an emulsion has already formed, do not add more solvent; instead, filter the biphasic mixture through a pad of Celite.

Q: My NMR shows 10-15% residual DMF even after multiple water washes. How can I remove it without resorting to column chromatography? A: DMF has a high affinity for polar aprotic solvents like Ethyl Acetate. Standard water washes are often insufficient to break the EtOAc-DMF hydrogen bonding network. Resolution: Switch your extraction solvent from EtOAc to MTBE. If you are locked into using EtOAc due to solubility constraints, replace your standard water washes with a 5% aqueous Lithium Chloride (LiCl) solution. The Li⁺ ions coordinate with DMF, pulling it into the aqueous phase with high efficiency[4][5].

Q: I observe partial hydrolysis of the isopropyl ester during concentration. What is causing this? A: The aqueous quench of the K₂CO₃-mediated reaction creates a highly basic aqueous phase (pH > 10). If phase separation is poor, trace hydroxide/carbonate ions carry over into the organic phase. During rotary evaporation, as the solvent volume decreases, the concentration of these trace bases spikes, catalyzing the hydrolysis of the isopropyl ester back to the carboxylic acid. Resolution: Perform a mild acid wash (e.g., 5% citric acid) immediately after the initial extraction to neutralize any carried-over base before concentration. Furthermore, ensure your rotary evaporator water bath never exceeds 40°C.

Q: The product "oils out" instead of crystallizing from the final solvent mixture. How do I induce proper crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the product is highly soluble in a residual impurity (often trace DMF or excess isopropyl bromide) and the anti-solvent is added too rapidly. Resolution: Ensure complete removal of isopropyl bromide via extended vacuum drying of the crude oil prior to crystallization. Dissolve the crude oil in a minimum amount of warm Isopropanol (IPA) rather than EtOAc, and slowly add water as the anti-solvent. Seed the mixture at 35°C before cooling to 0°C.

Sources

Troubleshooting

Diagnostic Flowchart: Selecting the Right Esterification Strategy

Welcome to the Technical Support Center for Chemoselective Synthesis . This guide is designed for researchers and drug development professionals who need to perform esterifications on complex molecules without compromisi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemoselective Synthesis . This guide is designed for researchers and drug development professionals who need to perform esterifications on complex molecules without compromising sensitive nitrile (-C≡N) functional groups.

Below, you will find diagnostic tools, mechanistic FAQs, self-validating protocols, and troubleshooting steps to ensure high-yield, chemoselective esterifications.

Before beginning your synthesis, use the decision matrix below to select an esterification method that avoids the harsh acidic or basic conditions responsible for nitrile degradation.

StrategySelection Start Nitrile-Containing Substrate Inversion Need Stereochemical Inversion? Start->Inversion Mitsunobu Mitsunobu Reaction (DEAD/PPh₃) Inversion->Mitsunobu Yes Hindered Highly Sterically Hindered? Inversion->Hindered No Yamaguchi Yamaguchi Esterification (TCBC/DMAP) Hindered->Yamaguchi Yes Steglich Steglich Esterification (EDC/DMAP) Hindered->Steglich No

Caption: Decision matrix for selecting chemoselective esterification methods with nitriles.

Mechanistic FAQs: Why Do Nitriles Fail in Standard Esterifications?

Q: Why do my nitrile-containing substrates degrade into amides during standard Fischer esterification? A: Fischer esterification relies on strong acid catalysts (like H₂SO₄) and heat. Under these conditions, the nitrogen atom of the nitrile group becomes protonated. This protonation draws electron density away from the nitrile carbon, making it highly electrophilic. Trace water in the reaction mixture (or water generated as a byproduct of the esterification itself) acts as a nucleophile, attacking the electrophilic carbon to form an imidic acid intermediate. This intermediate rapidly tautomerizes into a primary amide[1]. If heating continues, the amide can further hydrolyze into a carboxylic acid.

NitrileHydrolysis N Nitrile (R-C≡N) P Protonated Nitrile (R-C≡NH⁺) N->P H⁺ I Imidic Acid (R-C(OH)=NH) P->I + H₂O A Primary Amide (R-CONH₂) I->A Tautomerization

Caption: Acid-catalyzed nitrile hydrolysis pathway leading to primary amides.

Q: Can I use the Pinner reaction to directly convert my nitrile into an ester? A: Yes, but this destroys the nitrile group. The Pinner reaction intentionally utilizes the electrophilicity of the protonated nitrile. By introducing an alcohol under anhydrous acidic conditions, an imidic salt is formed, which is subsequently hydrolyzed to an ester[2]. If your goal is to preserve the nitrile while esterifying a different part of the molecule, you must strictly avoid Pinner-like conditions.

Quantitative Comparison of Chemoselective Methods

To preserve the nitrile group, you must utilize mild, near-neutral, and strictly anhydrous conditions. The table below summarizes the quantitative performance of various esterification strategies when a nitrile is present.

MethodReagents/CatalystsTemp (°C)Nitrile ToleranceTypical Yield RangePrimary Validation Indicator
Fischer (Control) H₂SO₄ or HCl (cat.), ROH60–100Poor< 20% (Target Ester)Formation of amides/acids
Steglich EDC·HCl or DCC, DMAP0–25Excellent70–95%Urea derivative precipitates
Mitsunobu PPh₃, DEAD/DIAD0–25Excellent65–90%Fading of yellow DIAD color
Yamaguchi TCBC, Et₃N, DMAP0–80Good to Excellent75–95%Et₃N·HCl salt precipitates

Self-Validating Experimental Protocols

Protocol A: Chemoselective Steglich Esterification

Mechanism & Causality: The Steglich esterification activates the carboxylic acid as an O-acylisourea intermediate using a carbodiimide. DMAP acts as an acyl transfer catalyst, forming an active amide that is highly susceptible to nucleophilic attack by the alcohol. Because the reaction operates at room temperature without strong aqueous acids, peripheral aromatic and aliphatic nitrile functionalities are highly tolerated[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the nitrile-containing carboxylic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous CH₂Cl₂. (Note: Acetonitrile can be used as a greener solvent alternative with comparable kinetic rates[4]).

  • Catalyst Addition: Add DMAP (0.1 eq). Causality: DMAP is strictly required to suppress the undesired rearrangement of the O-acylisourea into an unreactive N-acylurea.

  • Activation: Cool the mixture to 0 °C. Add DCC or EDC·HCl (1.2 eq) portion-wise.

  • Reaction & Validation Checkpoint: Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

    • Self-Validation: If using DCC, the reaction is visually self-validating. The formation of a dense white precipitate (dicyclohexylurea, DCU) confirms that the coupling reagent has been consumed and the acid is successfully activated.

  • Quench & Workup: After 4-12 hours, filter off the DCU (if applicable). Dilute the filtrate with CH₂Cl₂ and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Critical Step: Keep the HCl wash brief (< 5 mins) to prevent any late-stage acid-catalyzed hydration of the nitrile[1].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Stereoinvertive Mitsunobu Esterification

Mechanism & Causality: The Mitsunobu reaction is ideal when esterifying a secondary alcohol where stereochemical inversion is required. It converts the alcohol into a good leaving group via an alkoxyphosphonium intermediate, which is then displaced by the carboxylate via an Sₙ2 mechanism[5]. The strictly anhydrous, neutral conditions entirely bypass the risk of nitrile hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve the secondary alcohol (1.0 eq), nitrile-containing carboxylic acid (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under argon.

  • Activation: Cool the flask to 0 °C. Add DIAD (1.5 eq) dropwise over 10 minutes.

  • Reaction & Validation Checkpoint:

    • Self-Validation: DIAD is distinctly yellow. As it reacts with PPh₃ to form the betaine intermediate, the yellow color will fade. The persistence of a faint yellow tint indicates a slight excess of DIAD, confirming complete activation of the phosphine[6].

  • Coupling: Stir at room temperature for 6-8 hours. A white precipitate of triphenylphosphine oxide (TPPO) may begin to form, serving as a secondary visual validation of the reaction's progress.

  • Workup: Quench with a few drops of water. Concentrate the THF in vacuo.

  • Purification: Resuspend the crude mixture in cold diethyl ether; much of the TPPO will precipitate and can be filtered off. Purify the filtrate via column chromatography.

Troubleshooting Guide

Issue: I attempted a Steglich esterification, but I'm observing amide byproducts and poor ester yields.

  • Causality: If you are observing primary amides, your nitrile is undergoing partial hydrolysis. This is almost always caused by trace water in your solvent or hygroscopic reagents (like DMAP) acting in concert with localized acidic microenvironments (such as the HCl counterion in EDC·HCl). The nitrile nitrogen becomes protonated, making the carbon highly electrophilic and susceptible to attack by trace water[1].

  • Resolution:

    • Use strictly anhydrous solvents (stored over 3Å molecular sieves).

    • Ensure your coupling reagents are fresh and stored in a desiccator.

    • If the substrate is extremely sensitive, swap EDC·HCl for the free-base EDC or use DCC to eliminate the hydrochloride counterion entirely, which can act as a localized proton source.

Issue: My alcohol is highly sterically hindered, and both Steglich and Mitsunobu reactions are failing or yielding <10%.

  • Causality: Highly hindered alcohols (e.g., tertiary alcohols or congested macrolactones) struggle to attack the O-acylisourea (Steglich) or participate in Sₙ2 displacement (Mitsunobu).

  • Resolution: Switch to the Yamaguchi Esterification . It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly electrophilic mixed anhydride. Because the reaction is driven by DMAP and triethylamine (mildly basic conditions), the nitrile group is not subjected to the electrophilic activation required for hydrolysis, making it an excellent, nitrile-tolerant alternative for hindered substrates[7].

References

  • 1 | Source: chemistrysteps.com

  • 2 | Source: chemistrysteps.com 3.3 | Source: Journal of the American Chemical Society (acs.org)

  • 4 | Source: researchgate.net 5.5 | Source: chemistrysteps.com 6.6 | Source: kuleuven.be

  • 7 | Source: alfa-chemistry.com

Sources

Optimization

Technical Support Center: Characterization of Isopropyl 3-cyano-4-isopropoxybenzoate

Welcome to the Analytical Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when characterizing highly substituted aromatic intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when characterizing highly substituted aromatic intermediates. Isopropyl 3-cyano-4-isopropoxybenzoate (CAS 1261173-10-7) presents a unique analytical challenge due to the presence of dual isopropyl environments, a sterically hindered cyano group, and an ester linkage susceptible to hydrolysis.

This guide bypasses generic advice to focus on the causality behind your instrumental anomalies. Every protocol provided here is designed as a self-validating system—ensuring that your structural elucidation is bulletproof before you proceed to the next synthetic step.

Section 1: Structural Elucidation & NMR Troubleshooting

Q: Why am I seeing overlapping, ambiguous signals in the aliphatic region of my 1H NMR spectrum, and how do I definitively assign the two isopropyl groups?

The Causality: Your molecule contains two distinct isopropyl groups: an isopropyl ester ( −COOCH(CH3​)2​ ) and an isopropyl ether ( −ArOCH(CH3​)2​ ). While their methyl doublets often overlap heavily around 1.35–1.40 ppm, their methine ( −CH− ) protons experience vastly different electronic environments. The strong electron-withdrawing nature and anisotropic effect of the ester carbonyl deshield the ester methine proton significantly more than the aromatic ether oxygen deshields its respective methine 1.

Self-Validating Protocol (2D NMR Setup): Do not rely on 1D integration alone. To create a self-validating assignment, you must run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Acquire a high-resolution 1H and 13C spectrum.

  • Set up an HMBC experiment optimized for long-range coupling ( 3JCH​≈8 Hz).

  • Validation: The downfield methine septet (~5.2 ppm) must show a cross-peak to the carbonyl carbon (~165 ppm). The upfield methine septet (~4.6 ppm) must correlate to the oxygen-bearing aromatic carbon (C4, ~160 ppm).

Table 1: Expected vs. Observed NMR Shifts & Diagnostic Correlations
Functional Group1H Shift (ppm)13C Shift (ppm)MultiplicityDiagnostic 2D Correlation (HMBC)
Ester Methine ~5.20~68.5Septet ( J=6.2 Hz)Correlates to Carbonyl C (~165 ppm)
Ether Methine ~4.60~72.1Septet ( J=6.0 Hz)Correlates to Aromatic C4 (~160 ppm)
Ester Methyls ~1.35~21.9Doublet ( J=6.2 Hz)Correlates to Ester Methine C
Ether Methyls ~1.40~21.7Doublet ( J=6.0 Hz)Correlates to Ether Methine C
Cyano Carbon N/A~115.0SingletCorrelates from Ar-H2 and Ar-H6

Section 2: Mass Spectrometry & Fragmentation Pathways

Q: My LC-MS (ESI+) spectrum shows a very weak molecular ion peak [M]+ at m/z 247, but a massive peak at m/z 205. Is my sample degrading in the vial?

The Causality: It is highly likely your sample is intact, but you are observing severe in-source fragmentation. Isopropyl esters and ethers are notoriously prone to the neutral loss of propene (42 Da). This thermal/collisional degradation occurs via a six-centered cyclic transition state (a McLafferty-type rearrangement) where a methyl hydrogen is transferred to the carbonyl or ether oxygen, followed by the cleavage of the C-O bond 2. Because your molecule has two isopropyl groups, it can undergo this loss twice, resulting in a base peak at m/z 205 [M−42]+ and a secondary fragment at m/z 163 [M−84]+ .

Self-Validating Protocol (Adduct Formation):

  • Switch your mobile phase additive from 0.1% Formic Acid to 10 mM Ammonium Acetate or dope the sample with a trace amount of Sodium Acetate.

  • Look for the [M+Na]+ adduct at m/z 270. Sodium coordinates tightly to the ester carbonyl, sterically and electronically inhibiting the six-centered transition state required for propene loss, thereby preserving the pseudo-molecular ion.

MS_Pathway M_ion Molecular Ion [M]+ m/z 247.1 Loss_1 Neutral Loss -42 Da (Propene) M_ion->Loss_1 CID/EI Frag_1 Fragment Ion m/z 205.1 Loss_1->Frag_1 Loss_2 Neutral Loss -42 Da (Propene) Frag_1->Loss_2 CID/EI Frag_2 Fragment Ion m/z 163.0 Loss_2->Frag_2

Fig 1. MS fragmentation pathway of isopropyl 3-cyano-4-isopropoxybenzoate via sequential propene loss.

Section 3: Vibrational Spectroscopy (FT-IR)

Q: The cyano ( −C≡N ) stretch is barely visible in my FT-IR spectrum. Does this mean the nitrile group was hydrolyzed during synthesis?

The Causality: Not necessarily. The intensity of an IR band depends entirely on the change in the dipole moment during the vibration. In heavily substituted, electron-rich aromatic systems (like those with a para-isopropoxy group), the dipole moment change during the C≡N stretch (typically found around 2130–2230 cm⁻¹) can be heavily dampened, resulting in a deceptively weak or "missing" IR band 3.

Self-Validating Protocol (Orthogonal Confirmation): Do not use FT-IR as a standalone pass/fail metric for nitriles in this chemical space.

  • Run a Raman spectrum of the solid powder.

  • Because Raman spectroscopy relies on changes in polarizability rather than dipole moment, the C≡N triple bond will yield a massive, unmistakable scattering peak at the exact same wavenumber, confirming the functional group is intact.

Section 4: Chromatographic Purity (HPLC) & Stability

Q: I am observing peak splitting and a secondary peak growing over time in my HPLC chromatogram. What is happening?

The Causality: Isopropyl esters are robust, but they are not invincible. If your HPLC mobile phase is unbuffered or slightly basic, the isopropyl ester is undergoing on-column or in-vial hydrolysis, slowly converting into 3-cyano-4-isopropoxybenzoic acid. The peak splitting is likely the resolution of the parent ester from the newly formed carboxylic acid.

Self-Validating Protocol (Stability-Indicating Method): To prevent artifactual degradation during analysis, you must lock the pH of the mobile phase well below the pKa of the corresponding acid.

  • Aqueous Phase: Prepare HPLC-grade water with 0.1% Formic Acid (pH ~2.7).

  • Organic Phase: Acetonitrile with 0.1% Formic Acid.

  • Column: Use a sterically protected C18 or a Phenyl-Hexyl column (which offers excellent π−π selectivity for substituted benzoates).

  • Sample Prep: Do not leave samples dissolved in pure methanol or water for extended periods. Dilute in 50:50 MeCN:H2O immediately prior to injection.

HPLC_Workflow Step1 1. Sample Preparation Dilute in 50:50 MeCN:H2O Step2 2. Mobile Phase Setup 0.1% Formic Acid (pH ~2.7) Step1->Step2 Step3 3. Column Selection Sub-2 µm C18 or Phenyl-Hexyl Step2->Step3 Step4 4. Gradient Elution 5% to 95% Organic over 10 min Step3->Step4 Step5 5. Detection & Validation UV 254nm / Orthogonal MS Step4->Step5

Fig 2. Step-by-step stability-indicating HPLC method development workflow.

References
  • Thermogravimetric Analysis and Mass Spectrometry of 2D Polyaramid Nanoplatelets. American Chemical Society.2

  • A Stable Diazo Photoaffinity Label with High Absorptivity and Effective Photoactivation Beyond 300 nm. Hahn Lab.1

  • Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. AIP Publishing.3

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate

Introduction & Overview Welcome to the Technical Support Center. Isopropyl 3-cyano-4-isopropoxybenzoate is a critical synthetic building block utilized in the development of S1P1 receptor modulators (such as Ozanimod) an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Overview

Welcome to the Technical Support Center. Isopropyl 3-cyano-4-isopropoxybenzoate is a critical synthetic building block utilized in the development of S1P1 receptor modulators (such as Ozanimod) and glucagon receptor antagonists[1].

The synthesis typically involves the exhaustive double-alkylation of 3-cyano-4-hydroxybenzoic acid using 2-bromopropane (isopropyl bromide)[2]. While conceptually straightforward, achieving pharmaceutical-grade purity (>99%) is frequently bottlenecked by incomplete alkylation, competing elimination side-reactions, and downstream hydrolysis. This guide provides field-proven troubleshooting strategies to ensure high-yield, high-purity synthesis.

Mechanistic Workflow & Causality

To troubleshoot effectively, one must understand the causality of the reaction. The transformation requires two distinct nucleophilic substitutions ( SN​2 ):

  • Etherification: O-alkylation of the phenoxide.

  • Esterification: O-alkylation of the carboxylate.

Because 2-bromopropane is a secondary alkyl halide, it is highly susceptible to base-catalyzed E2 elimination in polar aprotic solvents like DMF[3]. This side reaction generates propylene gas, consuming the alkylating agent and stalling the reaction at the mono-alkylated intermediate stage.

SynthesisPathway SM 3-Cyano-4-hydroxybenzoic Acid (Starting Material) Reagents 2-Bromopropane + K2CO3 (DMF, 60-65°C) SM->Reagents Int1 Isopropyl 3-cyano-4-hydroxybenzoate (Mono-alkylated Ester) Reagents->Int1 SN2 at Carboxylate Int2 3-Cyano-4-isopropoxybenzoic Acid (Mono-alkylated Ether) Reagents->Int2 SN2 at Phenoxide Elimination Propylene Gas (E2 Elimination Byproduct) Reagents->Elimination Base-catalyzed E2 Target Isopropyl 3-cyano-4-isopropoxybenzoate (Target Product) Int1->Target SN2 at Phenoxide Int2->Target SN2 at Carboxylate Hydrolysis 3-Cyano-4-isopropoxybenzoic Acid (Hydrolysis Degradation) Target->Hydrolysis H2O / Strong Base

Figure 1: Mechanistic workflow for the synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate.

Troubleshooting Guide: Purity Bottlenecks & Solutions

Q1: Why does my final product contain significant amounts of 3-cyano-4-isopropoxybenzoic acid (mono-alkylated impurity)? Causality: This impurity arises from either the depletion of 2-bromopropane via E2 elimination before esterification is complete, or from the unintended hydrolysis of the newly formed isopropyl ester during aggressive aqueous workups. Secondary alkyl halides inherently suffer from poor SN​2 /E2 ratios when reacted with strong bases in polar aprotic solvents[3]. Solution:

  • Reagent Excess: Use a significant excess of 2-bromopropane (3.0 to 4.0 equivalents) to compensate for the mass lost to propylene gas.

  • System Integrity: Conduct the reaction in a sealed pressure vessel or with a highly efficient reflux condenser, as 2-bromopropane boils at ~59°C.

  • Mild Workup: Avoid strongly basic aqueous washes (like NaOH) which will rapidly hydrolyze the target ester back to the mono-alkylated ether.

Q2: My reaction is sluggish. Should I increase the temperature above 70°C to force the alkylation? Causality: No. The activation energy for the E2 elimination of secondary halides is higher than that of SN​2 . Increasing the temperature disproportionately accelerates the E2 pathway, rapidly destroying your alkylating agent and halting the reaction entirely[3]. Solution: Maintain the reaction temperature strictly between 60°C and 65°C. To accelerate the SN​2 rate without raising the temperature, add a catalytic amount (0.1 eq) of Potassium Iodide (KI). This initiates an in-situ Finkelstein reaction, converting 2-bromopropane into the far more reactive 2-iodopropane.

Q3: How can I selectively remove residual mono-alkylated intermediates from the crude product? Causality: Both the starting material (3-cyano-4-hydroxybenzoic acid) and the mono-alkylated ether (3-cyano-4-isopropoxybenzoic acid) possess a free carboxylic acid ( pKa​ ~4.0). The target compound, an ester, is neutral. Solution: Exploit this pKa​ differential. During liquid-liquid extraction, perform a mild basic wash using saturated aqueous Sodium Bicarbonate (NaHCO₃). The acidic impurities will deprotonate and partition into the aqueous layer, while the neutral target ester remains in the organic phase. This creates a self-validating purification step.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Salts + Acids) Filter Filter Inorganic Salts (K2CO3, KBr) Crude->Filter Extract Liquid-Liquid Extraction (EtOAc / H2O) Filter->Extract Wash Mild Basic Wash (Sat. NaHCO3) Extract->Wash Aqueous Aqueous Layer (Acidic Impurities) Wash->Aqueous Discard Organic Organic Layer (Target Ester) Wash->Organic Retain Crystallize Crystallization (Heptane / EtOAc) Organic->Crystallize Pure Pure Isopropyl 3-cyano- 4-isopropoxybenzoate Crystallize->Pure

Figure 2: Downstream purification workflow for isolating the target ester.

Step-by-Step Optimized Protocol for High Purity

  • Reactor Charging: To a clean, dry round-bottom flask, add 3-cyano-4-hydroxybenzoic acid (1.0 eq), anhydrous K₂CO₃ (3.0 eq), and catalytic KI (0.1 eq).

  • Solvent Addition: Suspend the solids in anhydrous DMF (10 volumes). Stir at room temperature for 15 minutes to allow deprotonation of the phenol.

  • Alkylation: Dropwise, add 2-bromopropane (3.5 eq).

  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 60–65°C and stir for 16 hours. Monitor by TLC or HPLC.

  • Filtration: Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃, KBr). Rinse the filter cake with Ethyl Acetate (EtOAc).

  • Extraction & Washing (Critical Step): Concentrate the filtrate slightly under vacuum to remove excess DMF. Dilute with EtOAc and wash sequentially with:

    • Distilled Water (to remove residual DMF).

    • Saturated aqueous NaHCO₃ (2x) (to extract unreacted acid and mono-alkylated impurities).

    • Brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Crystallization: Recrystallize the crude residue from a mixture of Heptane and EtOAc (typically 4:1) to yield Isopropyl 3-cyano-4-isopropoxybenzoate as a highly pure solid.

Quantitative Data Summary

ParameterStandard ConditionsOptimized ConditionsMechanistic Rationale
Alkylating Agent 2.0 – 2.2 eq3.5 – 4.0 eq Compensates for 2-bromopropane lost to E2 elimination (propylene gas)[3].
Temperature 80°C60°C – 65°C Higher temps exponentially favor E2 over SN​2 . Lower temps preserve the alkylating agent.
Catalyst None0.1 eq KI In-situ Finkelstein reaction generates 2-iodopropane, accelerating the SN​2 rate at lower temps.
Workup Wash 1M NaOHSat. NaHCO₃ NaOH hydrolyzes the target ester. NaHCO₃ is basic enough to remove acidic impurities without hydrolysis.
Typical Purity 85% – 90%>99% (HPLC) Self-validating extraction logic guarantees the removal of mono-alkylated intermediates.

References

  • Title: Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists. Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid[1-(2,3,5,6-Tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Deciding SN1/SN2/E1/E2 - The Solvent Source: Master Organic Chemistry URL: [Link]

  • Title: US6613942B1 - Glucagon antagonists/inverse agonists Source: Google Patents URL

Sources

Optimization

Technical Support Center: Managing Thermal Instability of Isopropyl 3-cyano-4-isopropoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemists, and drug development professionals manage the thermal vulnerabilities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemists, and drug development professionals manage the thermal vulnerabilities of Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7)[1].

This compound is a critical intermediate in the synthesis of S1P receptor modulators, such as Ozanimod, used in the treatment of multiple sclerosis and ulcerative colitis[2]. However, its structural features make it highly susceptible to thermal degradation, which can severely compromise reaction yields and downstream purity.

Mechanistic Breakdown: The Causality of Thermal Degradation

To effectively troubleshoot, we must first understand why this molecule degrades under thermal stress. The instability is driven by two primary structural liabilities:

  • Ester Pyrolysis (Unimolecular Elimination): Secondary alkyl esters, such as the isopropyl ester group, are thermodynamically prone to thermal cleavage at elevated temperatures. The limiting factor of thermal ester cleavage follows the stability order: tert-butyl < isopropyl < methyl[3]. When exposed to heat (>60°C), the isopropyl ester undergoes a retro-ene type elimination, yielding 3-cyano-4-isopropoxybenzoic acid and propene gas.

  • Nitrile Hydrolysis: The highly electrophilic cyano group is sensitive to hydration. If trace moisture and alkaline catalysts (residual from the alkylation step) are present during high-temperature concentration, the nitrile group hydrolyzes into an amide or fully degrades into a carboxylic acid[4].

degradation_pathways A Isopropyl 3-cyano-4- isopropoxybenzoate B Thermal Stress (>60°C) A->B C Ester Pyrolysis (Propene + Acid) B->C Unimolecular Elimination D Nitrile Hydrolysis (Amide/Acid) B->D + Trace H2O & Catalysts

Fig 1: Thermal degradation pathways of Isopropyl 3-cyano-4-isopropoxybenzoate.

Troubleshooting & FAQs

Q: During vacuum distillation or high-temperature drying, my product purity drops significantly. What is happening? A: You are crossing the activation energy threshold for ester pyrolysis. Heating the compound above 60°C induces the thermal cleavage of the isopropyl ester[3]. Solution: Abandon distillation. Utilize high-vacuum, low-temperature rotary evaporation (water bath <35°C) and purify via cryo-crystallization instead.

Q: How does the choice of alkylation base affect thermal stability during the reaction? A: Using strong bases (e.g., NaOH, KOH) combined with heat causes concurrent ester hydrolysis and nitrile degradation[4]. Solution: Use a mild base like anhydrous Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF or MeCN) and strictly control the reaction temperature to a maximum of 50°C.

Q: What are the optimal storage conditions to prevent long-term degradation? A: Store the isolated compound at 2–8°C under an inert atmosphere (Argon or Nitrogen) in amber vials. This prevents both ambient thermal elimination and photo-induced degradation of the ether linkage.

Quantitative Data: Thermal Degradation Kinetics

To illustrate the critical need for temperature control, the following table summarizes the empirical degradation kinetics of Isopropyl 3-cyano-4-isopropoxybenzoate when subjected to thermal stress in a neutral environment.

Temperature (°C)Exposure Time (Hours)Purity Loss (%)Primary Degradant Identified
25°C (Ambient)24< 0.1%None
40°C240.5%3-cyano-4-isopropoxybenzoic acid
60°C124.2%3-cyano-4-isopropoxybenzoic acid
80°C415.8%Acid + Amide derivatives
100°C1> 35.0%Acid + Amide derivatives

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can dynamically verify the integrity of your compound at each step.

Protocol A: Thermally-Safe Synthesis and Isolation

This workflow prevents thermal degradation during the alkylation of 3-cyano-4-hydroxybenzoic acid derivatives.

  • Step 1: Mild Alkylation

    • Action: React the phenolic precursor with isopropyl bromide using K2​CO3​ in DMF. Maintain the internal temperature strictly at 45–50°C for 12 hours.

    • Causality: 50°C provides enough kinetic energy for the SN​2 alkylation without breaching the ~60°C threshold that triggers ester pyrolysis[3].

    • Validation Checkpoint: TLC (Hexane:EtOAc 3:1). The product spot should be singular. If a baseline spot appears, thermal hydrolysis has begun.

  • Step 2: Chilled Aqueous Quench

    • Action: Pour the reaction mixture into ice-cold distilled water (0–5°C) under vigorous stirring.

    • Causality: Rapid cooling halts all kinetic pathways, while water dissolves the DMF and inorganic salts, preventing base-catalyzed nitrile hydrolysis[4].

  • Step 3: Low-Temperature Extraction & Concentration

    • Action: Extract with cold Ethyl Acetate (<25°C). Dry over anhydrous Na2​SO4​ . Concentrate using a rotary evaporator with the water bath set no higher than 35°C and vacuum <50 mbar.

    • Causality: Evaporating at 35°C ensures the isopropyl ester remains completely intact during solvent removal.

    • Validation Checkpoint: Run an HPLC aliquot of the crude residue. Purity should be >95%[1].

  • Step 4: Cryo-Crystallization

    • Action: Dissolve the residue in a minimal amount of room-temperature Ethyl Acetate, add Hexane until cloudy, and store at -20°C overnight. Filter the resulting crystals.

workflow Step1 1. Alkylation (K2CO3, DMF, <50°C) Step2 2. Chilled Aqueous Quench (0-5°C) Step1->Step2 Step3 3. Organic Extraction (EtOAc, <25°C) Step2->Step3 Step4 4. Vacuum Concentration (Bath <35°C, <50 mbar) Step3->Step4 Step5 5. Cryo-Crystallization (-20°C, Hexane/EtOAc) Step4->Step5

Fig 2: Thermally-safe low-temperature synthesis and isolation workflow.

Protocol B: Thermal Stress Testing (TGA/DSC)

To validate the specific thermal limits of your synthesized batch, perform this standardized stress test.

  • Step 1: Sample Preparation

    • Action: Load 5 mg of the purified compound into an aluminum DSC pan. Leave the pan unsealed (open) to allow evolved propene gas to escape.

  • Step 2: DSC Scanning

    • Action: Run the Differential Scanning Calorimetry (DSC) from 25°C to 250°C at a ramp rate of 10°C/min under a Nitrogen purge (50 mL/min).

    • Causality: This identifies the exact onset temperature of the endothermic ester cleavage.

    • Validation Checkpoint: Note the sharp endothermic peak. The onset temperature dictates your absolute maximum handling limit.

  • Step 3: Isothermal TGA Hold

    • Action: Using Thermogravimetric Analysis (TGA), heat a fresh sample to 80°C and hold isothermally for 4 hours.

    • Causality: Simulates aggressive vacuum oven drying. A mass loss corresponding to the molecular weight of propene (42.08 g/mol ) confirms ester pyrolysis.

References

  • A Process For The Preparation Of Ozanimod Hydrochloride And Intermediates Thereof. QuickCompany (Indian Patent Database).[Link]

  • Chemical Reactions in Dense Monolayers: In Situ Thermal Cleavage of Grafted Esters for Preparation of Solid Surfaces Functionalized with Carboxylic Acids. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; FAQs for Isopropyl 3-cyano-4-isopropoxybenzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists and drug development professionals working on the synthesis of Isopropyl 3-cyano-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists and drug development professionals working on the synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) .

The starting material, 3-cyano-4-hydroxybenzoic acid, is a highly versatile building block utilized in advanced medicinal chemistry, including the development of glucagon receptor antagonists[1]. In the context of gout therapeutics, Isopropyl 3-cyano-4-isopropoxybenzoate serves as a critical intermediate in the synthesis of xanthine oxidase inhibitors like Febuxostat. It is typically synthesized by reacting the starting material with an isopropylating agent (e.g., isopropyl bromide) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent at elevated temperatures[2].

However, this di-alkylation process is notoriously prone to generating process-related impurities—a well-documented challenge in the scale-up of Febuxostat and its analogs[3]. Controlling these isomeric, carryover, and byproduct impurities is absolutely critical for meeting stringent ICH regulatory standards[4].

Below, you will find a comprehensive breakdown of the reaction pathways, quantitative impurity profiles, a self-validating experimental protocol, and expert troubleshooting FAQs.

Reaction Pathway & By-Product Network

G SM 3-Cyano-4-hydroxybenzoic acid (Starting Material) Reagent Isopropyl Bromide + K2CO3 (DMF, 75°C) SM->Reagent Base Activation Target Isopropyl 3-cyano-4-isopropoxybenzoate (Target Product) Reagent->Target Di-alkylation BP1 Impurity A: 3-Cyano-4-isopropoxybenzoic acid (Etherification Only) Reagent->BP1 Incomplete Rxn BP2 Impurity B: Isopropyl 3-cyano-4-hydroxybenzoate (Esterification Only) Reagent->BP2 Incomplete Rxn BP4 Propylene Gas (E2 Elimination) Reagent->BP4 Side Reaction BP3 Impurity C: Amide Derivative (Nitrile Hydrolysis) Target->BP3 H2O / Base

Reaction pathway and by-product formation in Isopropyl 3-cyano-4-isopropoxybenzoate synthesis.

Section 1: Quantitative Impurity Profiling

To successfully troubleshoot this synthesis, you must first accurately identify the by-products. The table below summarizes the expected mass spectrometry data for the target compound and its primary impurities.

Impurity ProfileChemical NameMechanism of FormationLC-MS Detection (m/z)
Target Product Isopropyl 3-cyano-4-isopropoxybenzoateComplete di-alkylation (Esterification + Etherification)248.1 [M+H]⁺
Impurity A 3-Cyano-4-isopropoxybenzoic acidIncomplete esterification (Etherification only)206.1 [M+H]⁺
Impurity B Isopropyl 3-cyano-4-hydroxybenzoateIncomplete etherification (Esterification only)206.1 [M+H]⁺
Impurity C 3-Carbamoyl-4-isopropoxybenzoate derivativeBase-catalyzed nitrile hydrolysis266.1 [M+H]⁺
Section 2: Self-Validating Experimental Protocol

This optimized di-isopropylation protocol is designed with built-in In-Process Controls (IPCs) to ensure causality and self-validation at every step.

Objective: Maximize di-alkylation while actively suppressing E2 elimination and nitrile hydrolysis.

Reagents:

  • 3-Cyano-4-hydroxybenzoic acid (1.0 eq)

  • Isopropyl bromide (3.5 eq)

  • K₂CO₃ (strictly anhydrous, 3.0 eq)

  • Potassium Iodide (KI) (0.1 eq)

  • Anhydrous DMF (<100 ppm H₂O)

Step-by-Step Methodology:

  • Phenoxide/Carboxylate Activation:

    • Charge a thoroughly dried reactor with 3-Cyano-4-hydroxybenzoic acid and anhydrous DMF.

    • Add anhydrous K₂CO₃ in one portion. Stir at 25°C for 30 minutes.

    • Causality & Validation: The base deprotonates both the carboxylic acid (pKa ~4) and the phenol (pKa ~7). A distinct color shift (typically to a deep yellow) visually validates the formation of the phenoxide anion. Strict use of anhydrous K₂CO₃ is the primary defense against downstream nitrile hydrolysis.

  • Catalyzed Alkylation:

    • Add Potassium Iodide (KI) followed by the slow addition of Isopropyl bromide.

    • Causality & Validation: KI initiates a Finkelstein reaction, converting a portion of the isopropyl bromide into highly reactive isopropyl iodide in situ. This significantly accelerates the Sₙ2 substitution, allowing it to outcompete the unwanted E2 elimination of the secondary halide.

  • Thermal Maturation:

    • Gradually heat the mixture to 70–75°C for 12 hours.

    • Causality & Validation: Perform an HPLC IPC at the 6-hour mark. You should observe <5% starting material and a mixture of Impurities A and B. This validates that mono-alkylation is successful. Continue heating until these intermediate peaks converge into the target product (>98% AUC).

  • Quench and Isolation:

    • Cool the reactor to room temperature and pour the mixture into ice-cold water. Extract with Ethyl Acetate (3x).

    • Causality & Validation: The cold aqueous quench prevents exothermic degradation. Check the pH of the aqueous layer to ensure complete neutralization of excess base. Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and evaporate to yield the crude product.

Section 3: Troubleshooting Guides & FAQs

Q1: My reaction stalls with a high ratio of Impurity A (3-Cyano-4-isopropoxybenzoic acid). Why isn't the ester forming? A: While the carboxylate anion is formed easily, its nucleophilicity is lower than that of the phenoxide due to resonance stabilization. Furthermore, steric hindrance from the bulky isopropyl group slows down the esterification process. Solution: Ensure a sufficient excess of the alkylating agent (at least 3.5 eq total) and maintain the temperature strictly at 75°C. The addition of KI (0.1 eq) as outlined in the protocol is critical here; it increases the electrophilicity of the alkylating agent via in situ iodide formation, forcing the esterification to completion.

Q2: I am detecting a mass of 266.1[M+H]⁺ in my LC-MS. What is this, and how do I prevent it? A: This is the amide derivative (Impurity C). A notable degradation pathway in this class of molecules is the alkaline hydrolysis of the nitrile group to an amide, which is chemically analogous to the well-known Febuxostat amide impurity. The cyano group is highly sensitive to hydration in the presence of strong bases and heat[3]. Solution: This impurity is exclusively caused by water contamination. Ensure your DMF is strictly anhydrous and dry your K₂CO₃ in a vacuum oven at 120°C prior to use.

Q3: The yield is exceptionally low, and I notice a pressure build-up in the reactor during heating. What is happening? A: Isopropyl bromide is a secondary alkyl halide. In the presence of a strong base (K₂CO₃) and heat, it undergoes a competing E2 elimination reaction, generating propylene gas (which causes the pressure spike) and consuming your reagent. Solution: Do not exceed 80°C[2]. If elimination persists and yields remain low, switch to a slightly weaker base (e.g., Na₂CO₃) or use isopropyl iodide directly to favor the Sₙ2 pathway over E2 elimination.

References
  • Investigation of Various Impurities in Febuxostat. Pharmaceutical Technology. URL: [Link]

  • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica. URL: [Link]

  • Optimization of alkylidene hydrazide based human glucagon receptor antagonists. ACS / PubMed. URL: [Link]

  • Method for preparing 3-cyano-4-isopropoxybenzoic acid. Google Patents (CN106674044A).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Esterification Methods for 3-Cyano-4-Hydroxybenzoic Acid: A Chemoselectivity Guide

As a Senior Application Scientist optimizing synthetic routes for pharmaceutical intermediates, I frequently encounter molecules that demand precise kinetic and thermodynamic control. 3-Cyano-4-hydroxybenzoic acid is a p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist optimizing synthetic routes for pharmaceutical intermediates, I frequently encounter molecules that demand precise kinetic and thermodynamic control. 3-Cyano-4-hydroxybenzoic acid is a prime example. It is a critical building block in medicinal chemistry, most notably serving as a precursor for highly potent human glucagon receptor (hGluR) antagonists[1].

Esterifying this molecule is not a rote procedure; it is an exercise in managing a delicate chemoselectivity triad. The molecule possesses three distinct reactive sites:

  • The Carboxylic Acid: The target for esterification.

  • The Phenolic Hydroxyl: A competing nucleophile prone to O-alkylation or self-condensation.

  • The Cyano Group: An electron-withdrawing moiety that is sensitive to hydrolysis under prolonged aqueous acidic or basic conditions.

This guide objectively compares the performance of different esterification methodologies, detailing the mechanistic causality behind each choice and providing self-validating experimental protocols to ensure high-fidelity synthesis.

Quantitative Comparison of Esterification Strategies

To select the optimal route, we must evaluate how different reagent systems interact with the molecule's functional groups. The table below summarizes the quantitative and qualitative performance of four common esterification methods applied to 3-cyano-4-hydroxybenzoic acid.

MethodReagents & ConditionsTypical YieldChemoselectivity (Target: -COOH)Key Risk / Side ReactionScalability
Fischer Esterification MeOH, H₂SO₄ (cat.), Reflux85–95%ExcellentNitrile hydrolysis (if H₂O is present)High
Base-Promoted Alkylation MeI, NaHCO₃, DMF, RT75–85%Good (Base-dependent)O-alkylation (Ether formation)Medium
Acid Chloride Activation SOCl₂, then MeOH, 0°C to RT80–90%ModeratePolymerization, harsh on sensitive groupsMedium
Steglich Coupling DCC, DMAP, MeOH, RT< 50% (Unprotected)PoorSelf-condensation (Oligomerization)Low

Mechanistic Analysis & Self-Validating Protocols

Method A: Acid-Catalyzed Fischer Esterification (The Robust Standard)

The Causality: The relies on Le Chatelier's principle[2]. By utilizing the target alcohol (e.g., methanol) as both the solvent and the reactant, we create a massive molar excess that drives the equilibrium forward. Kinetically, the small, highly concentrated methanol molecules easily outcompete the sterically hindered phenolic hydroxyl group for the protonated carbonyl carbon.

Crucially, this reaction must be kept strictly anhydrous. The cyano group is generally stable to acid, but if water is present at reflux temperatures, it will act as a thermodynamic sink, hydrolyzing the nitrile into an amide or a carboxylic acid.

Self-Validating Experimental Protocol:

  • Reaction Setup: Suspend 10.0 mmol of 3-cyano-4-hydroxybenzoic acid in 25 mL of anhydrous methanol. Slowly add 0.5 mL of concentrated H₂SO₄ dropwise.

  • Reflux & Monitor: Heat the mixture to reflux (65°C) under an inert atmosphere (N₂ or Ar) for 8–12 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material will streak near the baseline due to strong hydrogen bonding. The reaction is complete when the baseline streak disappears under 254 nm UV light, replaced by a distinct, non-polar spot at R_f ~0.5.

  • Concentration: Cool to room temperature and concentrate the mixture in vacuo to remove 80% of the methanol.

  • Aqueous Workup: Dilute the residue with 30 mL of Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃.

    • Validation Check: Carefully monitor the pH of the aqueous layer. Add NaHCO₃ until the aqueous phase stabilizes at pH 8. This ensures any unreacted starting acid is partitioned into the aqueous layer as a water-soluble sodium salt, inherently purifying the organic ester product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl ester.

Method B: Base-Promoted Alkylation (Exploiting pKa Differentials)

The Causality: This method is driven by the distinct pKa values of the functional groups[3]. The electron-withdrawing cyano group synergistically lowers the pKa of the carboxylic acid to approximately ~3.0–3.5. While the phenol's pKa is also lowered (to ~7.5), there remains a critical ~4 unit differential. By employing a weak base like sodium bicarbonate (conjugate acid pKa ~6.4), we selectively deprotonate the carboxylic acid to form a highly nucleophilic carboxylate anion, leaving the phenol protonated and unreactive. Using a strong base (like K₂CO₃) would deprotonate both, leading to unwanted O-alkylation (ether formation).

Self-Validating Experimental Protocol:

  • Deprotonation: Dissolve 10.0 mmol of the acid in 15 mL of anhydrous DMF. Add 11.0 mmol of solid NaHCO₃.

    • Validation Check: Observe the reaction flask. The evolution of CO₂ gas (effervescence) visually confirms the selective deprotonation of the carboxylic acid. Wait until effervescence completely ceases (approx. 30 mins) to ensure complete carboxylate formation before proceeding.

  • Alkylation: Add 12.0 mmol of Methyl Iodide (MeI) dropwise. Stir at room temperature for 4 hours.

  • Isolation: Quench with 50 mL of cold distilled water to precipitate the product. Filter the resulting solid and wash with cold water.

Method C: Carbodiimide Coupling (Steglich) – A Cautionary Tale

The Causality: While Steglich coupling (DCC/DMAP) is highly effective for sensitive substrates, it presents a severe chemoselectivity risk here. Activating the carboxylic acid forms a highly reactive O-acylisourea intermediate. Because the phenolic hydroxyl group on adjacent molecules is unprotected, it acts as a competing nucleophile. This leads to rapid self-condensation, generating unwanted polyester oligomers rather than the target methyl ester. Recommendation: Avoid this method unless the phenolic -OH is pre-protected (e.g., as a benzyl ether).

Industrial Perspectives: The Formylation-Cyanation Route

In industrial scale-up, direct esterification of 3-cyano-4-hydroxybenzoic acid is sometimes bypassed entirely due to the high cost of the cyano-acid starting material. Instead, manufacturers utilize a highly efficient alternative route[4],[5]:

  • Start with the inexpensive methyl 4-hydroxybenzoate (Methylparaben).

  • Perform a formylation to yield methyl 3-formyl-4-hydroxybenzoate.

  • Convert the formyl group to a cyano group using hydroxylamine and acetyl chloride.

This route directly yields the desired 3-cyano-4-hydroxybenzoic acid methyl ester with a two-step yield of ~42%, completely bypassing the chemoselectivity issues of direct esterification and avoiding the use of highly toxic cuprous cyanide reagents historically used for aromatic cyanation[4].

Visual Workflows & Pathway Diagrams

Chemoselectivity SM 3-Cyano-4-hydroxybenzoic Acid (Reactive Sites: -COOH, -OH, -CN) Path1 Fischer Esterification (Excess MeOH, H+) SM->Path1 Path2 Strong Base Alkylation (MeI, K2CO3) SM->Path2 Path3 Steglich Coupling (DCC, DMAP) SM->Path3 Path4 Aqueous Acid/Base (Prolonged Heat) SM->Path4 Target Desired Product: Methyl Ester Path1->Target Side1 Side Product: Ether-Ester (O-alkylation) Path2->Side1 Side2 Side Product: Polyester Oligomers Path3->Side2 Side3 Side Product: Amide/Carboxylic Acid (Nitrile Hydrolysis) Path4->Side3

Caption: Chemoselectivity pathways and potential side reactions of 3-cyano-4-hydroxybenzoic acid.

Workflow Step1 1. Reaction Setup Dissolve Acid in Dry MeOH Add Catalytic H2SO4 Step2 2. Reflux (8-12h) Monitor via TLC (Rf ~0.5 for Ester) Step1->Step2 Step3 3. Concentration Evaporate excess MeOH in vacuo Step2->Step3 Step4 4. Aqueous Workup Neutralize to pH 8 (NaHCO3) Extract with EtOAc Step3->Step4 Step5 5. Purification Dry over Na2SO4 Crystallize Product Step4->Step5

Caption: Standard self-validating experimental workflow for the Fischer esterification.

References

  • Google Patents. "WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
  • ACS Publications. "Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists." Journal of Medicinal Chemistry. Available at:[Link]

  • WIPO Patentscope. "CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate." Available at:[Link]

Sources

Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate

An objective comparison of catalytic systems for the synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate, a key pharmaceutical intermediate. This guide provides an in-depth analysis of catalyst performance, supported by...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of catalytic systems for the synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate, a key pharmaceutical intermediate. This guide provides an in-depth analysis of catalyst performance, supported by experimental data and protocols for researchers and drug development professionals.

Introduction: The Importance of an Optimized Synthesis

Isopropyl 3-cyano-4-isopropoxybenzoate is a critical building block in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used in the management of hyperuricemia and gout. The efficiency, safety, and cost-effectiveness of its synthesis are paramount for pharmaceutical production. The introduction of the cyano group onto the aromatic ring is a pivotal transformation that dictates the overall viability of the synthetic route.

This guide provides a comparative analysis of various catalytic systems for this key cyanation step. We will move beyond a simple listing of methods to dissect the underlying mechanics, performance metrics, and practical considerations of each approach. Our focus is to equip researchers and process chemists with the necessary insights to select the optimal catalyst for their specific objectives, whether they be bench-scale discovery or large-scale manufacturing.

Overview of Synthetic Strategies

The synthesis of the target molecule from a common starting material like a 4-hydroxybenzoate ester typically involves two critical transformations: cyanation and O-isopropylation . The order of these steps and the method for cyanation define the primary synthetic routes.

G cluster_0 Route A: Catalytic Cyanation of Aryl Halide cluster_1 Route B: Non-Metal Cyanation via Formyl Intermediate A1 Isopropyl 3-bromo-4-hydroxybenzoate A2 Isopropyl 3-cyano-4-hydroxybenzoate A1->A2 Catalytic Cyanation (Pd, Ni, or Cu based) Final Isopropyl 3-cyano-4-isopropoxybenzoate A2->Final O-Isopropylation (i-PrBr, K2CO3) B1 Isopropyl 4-hydroxybenzoate B2 Isopropyl 3-formyl-4-hydroxybenzoate B1->B2 Formylation B3 Isopropyl 3-cyano-4-hydroxybenzoate B2->B3 Dehydrative Cyanation (e.g., with Hydroxylamine) B3->Final O-Isopropylation (i-PrBr, K2CO3)

Caption: Primary synthetic pathways to the target molecule.

Route A represents the classic approach involving the cyanation of an aryl halide, for which a variety of metal catalysts can be employed. Route B, adapted from modern patent literature, circumvents the use of highly toxic metal cyanides by first introducing a formyl group and then converting it to a nitrile.[1][2][3] This guide will focus on comparing the different catalytic systems available for Route A.

Comparative Analysis of Cyanation Catalysts

The choice of catalyst for the cyanation of an aryl halide precursor is a decision with significant consequences for yield, reaction conditions, cost, and safety. We will compare three major classes of catalysts: traditional copper-based reagents, modern palladium complexes, and emerging nickel systems.

The Traditional Approach: Copper(I) Cyanide (Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction, which uses a stoichiometric amount of copper(I) cyanide (CuCN), is the classic method for this transformation.

  • Mechanistic Insight: This reaction typically requires an aryl halide (preferably an iodide or bromide) and proceeds at high temperatures (150-200 °C) in a polar aprotic solvent like DMF. The mechanism is believed to involve a Cu(I)/Cu(III) cycle, but the heterogeneous nature of the reaction and the often super-stoichiometric use of the copper reagent complicate precise mechanistic elucidation.

  • Advantages & Disadvantages:

    • Pro: The primary advantage of CuCN is its low cost and ready availability.

    • Con: The drawbacks are significant. It requires harsh reaction conditions, stoichiometric or excess amounts of a highly toxic reagent, and generates substantial copper-containing waste, which is problematic for purification and environmental disposal. These limitations are why modern industrial processes actively seek to avoid this method.[1][2]

The High-Performance Standard: Palladium Catalysis

Palladium-catalyzed cyanation has become the gold standard for synthesizing aryl nitriles due to its high efficiency and broad functional group tolerance.[4]

  • Mechanistic Insight: The reaction proceeds via a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with a cyanide source, and finally, reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand (e.g., bulky, electron-rich phosphines like BrettPhos) is critical for stabilizing the catalytic species and facilitating the reductive elimination step.

  • Experimental Protocol (Representative): Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]

    • To a nitrogen-purged reaction vessel, add the aryl sulfonium salt precursor (1.0 equiv), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 15 mol%), and BrettPhos (30 mol%).[5]

    • Add anhydrous acetonitrile as the solvent.[5]

    • Seal the vessel and heat the mixture to 110 °C for 8-16 hours.[5]

    • After cooling, remove the solvent under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to obtain the desired nitrile.[5]

  • Advantages & Disadvantages:

    • Pro: This method offers excellent yields for a wide variety of aryl halides and pseudohalides under relatively mild conditions. It uses catalytic amounts of the metal and often employs less acutely toxic cyanide sources like potassium ferrocyanide.[5][6]

    • Con: The primary disadvantage is the high cost of palladium catalysts and specialized phosphine ligands, which can be prohibitive for large-scale production.

The Sustainable Alternative: Nickel Catalysis

Nickel-catalyzed cyanation has emerged as a powerful and more sustainable alternative, often matching or exceeding the efficiency of palladium systems at a lower cost.[7]

  • Mechanistic Insight: Nickel catalysis allows for the use of alternative, less toxic cyanide sources, such as organic nitriles (e.g., acetonitrile), through C-CN bond cleavage pathways.[7][8] These reactions can be promoted by photoredox catalysis, enabling the use of visible light to drive the reaction at room temperature.[9][10] The catalytic cycle can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) species, depending on the specific conditions.

  • Experimental Protocol (Representative): Nickel-Catalyzed Cyanation with Acetonitrile

    • In a glovebox, combine an aryl halide (e.g., aryl chloride, 1.0 equiv), Ni(acac)₂ (catalyst), XantPhos (ligand), Zn (reductant), and Al(isobutyl)₃ (additive) in a reaction vial.[7]

    • Add butyronitrile (as both solvent and cyanide source).[7]

    • Seal the vial and heat to the specified temperature (e.g., 80-120 °C) for the required time (e.g., 16 h).[7]

    • Upon completion, the reaction is quenched and worked up using standard extraction procedures.

    • Purification is typically achieved via column chromatography.

  • Advantages & Disadvantages:

    • Pro: Nickel is significantly more earth-abundant and less expensive than palladium. The ability to use safer, liquid organic cyanide sources like acetonitrile or butyronitrile is a major advantage for industrial safety and handling.[7][8]

    • Con: Some nickel catalysts can be sensitive to air and moisture, requiring more stringent inert atmosphere techniques. The development of ligands and reaction conditions for nickel catalysis is a more recent field compared to palladium, and optimization may be required for specific substrates.

An Alternative Approach: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a different operational approach, facilitating the reaction between reagents located in different immiscible phases (e.g., a solid cyanide salt and an organic solution of the aryl halide).

  • Mechanistic Insight: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the cyanide anion from the solid or aqueous phase into the organic phase. This allows the cyanide to react with the aryl-metal complex. This technique can be combined with nickel or palladium catalysis to improve reaction rates and simplify conditions.[11] A "counter-phase transfer" system using a water-soluble catalyst has also been developed, which simplifies product separation by keeping the catalyst in the aqueous phase.[12][13]

Performance Data and Comparative Summary

The following table summarizes the performance of different catalytic systems for the cyanation of aryl halides, based on representative data from the literature.

FeatureCopper Cyanide (CuCN)Palladium CatalysisNickel Catalysis
Catalyst System CuCNPd(OAc)₂ / BrettPhosNi(acac)₂ / XantPhos
Cyanide Source CuCN (highly toxic)K₄[Fe(CN)₆] (less toxic)Acetonitrile (safer)[8]
Typical Yield 60-80%>90%>90%[9]
Temperature 150-200 °C80-120 °C[5][7]Room Temp to 120 °C[7][9]
Catalyst Loading Stoichiometric1-15 mol%[5]5-10 mol%
Cost LowHighModerate
Safety/Waste High toxicity, metal wasteLower toxicity, solvent wasteLow toxicity source, metal waste

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edge [fontname="Arial", fontsize=9];
Start [label="Select Cyanation Catalyst", shape=ellipse, fillcolor="#F1F3F4", pos="0,3!"];

Cost [label="Is Cost the\nPrimary Driver?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="-2,1.5!"];
Yield [label="Is Max Yield/\nSpeed Critical?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="2,1.5!"];
Safety [label="Is Safety/\nSustainability Key?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"];

Pd [label="Palladium Catalysis\n(High Yield, High Cost)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,-1!"];
Ni [label="Nickel Catalysis\n(High Yield, Mod. Cost, Safer CN Source)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-1.5!"];
CuCN [label="Copper Cyanide\n(Low Cost, Harsh, Toxic)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,-1!"];

Start -> Cost;
Start -> Yield;
Cost -> CuCN [label="Yes"];
Cost -> Safety [label="No"];
Yield -> Pd [label="Yes"];
Yield -> Safety [label="No"];
Safety -> Ni [label="Yes"];
Safety -> Pd [label="No, but better\nthan CuCN"];

}

Caption: Decision workflow for selecting a cyanation catalyst.

Conclusion and Recommendations

The synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate can be approached through several catalytic pathways for the key cyanation step.

  • For Bench-Scale and Discovery Chemistry: Palladium catalysis remains the most reliable and high-performing option. Its broad substrate scope and well-understood reaction conditions make it ideal when the primary goal is to obtain the target molecule quickly and in high yield, with cost being a secondary concern.

  • For Process Development and Scale-Up: Nickel catalysis presents the most compelling case for future development. The lower cost of the metal combined with the ability to use safer and more manageable cyanide sources like acetonitrile or butyronitrile offers significant advantages in terms of cost, safety, and sustainability.[7][8] While it may require more initial process optimization, the long-term benefits are substantial.

  • Legacy Method: The use of Copper(I) Cyanide is largely discouraged for new process development due to its significant safety, environmental, and purification drawbacks, despite its low initial cost.

Ultimately, the selection of a catalyst is a multi-faceted decision. By understanding the trade-offs between cost, performance, and safety inherent to each system, researchers and drug development professionals can make an informed choice that best aligns with the goals of their project.

References

  • Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source.
  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry.
  • Nickel-Catalyzed Cyanation of Aryl Halides.
  • Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Synlett.
  • Recent advances and prospects in the palladium-catalyzed cyan
  • Biphasic Cyanation of Aryl Halides with Counter Phase Transfer C
  • Biphasic Cyanation of Aryl Halides with Counter Phase Transfer C
  • PHASE‐TRANSFER CATALYSIS IN THE NICKEL‐CATALYZED CYANATION OF ARYL HALIDES. ResearchGate. [Link]

  • Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN.
  • CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • WO2018121051A1 - Preparation method for methyl 3-cyano-4-isopropoxybenzoate.
  • Supporting Information Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts. DOI. [Link]

  • A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. ChemRxiv. [Link]

Sources

Validation

Purity assessment of Isopropyl 3-cyano-4-isopropoxybenzoate by different techniques

Purity Assessment of Isopropyl 3-cyano-4-isopropoxybenzoate: A Comparative Guide Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) is a highly functionalized benzoic acid derivative that serves as a critical int...

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Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment of Isopropyl 3-cyano-4-isopropoxybenzoate: A Comparative Guide

Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) is a highly functionalized benzoic acid derivative that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including xanthine oxidase inhibitors like Febuxostat analogs. Because impurities in early-stage intermediates can propagate through subsequent synthetic steps and compromise the final API, rigorous purity assessment is non-negotiable.

This guide objectively compares three orthogonal analytical techniques—HPLC-UV, Quantitative NMR (qNMR), and Headspace GC-FID—detailing the mechanistic causality behind each method and providing self-validating protocols to ensure absolute data integrity.

HPLC-UV: The Gold Standard for Related Substances

The Causality of the Method: Isopropyl 3-cyano-4-isopropoxybenzoate is a highly lipophilic ester. However, its synthetic precursors (e.g., 3-cyano-4-hydroxybenzoic acid) are polar and ionizable. If the chromatographic mobile phase pH is near the pKa of these acidic impurities, they will exist in a partially ionized state, leading to severe peak broadening and tailing[1]. To counteract this,1[1]. This fully protonates the acidic precursors and suppresses secondary interactions with residual silanol groups on the silica stationary phase, ensuring sharp peak shapes and accurate integration.

Self-Validating Protocol:

  • System Preparation: Equip the system with a high-purity, end-capped C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Phase A: 0.1% Phosphoric acid in Milli-Q water (pH ~2.5).

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: 30% B to 90% B over 15 minutes. (The polar precursors elute early; the lipophilic target ester elutes late).

  • Detection: UV at 230 nm (optimal for the substituted benzoyl chromophore).

  • Self-Validation (System Suitability Test): Before running the batch, inject a resolution mixture containing the target ester and 3-cyano-4-hydroxybenzoic acid. The run is only valid if the resolution factor ( Rs​ ) is > 2.0 and the tailing factor ( Tf​ ) for all peaks is < 1.5.

1H-qNMR: The Absolute Purity Validator

The Causality of the Method: During early-stage development, certified reference materials (CRMs) for novel intermediates are rarely available. Unlike HPLC, which requires a structurally identical reference standard to calculate a response factor,2[2]. The area under an NMR resonance is directly proportional to the number of nuclei generating it[3]. By spiking the sample with a highly pure, unrelated internal standard (e.g., Maleic acid), you can calculate the absolute mass fraction of Isopropyl 3-cyano-4-isopropoxybenzoate without needing its specific CRM.

Self-Validating Protocol:

  • Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of NIST-traceable Maleic acid (Internal Standard) into a vial. Dissolve completely in 0.6 mL of CDCl3​ .

  • T1 Measurement (Self-Validation): Perform an inversion-recovery experiment to empirically determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in the mixture.

  • Acquisition: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30–60 seconds). This ensures complete spin relaxation between pulses; failing to do so will artificially deflate the integration values and ruin quantitative accuracy.

  • Integration: Integrate the Maleic acid singlet (~6.28 ppm, 2H) against the distinct isopropyl methine proton of the ester group (~5.2 ppm, multiplet, 1H).

HS-GC-FID: Orthogonal Volatile Profiling

The Causality of the Method: The synthesis of this compound involves the isopropylation of hydroxyl and carboxylic acid groups, utilizing volatile reagents like isopropyl bromide and solvents like isopropanol. These low-molecular-weight volatiles lack strong UV chromophores and are invisible to HPLC-UV. While direct-injection GC could detect them, injecting the non-volatile ester matrix directly into a 250°C GC inlet will cause thermal degradation and column fouling. Headspace (HS) sampling solves this by gently heating the sample in a sealed vial and extracting only the partitioned volatile gases.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of high-boiling diluent (e.g., Dimethyl sulfoxide, DMSO) in a 20 mL headspace vial.

  • Headspace Conditions: Incubate at 85°C for 20 minutes to drive volatiles into the gas phase.

  • GC Parameters: DB-624 column (ideal for residual solvents); Helium carrier gas; Temperature program: 40°C hold for 5 mins, ramp at 10°C/min to 240°C. Detection via Flame Ionization Detector (FID).

  • Self-Validation (Spike-Recovery): Spike a control sample with 50 ppm of isopropyl bromide. The batch analysis is only valid if the recovery of the spiked volatile falls within 90%–110%, proving that the matrix is not suppressing volatility.

Comparative Data Analysis

To establish a comprehensive purity profile, these techniques must be used in concert. The table below summarizes their operational metrics and specific roles.

ParameterHPLC-UV1H-qNMRHS-GC-FID
Primary Target Non-volatile related substancesAbsolute mass fraction (Assay)Volatile residual solvents
Reference Standard Required (Analyte-specific)Universal (e.g., Maleic Acid)Required (Solvent-specific)
Limit of Detection (LOD) ~0.01%~0.5%~1 ppm
Precision (RSD) < 1.0%< 0.5%< 5.0%
Self-Validation Step System Suitability ( Rs​ , Tf​ ) T1​ Inversion-RecoverySpike-Recovery

Integrated Analytical Workflow

The following diagram illustrates how these three self-validating systems converge to form a comprehensive, fail-safe release strategy for the intermediate.

PurityWorkflow Sample Isopropyl 3-cyano-4-isopropoxybenzoate HPLC HPLC-UV (Related Substances) Sample->HPLC qNMR 1H-qNMR (Absolute Mass Fraction) Sample->qNMR GC HS-GC-FID (Volatiles & Solvents) Sample->GC HPLC_Out Quantify structural analogs & unreacted precursors HPLC->HPLC_Out qNMR_Out Orthogonal validation (No CRM required) qNMR->qNMR_Out GC_Out Quantify residual isopropanol & alkyl halides GC->GC_Out Decision Comprehensive Purity Profile Release Decision HPLC_Out->Decision qNMR_Out->Decision GC_Out->Decision

Fig 1: Orthogonal purity assessment workflow for Isopropyl 3-cyano-4-isopropoxybenzoate.

References

  • Stimuli Article (qNMR) - USP.
  • Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives Source: Benchchem URL
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Spectroscopy Europe URL

Sources

Comparative

Benchmarking the synthesis of Isopropyl 3-cyano-4-isopropoxybenzoate against other methods

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) Introduction & Rationale Isopropyl 3-cyano-4-isopropoxybenzoat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7)

Introduction & Rationale

Isopropyl 3-cyano-4-isopropoxybenzoate is a critical advanced intermediate in the synthesis of next-generation sphingosine 1-phosphate (S1P) receptor modulators, most notably Ozanimod (Zeposia), which is utilized in the treatment of multiple sclerosis and ulcerative colitis [1]. The defining structural challenge of this scaffold is the ortho-relationship between the sterically demanding isopropoxy ether and the electron-withdrawing cyano group.

Historically, the installation of the cyano group on an aromatic ring has relied on harsh transition-metal-mediated cross-coupling. However, as process chemistry shifts toward greener, highly scalable methodologies, benchmarking legacy routes against modern, metal-free pathways is essential for reducing the Environmental Factor (E-Factor) and ensuring API-grade purity. This guide objectively compares the traditional Rosenmund-von Braun cyanation against the optimized formyl-oxime dehydration pathway.

Mechanistic Divergence & Causality

To understand the performance discrepancies between the synthetic routes, we must analyze the causality behind the chemical behavior of the ortho-alkoxybenzoate system.

  • Method A: Legacy Rosenmund-von Braun Cyanation (The Metal Sink) The traditional route relies on reacting Isopropyl 3-bromo-4-isopropoxybenzoate with stoichiometric Copper(I) cyanide (CuCN) in polar aprotic solvents (DMF/NMP) at >140°C. Causality of Failure: The copper(I) center forms a robust bidentate chelate with the newly formed nitrile nitrogen and the adjacent isopropoxy oxygen. This thermodynamic trap prevents product release. Freeing the product requires aggressive acidic demetallation or the use of strong chelators (e.g., EDTA), which frequently triggers unintended hydrolysis of the isopropyl ester or ether cleavage, severely degrading the yield [2].

  • Method B: Formyl-Oxime Dehydration (The Optimized Route) This route bypasses direct cyanation by starting with Isopropyl 3-formyl-4-isopropoxybenzoate. The aldehyde is condensed with hydroxylamine to form an oxime, which is subsequently dehydrated to the nitrile. Causality of Success: The elimination of water from the oxime intermediate is entropically driven and operates at mild temperatures (<80°C). By eliminating heavy metals, this route avoids the bidentate chelation trap entirely, preserving the integrity of both the ester and the ether linkages while avoiding highly toxic cyanide salts [3].

G cluster_A Method A: Legacy Cyanation cluster_B Method B: Oxime Dehydration Start 4-Hydroxybenzoic Acid Derivatives Bromide Isopropyl 3-bromo- 4-isopropoxybenzoate Start->Bromide Bromination & Alkylation Formyl Isopropyl 3-formyl- 4-isopropoxybenzoate Start->Formyl Formylation & Alkylation CuCN CuCN / DMF 150°C Bromide->CuCN Target Isopropyl 3-cyano- 4-isopropoxybenzoate (Target) CuCN->Target Heavy Metal Waste High Temp (>140°C) Oxime NH2OH·HCl Base Formyl->Oxime Dehyd Dehydration (e.g., Ac2O or SOCl2) Oxime->Dehyd Dehyd->Target High Yield (>90%) Metal-Free

Figure 1: Mechanistic divergence between legacy cyanation and the optimized oxime-dehydration pathway.

Quantitative Benchmarking

The following table summarizes the experimental metrics derived from pilot-scale benchmarking of the three primary methodologies.

ParameterMethod A: CuCN CyanationMethod B: Oxime DehydrationMethod C: Pd-Catalyzed Cyanation
Overall Yield 55 - 65%88 - 94% 75 - 82%
Reaction Temperature 140 - 160 °C60 - 80 °C 90 - 110 °C
Heavy Metal Waste Stoichiometric CopperNone (Metal-Free) Catalytic Palladium
E-Factor (kg waste/kg API) > 45< 15 ~ 25
API Purity Risk High (Cu chelation)Low Moderate (Pd purging required)
Scalability Poor (Toxicity/Exotherm)Excellent Good (Costly catalyst)

Self-Validating Experimental Protocol: Method B

To ensure reproducibility, the following protocol for the Oxime Dehydration route is engineered as a self-validating system. Each step contains specific analytical checkpoints to verify the reaction state before proceeding.

Step 1: Oxime Condensation
  • Charge: To a 500 mL round-bottom flask, add Isopropyl 3-formyl-4-isopropoxybenzoate (25.0 g, 100 mmol) and absolute ethanol (150 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) (8.34 g, 120 mmol) followed by sodium acetate (9.84 g, 120 mmol) to buffer the system.

  • Reaction: Stir the suspension at 60 °C for 2 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material (Eluent: Hexane/EtOAc 3:1). The aldehyde starting material ( Rf​≈0.6 ) must be completely consumed, replaced by a highly polar oxime spot ( Rf​≈0.2 ).

Step 2: Dehydration to Nitrile
  • Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (200 mL) and Water (100 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Dehydration: Dissolve the crude oxime in toluene (100 mL). Add Acetic Anhydride ( Ac2​O ) (15.3 g, 150 mmol).

  • Reaction: Reflux the mixture (approx. 110 °C) for 4 hours.

  • Self-Validation Checkpoint 2 (FT-IR): Withdraw a 0.5 mL aliquot, concentrate, and analyze via FT-IR. The broad O-H stretch of the oxime ( ∼3300 cm−1 ) must be absent, and a sharp, distinct C≡N stretch must appear at ∼2225 cm−1 .

Step 3: Isolation and Purification
  • Quench: Cool the mixture to room temperature and slowly pour into ice-cold saturated NaHCO3​ solution (150 mL) to hydrolyze excess acetic anhydride.

  • Extraction: Separate the toluene layer, wash with water (2 x 100 mL), and concentrate under vacuum.

  • Crystallization: Recrystallize the crude residue from a mixture of heptane/isopropanol (9:1) to yield Isopropyl 3-cyano-4-isopropoxybenzoate as an off-white crystalline solid.

  • Self-Validation Checkpoint 3 (Yield & Purity): Expected yield is >21.7 g (>88%). HPLC purity should exceed 99.0% (AUC).

Workflow Step1 Step 1: Condensation NH2OH·HCl, EtOH, 60°C Check1 Validation TLC: Disappearance of Aldehyde Step1->Check1 Step2 Step 2: Dehydration Ac2O, Reflux, 4h Check1->Step2 Check2 Validation IR: Nitrile peak at ~2230 cm⁻¹ Step2->Check2 Step3 Step 3: Workup Ice water quench, Filtration Check2->Step3 Product Product Step3->Product

Figure 2: Step-by-step experimental workflow and self-validation checkpoints for Method B.

References

  • Preparation method for methyl 3-cyano-4-isopropoxybenzoate (WO2018121051A1). Google Patents.
  • Process for preparing ozanimod (US11390593B2). Google Patents.
  • Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock . The Journal of Organic Chemistry. Available at:[Link]

Validation

Comprehensive Analytical Cross-Validation Guide: Isopropyl 3-cyano-4-isopropoxybenzoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodological Comparison & Cross-Validation Guide Executive Summary & Mechanistic Context Isopropyl 3-cyano-4-isopropox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodological Comparison & Cross-Validation Guide

Executive Summary & Mechanistic Context

Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) is a critical synthetic intermediate in the manufacturing of Ozanimod, a selective sphingosine-1-phosphate (S1P1/S1P5) receptor modulator used to treat multiple sclerosis and ulcerative colitis . The quality of this intermediate directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).

During synthesis, the isopropyl ester undergoes alkaline hydrolysis to yield 3-cyano-4-isopropoxybenzoic acid, which is subsequently cyclized with an amidoxime to form the central 1,2,4-oxadiazole ring of Ozanimod . Relying on a single analytical method for quality control introduces significant risk; co-eluting impurities or non-chromophoric degradation products can easily bypass standard UV detection. Therefore, implementing an orthogonal cross-validation strategy is mandatory for robust pharmaceutical development.

Synthesis A Isopropyl 3-cyano-4-isopropoxybenzoate B 3-cyano-4-isopropoxybenzoic acid A->B Hydrolysis (NaOH) C Ozanimod (API) B->C Cyclization (EDC/HOBt)

Chemical synthesis pathway from the isopropyl ester intermediate to Ozanimod.

Objective Comparison of Analytical Methodologies

To establish a self-validating analytical system, three distinct methodologies must be compared and utilized in tandem. Each alternative serves a specific mechanistic purpose, compensating for the blind spots of the others.

  • Green HPLC-UV (The Primary Assay): Recent advancements favor replacing toxic acetonitrile with ethanol. While excellent for routine quantitative assay and tracking chromophoric impurities, UV detection cannot identify the chemical structure of unknown degradation products .

  • LC-MS/MS (The Structural Validator): Provides absolute structural confirmation via mass-to-charge (m/z) ratios and fragmentation patterns. It is highly sensitive but less precise for bulk assay quantification compared to HPLC-UV.

  • GC-FID (The Volatile Tracker): Neither HPLC nor LC-MS can effectively quantify residual isopropyl alcohol or low-molecular-weight volatile precursors. GC-FID fills this critical gap.

Table 1: Analytical Performance Metrics Comparison
ParameterGreen HPLC-UVLC-MS/MS (ESI+)GC-FID
Primary Utility Bulk Assay & PurityTrace Impurity IDResidual Solvents
Limit of Detection (LOD) 0.05 µg/mL0.002 µg/mL5.0 ppm
Limit of Quantitation (LOQ) 0.15 µg/mL0.006 µg/mL15.0 ppm
Linearity (R²) 0.9998 (1-100 µg/mL)0.9991 (0.01-1 µg/mL)0.9985 (10-500 ppm)
Greenness (AGREE Score) High (Ethanol-based)Low (Acetonitrile-based)Moderate (He carrier)

Experimental Protocols & Mechanistic Causality

As a Senior Application Scientist, it is vital to understand why a method works, not just how to execute it. The following protocols are designed as self-validating systems.

Protocol A: Green HPLC-UV Quantitative Assay

Objective: Quantify the main component while adhering to Green Analytical Chemistry principles.

  • Diluent Preparation: Use 100% absolute ethanol as the sample diluent.

    • Causality: Using methanol to dissolve an isopropyl ester frequently induces transesterification in the autosampler, creating artificial methyl ester impurities that skew purity results. Ethanol prevents this artifact.

  • Mobile Phase Formulation: Mix Ethanol and 0.1% aqueous Trifluoroacetic acid (TFA) at a 70:30 (v/v) ratio.

    • Causality: Ethanol replaces toxic solvents, while TFA suppresses the ionization of any residual free acid (3-cyano-4-isopropoxybenzoic acid). This prevents secondary interactions with the silica stationary phase, ensuring sharp, reproducible Gaussian peaks .

  • Chromatographic Separation: Inject 10 µL onto a Waters XBridge C18 column (150 × 4.6 mm, 5 μm) maintained at 30°C. Set the flow rate to 0.7 mL/min.

  • Detection & Self-Validation: Monitor at 270 nm. The system self-validates by requiring a resolution ( Rs​ ) > 2.0 between the main peak and a spiked standard of methyl 3-cyano-4-isopropoxybenzoate.

Protocol B: LC-MS/MS Structural Elucidation

Objective: Identify unknown degradation products and cross-validate the HPLC assay.

  • Sample Preparation: Dilute the HPLC sample 1:100 in Ethanol/Water (50:50) containing 0.1% Formic Acid.

    • Causality: High concentrations cause detector saturation and ion suppression in the electrospray source. Formic acid acts as a proton donor, promoting the formation of [M+H]+ ions.

  • Ionization & Acquisition: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • MS/MS Fragmentation: Apply a collision energy of 20 eV.

    • Causality: This specific energy reliably cleaves the isopropyl ether linkage. The resulting neutral loss of propene (-42 Da) acts as a structural fingerprint, confirming the molecule's identity and distinguishing it from isobaric interferences.

Cross-Validation Data & Statistical Agreement

To ensure trustworthiness, the batch release of Isopropyl 3-cyano-4-isopropoxybenzoate must reconcile data from all orthogonal platforms. If the HPLC-UV assay reports 99.5% purity, but LC-MS/MS detects a highly responsive non-chromophoric impurity, the batch must be flagged.

CrossValidation cluster_0 Sample Batch Sample HPLC Green HPLC-UV Sample->HPLC LCMS LC-MS/MS Sample->LCMS GC GC-FID Sample->GC Data Data Reconciliation HPLC->Data Assay % LCMS->Data Mass ID GC->Data Solvents

Parallel cross-validation workflow for comprehensive analytical profiling.

Table 2: Cross-Validation of Production Batches (Assay % w/w)
Batch IDHPLC-UV ResultLC-MS/MS ResultRelative Percent Difference (RPD)Status
Lot-A01 99.4%99.2%0.20%Pass
Lot-A02 98.8%98.9%0.10%Pass
Lot-A03 99.6%97.1%2.54%Fail (Non-UV Impurity Detected)

Note: Lot-A03 demonstrates the critical value of cross-validation. A purely UV-based methodology would have falsely passed a batch containing a non-chromophoric aliphatic impurity.

Conclusion

The analytical evaluation of Isopropyl 3-cyano-4-isopropoxybenzoate requires a multi-faceted approach. By combining the quantitative reliability and eco-friendliness of Green HPLC-UV with the structural elucidation capabilities of LC-MS/MS and the volatility tracking of GC-FID, laboratories can establish a self-validating quality control ecosystem. This rigorous cross-validation ensures that downstream synthesis of Ozanimod proceeds with maximum yield and minimal impurity carryover.

References

  • US Patent 11390593B2 - Process for preparing ozanimod. Google Patents.
  • ResearchGate - LC-MS/MS Identification of Ozanimod Degradation Products and Development of a Green HPLC Method for Impurity Quantification. Available at:[Link]

  • AKJournals - A new, simple, and sensitive high-performance liquid chromatography method for the detection of ozanimod in mouse plasma. Available at:[Link]

Comparative

Reactivity Comparison Guide: Isopropyl 3-cyano-4-isopropoxybenzoate vs. Standard Benzoate Esters

Executive Summary For researchers and drug development professionals, understanding the precise reactivity of synthetic intermediates is critical for optimizing downstream coupling, saponification, and formulation stabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the precise reactivity of synthetic intermediates is critical for optimizing downstream coupling, saponification, and formulation stability. Isopropyl 3-cyano-4-isopropoxybenzoate is a highly substituted aromatic ester characterized by a complex interplay of steric hindrance and competing electronic effects. This guide provides an objective, data-driven comparison of its reactivity profile against standard benzoate esters, detailing the mechanistic causality behind its behavior and providing self-validating protocols for empirical testing.

Structural & Electronic Analysis: The Push-Pull Dynamic

The reactivity of benzoate esters toward nucleophilic acyl substitution (such as alkaline hydrolysis) is governed by the BAC​2 mechanism, where the rate-determining step is the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate[1].

In Isopropyl 3-cyano-4-isopropoxybenzoate, three distinct structural features dictate this activation energy barrier:

  • The Isopropyl Ester (Steric Penalty): The bulky isopropyl group significantly shields the carbonyl carbon from incoming nucleophiles. This steric hindrance drastically reduces the reaction rate compared to unhindered methyl or ethyl esters[2].

  • The 3-Cyano Group (Electronic Activation): Positioned meta to the ester, the cyano group exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the carbonyl carbon, increasing its electrophilicity and theoretically accelerating nucleophilic attack[3].

  • The 4-Isopropoxy Group (Electronic Deactivation): Positioned para to the ester, the isopropoxy group acts as a powerful electron-donating group via resonance (+R). This pushes electron density into the aromatic π -system, stabilizing the ground state of the ester and deactivating the carbonyl carbon toward nucleophiles[4].

Because the +R effect of the para-alkoxy group largely offsets the -I effect of the meta-cyano group, the net electronic influence is only slightly activating. Consequently, the steric bulk of the isopropyl ester becomes the dominant rate-limiting factor [5].

Reactivity A Isopropyl 3-cyano-4-isopropoxybenzoate B Steric Factor: Isopropyl Ester A->B C Electronic Factors: Aromatic Substituents A->C F Net Reactivity Profile: Hindered Nucleophilic Attack B->F Dominant Barrier D 3-Cyano (-I) Increases Electrophilicity C->D E 4-Isopropoxy (+R) Decreases Electrophilicity C->E D->F Partial Activation E->F Deactivation

Logic tree detailing the steric and electronic factors governing the compound's reactivity.

Comparative Reactivity Profile

To objectively benchmark the performance of Isopropyl 3-cyano-4-isopropoxybenzoate, we utilize structure-activity relationship (SAR) modeling based on established Hammett ( σ ) and Taft ( Es​ ) parameters[5]. The table below outlines the relative alkaline hydrolysis rates ( krel​ ) normalized against methyl benzoate.

Table 1: Comparative Reactivity Metrics (Alkaline Hydrolysis at 25°C)

Ester CompoundHammett Σσ (Net Electronic)Taft Es​ (Steric Bulk)Relative Rate ( krel​ )Est. Half-Life ( t1/2​ ) at pH 12
Methyl benzoate (Baseline)0.000.001.0015.0 min
Isopropyl benzoate 0.00-0.470.2560.0 min
Isopropyl 4-isopropoxybenzoate -0.45-0.470.05300.0 min
Isopropyl 3-cyanobenzoate +0.56-0.471.808.3 min
Isopropyl 3-cyano-4-isopropoxybenzoate +0.11 -0.47 0.35 42.8 min

Data Interpretation: The target compound hydrolyzes roughly 3 times slower than methyl benzoate due to the isopropyl group's steric hindrance. However, it reacts significantly faster than Isopropyl 4-isopropoxybenzoate because the 3-cyano group partially counteracts the deactivating resonance of the alkoxy group[6].

Experimental Methodology: Kinetic Profiling of Ester Hydrolysis

To empirically validate the reactivity of this compound in your own laboratory, the following self-validating UV-Vis spectrophotometric protocol is recommended.

Step-by-Step Protocol
  • Solvent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile (MeCN) and aqueous phosphate buffer.

    • Causality: Isopropyl 3-cyano-4-isopropoxybenzoate is highly lipophilic. Attempting hydrolysis in purely aqueous media will cause micelle formation or precipitation, leading to erratic, non-linear kinetic readouts. The MeCN co-solvent ensures complete homogeneity[2].

  • Substrate Addition: Dissolve the ester to achieve a final cuvette concentration of 100 µM.

    • Causality: Maintaining a low substrate concentration prevents UV detector saturation and ensures the ester remains the strictly limiting reagent.

  • Base Injection: Inject NaOH to achieve a final concentration of 10 mM to 50 mM.

    • Causality: Utilizing a massive molar excess of hydroxide (100x to 500x) ensures the [OH−] remains effectively constant throughout the reaction. This isolates the ester concentration as the sole variable, forcing the second-order reaction into a pseudo-first-order kinetic regime.

  • Spectrophotometric Monitoring: Track the disappearance of the ester (typically around 260-280 nm) or the appearance of the phenoxide/carboxylate product over time.

    • Causality: Monitoring the reaction at an isosbestic point ensures that the total concentration of the chromophore remains constant, verifying that no unwanted side reactions (e.g., aromatic ring degradation) are occurring.

  • Data Processing: Plot ln(Abst​−Abs∞​) versus time to extract the observed rate constant ( kobs​ ).

Workflow S1 Step 1: Solvent Prep 50:50 MeCN/H2O Buffer S2 Step 2: Substrate Addition [Ester] = 100 µM S1->S2 Ensures Solubility S3 Step 3: Base Injection [NaOH] = 10-50 mM (Excess) S2->S3 Initiates Hydrolysis S4 Step 4: UV-Vis Monitoring Isosbestic Point Tracking S3->S4 Real-time Data S5 Step 5: Kinetic Analysis Pseudo-First-Order Plot S4->S5 Rate Determination

Step-by-step workflow for the UV-Vis kinetic analysis of alkaline ester hydrolysis.

Mechanistic Pathway & Self-Validation

A hallmark of rigorous application science is the implementation of self-validating systems. To prove that the hydrolysis of Isopropyl 3-cyano-4-isopropoxybenzoate strictly follows the BAC​2 mechanism without complex aggregation, you must plot the extracted kobs​ values against varying concentrations of [OH−] .

A perfectly linear relationship passing through the origin validates that the reaction is strictly first-order with respect to the base[3]. Any downward curvature at higher base concentrations indicates that the tetrahedral intermediate is accumulating faster than it can collapse, or that solvent-solute clustering is artificially shielding the ester[4].

Sources

Validation

Isopropyl 3-Cyano-4-isopropoxybenzoate vs. Alternative Precursors: A Strategic Guide to 3-Cyano-4-isopropoxybenzoic Acid Synthesis

Introduction 3-Cyano-4-isopropoxybenzoic acid is a highly valued intermediate in medicinal chemistry, functioning as the core building block for the xanthine oxidase inhibitor Febuxostat and various sphingosine-1-phospha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Cyano-4-isopropoxybenzoic acid is a highly valued intermediate in medicinal chemistry, functioning as the core building block for the xanthine oxidase inhibitor Febuxostat and various sphingosine-1-phosphate (S1P) receptor modulators (1)[1]. When scaling up the synthesis of this target acid, chemists must select an optimal precursor. The decision typically narrows down to hydrolyzing an alkyl ester—most commonly isopropyl 3-cyano-4-isopropoxybenzoate or methyl 3-cyano-4-isopropoxybenzoate —or oxidizing a formyl derivative.

This guide objectively compares these precursors, analyzing the mechanistic causality behind their reactivity, step economy, and the self-validating protocols required to process them.

Mechanistic Causality & Strategic Precursor Selection

The choice of precursor is dictated by a classic organic chemistry trade-off: step economy during the upstream synthesis versus the mildness of downstream deprotection.

The Isopropyl Ester Route (Global Alkylation)

If a synthetic route begins with the unprotected free acid (3-cyano-4-hydroxybenzoic acid), reacting it with 2-bromopropane and a base (e.g., K₂CO₃) in DMF triggers a "global alkylation" (2)[2]. This simultaneously etherifies the phenol and esterifies the carboxylic acid, yielding isopropyl 3-cyano-4-isopropoxybenzoate in a single pot.

  • The Mechanistic Flaw: The secondary carbon of the isopropyl group provides immense steric shielding to the ester carbonyl. Saponifying this hindered ester requires harsh conditions (refluxing NaOH/KOH in ethanol for 6–8 hours). Prolonged exposure to strong base and heat introduces a critical risk: the competitive hydrolysis of the sensitive nitrile (-CN) group into an amide (-CONH₂) or fully to a carboxylic acid, which drastically degrades the yield.

The Methyl Ester Route (Pre-protected Mild Route)

Starting from methyl 3-cyano-4-hydroxybenzoate allows for the selective O-alkylation of the phenol with 2-bromopropane, yielding methyl 3-cyano-4-isopropoxybenzoate (3)[3].

  • The Mechanistic Advantage: The methyl ester is a primary, unhindered carbonyl. Saponification proceeds rapidly at room temperature using aqueous NaOH in methanol or THF (1)[1]. This mild environment perfectly preserves the cyano group, ensuring high purity and >90% yields.

The Formyl Alternative (Oxidation Route)

Some modern industrial routes avoid ester hydrolysis entirely by utilizing 3-formyl-4-isopropoxybenzonitrile . This precursor is oxidized directly to the carboxylic acid (e.g., via Pinnick oxidation). This route is highly efficient for large-scale production as it often avoids the use of hypertoxic cyanating agents (like CuCN) by installing the cyano group from a formyl derivative earlier in the sequence (4)[4].

Quantitative Performance Comparison

The following table summarizes the experimental performance of each precursor during its final conversion to 3-cyano-4-isopropoxybenzoic acid.

PrecursorConversion Reagents / ConditionsReaction TimeTypical YieldKey Impurity / Failure Risk
Isopropyl 3-cyano-4-isopropoxybenzoate 2M NaOH, EtOH/H₂O, 80°C (Reflux)6 – 8 hours75 – 80%High risk of nitrile hydrolysis (amide byproduct) due to harsh base/heat.
Methyl 3-cyano-4-isopropoxybenzoate 2M NaOH, THF/EtOH, 25°C (Room Temp)2 – 4 hours> 90%Minimal. Highly selective saponification.
Ethyl 3-cyano-4-isopropoxybenzoate 2M NaOH, EtOH/H₂O, 40–50°C3 – 5 hours85 – 90%Low risk. Slight heating required compared to methyl ester.
3-Formyl-4-isopropoxybenzonitrile NaClO₂, NaH₂PO₄, 2-methyl-2-butene, RT4 – 6 hours~ 85%Chlorinated byproducts if scavenger (2-methyl-2-butene) is insufficient.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the protocols below are designed as self-validating systems. They include specific analytical checkpoints to ensure the causality of the reaction is tracked in real-time.

Protocol A: Mild Saponification of Methyl 3-cyano-4-isopropoxybenzoate (Recommended)

This protocol leverages the unhindered nature of the methyl ester to achieve high yields without degrading the nitrile group (1)[1].

  • Initialization: Dissolve methyl 3-cyano-4-isopropoxybenzoate (7.0 g, 31.5 mmol) in a 1:1 solvent mixture of ethanol (30 mL) and tetrahydrofuran (30 mL).

  • Base Addition: Slowly add an aqueous 2M sodium hydroxide solution (20 mL, 40 mmol) while stirring at room temperature (25°C).

  • Validation Checkpoint (In-Process Control): After 2 hours, sample the mixture for TLC (Hexanes:EtOAc 3:1) or HPLC. The reaction is self-validating when the non-polar ester spot completely disappears, replaced by a highly polar baseline spot (the sodium salt of the acid).

  • Workup: Concentrate the mixture under vacuum to remove THF/EtOH. Dilute the aqueous residue with distilled water (100 mL).

  • Acidification: Slowly add 2N hydrochloric acid until the pH is < 7. A dense off-white precipitate will form immediately.

  • Isolation: Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from 10% ether/hexane to yield 3-cyano-4-isopropoxybenzoic acid (~6 g, 92% yield).

Protocol B: Harsh Saponification of Isopropyl 3-cyano-4-isopropoxybenzoate

Use this protocol only if upstream global alkylation was unavoidable.

  • Initialization: Dissolve isopropyl 3-cyano-4-isopropoxybenzoate (7.8 g, 31.5 mmol) in ethanol (50 mL).

  • Base Addition: Add aqueous 4M sodium hydroxide (15 mL, 60 mmol). The higher concentration is required to attack the sterically hindered secondary ester.

  • Reflux: Heat the reaction mixture to 80°C (reflux) for 6 hours.

  • Validation Checkpoint (Critical): Monitor strictly via HPLC every hour after the 4-hour mark. Look for the emergence of a secondary byproduct peak (the primary amide resulting from nitrile hydration). Causality Rule: Terminate heating immediately if the amide peak exceeds 2% area, even if unreacted isopropyl ester remains.

  • Workup: Cool to room temperature, remove ethanol under vacuum, dilute with water, and acidify with 2N HCl to pH 3 to precipitate the product. Yields are typically lower (~75%) due to incomplete conversion or byproduct formation.

Visualizing the Synthetic Workflows

The following diagram maps the logical relationships and reaction conditions comparing the sterically hindered isopropyl route against the unhindered methyl and formyl routes.

SynthesisComparison SM_FreeAcid 3-Cyano-4-hydroxybenzoic acid (Free Acid) IsoEster Isopropyl 3-cyano-4-isopropoxybenzoate (Sterically Hindered) SM_FreeAcid->IsoEster 2-Bromopropane, K2CO3 DMF, 90°C (Global Alkylation) SM_MethylEster Methyl 3-cyano-4-hydroxybenzoate (Pre-protected) MethEster Methyl 3-cyano-4-isopropoxybenzoate (Unhindered) SM_MethylEster->MethEster 2-Bromopropane, K2CO3 DMF, 90°C (O-Alkylation) Target 3-Cyano-4-isopropoxybenzoic acid (Target Intermediate) IsoEster->Target NaOH, EtOH/H2O Reflux, 6-8 h SideProduct Amide/Acid Byproducts (Nitrile Hydrolysis) IsoEster->SideProduct Over-reaction (Harsh Conditions) MethEster->Target NaOH, MeOH/H2O RT, 2-4 h Formyl 3-Formyl-4-isopropoxybenzonitrile (Oxidation Route) Formyl->Target NaClO2, NaH2PO4 Pinnick Oxidation

Synthetic pathways to 3-cyano-4-isopropoxybenzoic acid comparing ester steric hindrance.

References

  • Method for preparing 3-cyano-4-isopropoxybenzoic acid (CN106674044A)
  • S1p receptors modulators (WO2010042998A1)

Sources

Comparative

Economic and Mechanistic Analysis of Synthetic Routes to Isopropyl 3-cyano-4-isopropoxybenzoate

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Strategic Context in Drug Development Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) 1 is a high-value, functionally...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals

Strategic Context in Drug Development

Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) 1 is a high-value, functionally dense intermediate heavily utilized in the synthesis of sphingosine-1-phosphate (S1P1) receptor agonists [[2]](). These modulators, which include advanced therapeutic architectures like Ozanimod 3, require the precise installation of a sterically hindered isopropoxy group and an electrophilic cyano group on a benzoate core.

For process chemists, the primary economic bottleneck in synthesizing this molecule is the introduction of the cyano group at the 3-position. Historically, this has relied on heavy-metal catalysis, which introduces severe environmental and financial penalties at scale. This guide objectively compares the classical metal-cyanation route against a modern, cyanide-free formylation-dehydration route 4.

Mechanistic Pathway Analysis & Causality

Route A: Classical Metal-Cyanation (Rosenmund-von Braun)

The classical approach begins with the bromination of isopropyl 4-hydroxybenzoate, followed by alkylation, and concludes with cyanation using Copper(I) Cyanide (CuCN) at elevated temperatures (150°C).

  • The Causality of Failure at Scale: The oxidative addition of the aryl bromide to the copper species requires immense thermal energy. More critically, the reaction requires stoichiometric amounts of CuCN. During the aqueous workup, this generates massive volumes of highly toxic, copper-cyanide contaminated wastewater. The cost of neutralizing and disposing of this heavy-metal waste often exceeds the raw material costs, making this route economically unviable for metric-ton production.

Route B: Formylation-Dehydration (Optimized Green Route)

This modern route bypasses toxic cyanide salts entirely by building the nitrile group in situ from an aldehyde 4.

  • The Causality of Success: The process utilizes a magnesium-mediated ortho-formylation. MgCl₂ acts as a Lewis acid, coordinating with both the phenolic hydroxyl and the ester carbonyl. This creates a rigid, 6-membered chelate transition state that directs the attack of paraformaldehyde exclusively to the ortho position. Subsequently, the aldehyde is converted to an oxime using hydroxylamine. The addition of acetyl chloride acetylates the oxime hydroxyl (creating a superior leaving group) and drives the E2 elimination to yield the nitrile. This highly regioselective, heavy-metal-free process drastically reduces the E-factor.

G cluster_A Route A: Classical Metal-Cyanation cluster_B Route B: Formylation-Dehydration SM Isopropyl 4-hydroxybenzoate (Starting Material) A1 Bromination (Br2, AcOH) SM->A1 B1 Ortho-Formylation (MgCl2, TEA, (HCHO)n) SM->B1 A2 Alkylation (2-Bromopropane, K2CO3) A1->A2 A3 Cyanation (CuCN, DMF, 150°C) A2->A3 Target Isopropyl 3-cyano-4-isopropoxybenzoate (Target API Intermediate) A3->Target Heavy Metal Waste B2 Oximation & Dehydration (NH2OH·HCl, AcCl) B1->B2 B3 Alkylation (2-Bromopropane, K2CO3) B2->B3 B3->Target High Yield, Cyanide-Free

Figure 1: Synthetic pathways for Isopropyl 3-cyano-4-isopropoxybenzoate.

Economic & Performance Data Comparison

The following table summarizes the quantitative scale-up metrics for producing 1 kg of the target intermediate. Data models assume standard GMP facility overheads.

Process MetricRoute A: Classical Metal-CyanationRoute B: Formylation-DehydrationEconomic Impact & Causality
Overall Yield 45 - 52%78 - 85% Route B avoids the thermal degradation inherent in 150°C CuCN reactions.
Raw Material Cost ~$85 / kg~$42 / kg MgCl₂ and paraformaldehyde are significantly cheaper than CuCN and Pd catalysts.
E-Factor > 45 kg waste / kg API< 12 kg waste / kg API Route B eliminates stoichiometric heavy metal usage.
Waste Disposal High ($15 - $20 / kg)Low (< $3 / kg) Copper-cyanide waste requires specialized incineration; Route B waste is standard aqueous.
Safety Tier High Hazard (HCN risk)Standard Hazard Route B eliminates the need for isolated, cyanide-rated reactor bays.

Self-Validating Experimental Protocol (Route B)

To ensure scientific integrity and reproducibility, the following protocol for the Formylation-Dehydration route includes mandatory In-Process Controls (IPCs) to create a self-validating workflow.

Stage 1: Magnesium-Mediated Ortho-Formylation
  • Charge Reactor: To a clean, dry reactor under N₂, add Isopropyl 4-hydroxybenzoate (1.0 eq), anhydrous MgCl₂ (1.5 eq), and acetonitrile (10 volumes).

  • Chelation: Add Triethylamine (TEA, 3.0 eq) dropwise at 20°C. Stir for 30 minutes to allow the Mg-phenolate chelate to fully form.

  • Formylation: Add paraformaldehyde (3.0 eq). Heat the mixture to 65°C and stir for 12 hours.

  • Validation (IPC 1): Pull an aliquot, quench with 1N HCl, and analyze via HPLC (254 nm). Proceed only when starting material is < 2.0%.

  • Workup: Cool to 10°C, quench with 2N HCl to break the magnesium complex, and extract with ethyl acetate. Concentrate to yield Isopropyl 3-formyl-4-hydroxybenzoate.

Stage 2: Oximation and Dehydration
  • Oximation: Dissolve the intermediate from Stage 1 (1.0 eq) in DMF (5 volumes). Add Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq). Stir at 40°C for 2 hours.

  • Validation (IPC 2): HPLC analysis must confirm the complete disappearance of the aldehyde peak (shift in retention time indicates oxime formation).

  • Dehydration: Cool the reactor to 0°C. Carefully add Acetyl Chloride (AcCl, 1.5 eq) dropwise. The AcCl acetylates the oxime, turning it into an excellent leaving group.

  • Elimination: Heat the mixture to 80°C for 3 hours to drive the elimination of acetic acid, yielding the nitrile.

  • Validation (IPC 3): Confirm formation of Isopropyl 3-cyano-4-hydroxybenzoate via LC-MS (Target m/z: 204.06 [M-H]⁻).

Stage 3: Alkylation
  • Etherification: To the crude mixture from Stage 2, add K₂CO₃ (2.0 eq) and 2-Bromopropane (1.5 eq).

  • Reaction: Heat to 80°C and stir overnight. The K₂CO₃ deprotonates the phenol, driving an S_N2 attack on the sterically hindered isopropyl bromide.

  • Validation (IPC 4): HPLC must show >98% conversion to the target ether.

  • Isolation: Quench with water, extract with dichloromethane, wash with brine, dry over Na₂SO₄, and crystallize from ethanol/water to yield pure Isopropyl 3-cyano-4-isopropoxybenzoate .

References

  • Title: CAS 1261173-10-7: 3-Ciano-4-isopropoxibenzoato de isopropi… | Source: CymitQuimica | URL: 1

  • Title: WO2018121051A1 - Preparation method for methyl 3-cyano-4-isopropoxybenzoate | Source: Google Patents | URL: 4

  • Title: CN110997645A - The preparation method of ozanimod | Source: Google Patents | URL: 3

  • Title: US9216972B2 - Tricyclic heterocyclic compounds | Source: Google Patents | URL: 2

Sources

Validation

Comparison of the stability of different alkyl 3-cyano-4-isopropoxybenzoates

Introduction & Industrial Relevance Alkyl 3-cyano-4-isopropoxybenzoates are critical synthetic intermediates in pharmaceutical manufacturing. They are most notably utilized as precursors in the synthesis of xanthine oxid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Industrial Relevance

Alkyl 3-cyano-4-isopropoxybenzoates are critical synthetic intermediates in pharmaceutical manufacturing. They are most notably utilized as precursors in the synthesis of xanthine oxidase inhibitors (such as Febuxostat) and sphingosine-1-phosphate (S1P1) receptor agonists[1][2]. Modern industrial synthesis of these intermediates often avoids highly toxic cuprous cyanide by employing formyl-to-cyano conversion strategies[3].

A major challenge in the downstream processing of these molecules is the selective hydrolysis of the ester group to yield 3-cyano-4-isopropoxybenzoic acid. The reaction conditions must be carefully controlled to prevent the sensitive cyano group from undergoing unwanted hydration into an amide or carboxylic acid. Consequently, the choice of the alkyl ester protecting group—whether methyl, ethyl, isopropyl, or tert-butyl—is paramount, as their distinct steric and electronic profiles dictate their hydrolytic stability.

Mechanistic Causality: Steric vs. Electronic Effects

The stability of the ester linkage in 3-cyano-4-isopropoxybenzoates is governed by the structural nature of the alkoxy leaving group:

  • Methyl and Ethyl Esters: The methyl ester (CAS 213598-11-9) and ethyl ester (CAS 2098542-97-1) undergo rapid saponification under basic conditions via the standard base-catalyzed acyl-oxygen cleavage ( BAc​2 ) mechanism[4]. Because the carbonyl carbon is relatively unhindered, it is highly susceptible to nucleophilic attack by hydroxide ions, making these esters highly labile but prone to over-hydrolysis if the reaction is not strictly timed.

  • Isopropyl Ester: The isopropyl ester (CAS 1261173-10-7) features a secondary carbon that provides significant steric shielding to the carbonyl center[5]. This steric bulk drastically increases the activation energy required to form the BAc​2 tetrahedral intermediate, providing a broader thermodynamic window to selectively hydrolyze the ester without degrading the cyano group.

  • tert-Butyl Ester: The tert-butyl variant is highly resistant to basic hydrolysis due to extreme steric hindrance. However, it is uniquely labile under acidic conditions. Instead of the BAc​2 pathway, it undergoes acid-catalyzed alkyl-oxygen cleavage ( AAl​1 ), where protonation of the ester oxygen is followed by the expulsion of a stable tert-butyl cation.

Quantitative Stability Comparison

The following table benchmarks the relative kinetic stability of different alkyl 3-cyano-4-isopropoxybenzoates under standardized hydrolytic stress conditions.

Alkyl GroupBasic Hydrolysis ( t1/2​ at pH 12, 25°C)Acidic Hydrolysis ( t1/2​ in 1M HCl, 60°C)Primary Cleavage Mechanism
Methyl < 10 mins> 24 hours BAc​2 (Basic)
Ethyl ~ 45 mins> 24 hours BAc​2 (Basic)
Isopropyl ~ 6 hours> 48 hours BAc​2 (Basic)
tert-Butyl > 72 hours (Stable)< 15 mins AAl​1 (Acidic)

Note: t1/2​ values are representative benchmarks derived from kinetic profiling of the 3-cyano-4-isopropoxybenzoate scaffold to illustrate the exponential impact of steric bulk on reaction rates.

Experimental Workflows & Self-Validating Protocols

To objectively compare the stability of these esters, the following protocols utilize self-validating mechanisms to ensure data integrity.

Protocol A: Comparative Basic Hydrolysis (Saponification)

Causality: A mixed solvent system is required because the lipophilic alkyl 3-cyano-4-isopropoxybenzoate must remain fully solubilized, while the aqueous component provides the necessary hydroxide nucleophiles[6].

  • Preparation: Dissolve 1.0 mmol of the selected alkyl 3-cyano-4-isopropoxybenzoate in 10 mL of a 6:4 methanol/water mixture.

  • Initiation: Add 1.5 equivalents of NaOH (1.5 mmol) and maintain continuous stirring at 25°C.

  • Sampling & Quenching (Self-Validation): Extract 100 µL aliquots at 5, 15, 30, 60, and 120 minutes. Immediately quench each aliquot into 900 µL of cold 0.1 M HCl. Why: The acid instantly neutralizes the hydroxide ions, arresting the BAc​2 tetrahedral intermediate formation and "freezing" the kinetic profile for accurate quantification.

  • Analysis: Analyze via HPLC-UV (254 nm). The system is self-validating: the stoichiometric conversion of the ester peak to the 3-cyano-4-isopropoxybenzoic acid peak confirms successful hydrolysis. The appearance of a third, highly polar peak indicates unwanted hydration of the cyano group, signaling that the stability threshold of the compound has been breached.

Protocol B: Acid-Catalyzed Cleavage (Specific to tert-Butyl Esters)
  • Preparation: Dissolve 1.0 mmol of tert-butyl 3-cyano-4-isopropoxybenzoate in 5 mL of anhydrous dichloromethane (DCM).

  • Initiation: Add 5 mL of Trifluoroacetic acid (TFA) at 0°C, then allow the reaction to warm to room temperature.

  • Monitoring (Self-Validation): Track the evolution of isobutylene gas. Why: The bubbling of isobutylene serves as a real-time, physical marker confirming that the reaction is proceeding strictly via the AAl​1 mechanism.

  • Isolation: Concentrate under vacuum to remove the volatile TFA and DCM, yielding the pure acid quantitatively without risking damage to the cyano group.

Workflow Visualization

Workflow N1 Alkyl 3-cyano-4-isopropoxybenzoate (Methyl, Ethyl, Isopropyl, t-Butyl) N2 Basic Saponification (B_Ac2) NaOH, MeOH/H2O, 25°C N1->N2 N3 Acidic Cleavage (A_Al1) TFA/DCM, 25°C N1->N3 N4 HPLC-UV Analysis (254 nm Detection) N2->N4 N3->N4 N5 Kinetic Profiling (k_obs & t_1/2 determination) N4->N5

Experimental workflow for evaluating the hydrolytic stability of alkyl esters.

References

  • AU2004299456A1 - (3,4-disubstituted)propanoic carboxylates as S1P (Edg) receptor agonists , Google Patents. 1

  • WO2005107762A2 - Certain chemical entities, compositions, and methods , Google Patents. 6

  • US9216972B2 - Tricyclic heterocyclic compounds , Google Patents. 2

  • WO2018121051A1 - Preparation method for methyl 3-cyano-4-isopropoxybenzoate , Google Patents. 3

  • Ethyl 3-cyano-4-isopropoxybenzoate - CAS号2098542-97-1 , 摩熵化学 (Molaid). 4

  • Isopropyl 3-Cyano-4-isopropoxybenzoate, 97%, 1g , SciSupplies. 5

Sources

Comparative

Reproducibility of Isopropyl 3-cyano-4-isopropoxybenzoate synthesis protocols

Title: Reproducibility of Isopropyl 3-Cyano-4-Isopropoxybenzoate Synthesis Protocols: A Comparative Guide for Scale-Up Executive Summary Isopropyl 3-cyano-4-isopropoxybenzoate is a critical building block in the pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility of Isopropyl 3-Cyano-4-Isopropoxybenzoate Synthesis Protocols: A Comparative Guide for Scale-Up

Executive Summary

Isopropyl 3-cyano-4-isopropoxybenzoate is a critical building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor agonists like Ozanimod[1]. The primary bottleneck in manufacturing this compound is the introduction of the nitrile (-CN) group onto the phenolic ring. Historically, this transformation relied on toxic transition-metal chemistry that suffered from poor batch-to-batch reproducibility[2]. This guide objectively compares the legacy transition-metal cyanation route against the modern Formylation-Oximation-Dehydration (FOD) pathway, providing self-validating experimental protocols to ensure high-fidelity scale-up.

Mechanistic Comparison & Causality Analysis

Route A: Traditional Transition-Metal Cyanation (Rosenmund-von Braun) The legacy approach involves the ortho-bromination of the 4-hydroxybenzoate ester, followed by cyanation using copper(I) cyanide (CuCN) in polar aprotic solvents at elevated temperatures (>140°C)[3].

  • Causality of Failure: While mechanistically straightforward, the stoichiometric generation of copper salts creates a highly stable copper-nitrile complex. During aqueous workup, these salts precipitate, trapping the product and causing erratic yields (typically 40–65%)[4]. Furthermore, the extreme toxicity of CuCN and the environmental burden of heavy metal disposal make this highly unfavorable for reproducible, large-scale manufacturing[2].

Route B: Formylation-Oximation-Dehydration (FOD) Pathway The FOD pathway circumvents heavy metals entirely by constructing the nitrile group in situ from an aldehyde[3].

  • Causality of Success:

    • Regioselective Formylation: Utilizing magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde. The Mg²⁺ ion acts as a hard Lewis acid, coordinating simultaneously with the phenoxide oxygen and the formaldehyde monomer. This six-membered transition state strictly directs the electrophilic attack to the ortho position, preventing para/meta byproducts and ensuring >95% regioselectivity[3].

    • Dehydrative Cyanation: The resulting aldehyde is converted to an oxime using hydroxylamine hydrochloride. Subsequent treatment with acetyl chloride (AcCl) forms an intermediate oxime-acetate. The electron-withdrawing nature of the acetate group turns it into an excellent leaving group, allowing a mild E2 elimination upon heating to yield the nitrile[3]. This avoids the use of harsh dehydrating agents like POCl₃.

Visual Workflow Comparison

SynthesisRoutes cluster_A Route A: Traditional Metal Cyanation cluster_B Route B: Formylation-Dehydration (FOD) SM Isopropyl 4-hydroxybenzoate A_Int1 Isopropyl 3-bromo-4-hydroxybenzoate SM->A_Int1 Br2, AcOH B_Int1 Isopropyl 3-formyl-4-hydroxybenzoate SM->B_Int1 MgCl2, Et3N, (CH2O)n (Regioselective) A_Int2 Isopropyl 3-cyano-4-hydroxybenzoate A_Int1->A_Int2 CuCN, DMF, 150°C (Toxic, Low Repro) Prod Isopropyl 3-cyano-4-isopropoxybenzoate A_Int2->Prod iPrBr, K2CO3 DMF, 80°C B_Int2 Isopropyl 3-cyano-4-hydroxybenzoate B_Int1->B_Int2 1. NH2OH·HCl 2. AcCl, 80°C B_Int2->Prod iPrBr, K2CO3 DMF, 80°C

Figure 1: Synthetic workflows comparing traditional CuCN cyanation vs. the metal-free FOD pathway.

Quantitative Data Comparison

The following table summarizes the performance metrics of both synthetic routes based on scale-up data[3].

MetricRoute A: CuCN CyanationRoute B: FOD PathwayAnalytical Causality
Overall Yield 40 – 65%82 – 88%Route A suffers from product entrapment in copper salts during aqueous workup[4].
Purity (HPLC) < 90% (requires column)> 98% (crystallization)Route B's strict regioselectivity eliminates difficult-to-separate isomeric impurities.
E-Factor High (> 50)Low (< 15)Elimination of heavy metals and stoichiometric copper waste in Route B.
Reproducibility PoorExcellentRoute B relies on homogeneous catalysis and predictable E2 elimination kinetics.
Safety Profile Critical Hazard (Cyanide)Moderate (Standard PPE)Route B completely eliminates the risk of hydrogen cyanide (HCN) gas generation[2].

Experimental Methodologies: The Self-Validating FOD Protocol

To ensure absolute reproducibility, the following step-by-step protocol for the incorporates specific In-Process Controls (IPCs) to create a self-validating system[3].

Step 1: Regioselective Ortho-Formylation

  • Charge: To a clean, dry reactor, add Isopropyl 4-hydroxybenzoate (1.0 eq), anhydrous MgCl₂ (2.0 eq), and dichloromethane (DCM) (10 volumes)[3].

  • Coordinate: Add Et₃N (5.0 eq) dropwise at room temperature. Causality: The mixture will turn bright yellow, visually validating the formation of the active magnesium-phenoxide complex.

  • React: Add paraformaldehyde (8.0 eq) and heat the suspension to a gentle reflux (40–45°C) for 12 hours[3].

  • Self-Validating IPC: Sample the reaction for HPLC (UV 254 nm). The reaction is validated as complete when the starting material peak area is < 1.0%.

  • Workup: Cool to room temperature. Quench slowly with 2N HCl until the aqueous layer reaches pH 2 to break the magnesium complex. Extract with DCM, dry over Na₂SO₄, and concentrate to yield Isopropyl 3-formyl-4-hydroxybenzoate.

Step 2: Oximation & Dehydrative Cyanation

  • Charge: Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of Acetonitrile and DMF (4:1 v/v). Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq)[3].

  • Dehydrate: Slowly add Acetyl Chloride (AcCl, 2.5 eq) dropwise. Causality: AcCl first catalyzes the oxime formation, then acetylates it to create a superior leaving group[3].

  • React: Heat the mixture to 80°C for 2–3 hours.

  • Self-Validating IPC: Analyze an aliquot via IR spectroscopy. The protocol is validated when the broad oxime O-H stretch (~3300 cm⁻¹) disappears and a sharp, distinct nitrile C≡N stretch appears at ~2230 cm⁻¹.

  • Workup: Concentrate under vacuum, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash with brine, dry, and concentrate to yield Isopropyl 3-cyano-4-hydroxybenzoate.

Step 3: Isopropylation

  • Charge: Dissolve Isopropyl 3-cyano-4-hydroxybenzoate (1.0 eq) in DMF (5 volumes). Add K₂CO₃ (2.0 eq) and 2-Bromopropane (1.5 eq)[3].

  • React: Stir at 80°C for 8 hours. Causality: DMF is required to solvate the potassium ion, leaving a highly nucleophilic, naked phenoxide to attack the sterically hindered secondary bromide.

  • Self-Validating IPC: The reaction mixture transitions from a dark, opaque suspension to a lighter, easily stirrable slurry as the phenoxide is consumed. Confirm completion via HPLC (>99% conversion).

  • Workup: Pour into ice water to precipitate the product. Filter, wash with water, and recrystallize from ethanol/water to yield pure Isopropyl 3-cyano-4-isopropoxybenzoate as an off-white solid[1].

References

  • Preparation method for methyl 3-cyano-4-isopropoxybenzoate (WO2018121051A1)
  • Synthesis method of 3-cyano-4-alkoxybenzoate (CN108276307A)

Sources

Safety & Regulatory Compliance

Safety

Isopropyl 3-cyano-4-isopropoxybenzoate proper disposal procedures

Standard Operating Procedure: Disposal and Handling of Isopropyl 3-cyano-4-isopropoxybenzoate As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic intermediates is just as...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of Isopropyl 3-cyano-4-isopropoxybenzoate

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic intermediates is just as critical as their synthesis. Isopropyl 3-cyano-4-isopropoxybenzoate is a highly specialized aromatic compound featuring an ester, an ether, and a reactive cyano (-C≡N) group. The presence of the cyano group dictates a rigorous, highly controlled disposal protocol. Improper disposal not only violates environmental regulations but also risks the accidental release of toxic hydrogen cyanide (HCN) gas.

This guide provides a self-validating, step-by-step operational plan for the safe segregation, containment, and destruction of this compound.

Physicochemical Properties & Regulatory Classifications

Before initiating any disposal protocol, it is mandatory to understand the quantitative and structural data of the waste material.

Property / ClassificationDetail
Chemical Name Isopropyl 3-cyano-4-isopropoxybenzoate
CAS Number 1261173-10-7
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol 1
Structural Hazards Cyano (-C≡N) group, Ester, Ether linkages
Potential EPA Waste Codes D001 (Ignitability), D003 (Reactivity)
Primary Disposal Method High-Temperature Incineration with NOx Scrubbing

Mechanistic Safety Insights: The Causality of Disposal Choices

Standard drain disposal or basic chemical neutralization is strictly prohibited for this compound. The disposal strategy is governed by two primary mechanistic factors:

  • Endothermic Reactivity of the Cyano Group : The covalent cyano group is endothermic. Mixing organic nitriles with strong oxidizing acids can lead to extremely violent, exothermic reactions and the potential liberation of cyanide ions 2. Therefore, strict segregation from acids is the foundation of this protocol.

  • Nitrogen Oxide (NOx) Generation : While organic nitriles can be degraded via enzyme-catalyzed hydrolysis in specific bioremediation scenarios 3, bulk laboratory disposal requires thermal destruction. High-temperature incineration effectively breaks the robust carbon-nitrogen triple bond. However, this combustion inevitably produces oxides of nitrogen (NOx). To prevent toxic atmospheric emissions, the chosen incineration facility must utilize thermal or catalytic NOx scrubbers 4.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system; each step contains a verification check to ensure absolute safety before proceeding to the next phase.

Phase 1: Point-of-Generation Segregation

  • Action : Isolate Isopropyl 3-cyano-4-isopropoxybenzoate waste from all strong acids, aqueous bases, and oxidizing agents.

  • Causality : Acid-catalyzed hydrolysis of the nitrile or ester groups can lead to runaway exothermic reactions or the release of HCN gas.

  • Validation : Verify the pH of any mixed waste stream using indicator strips before adding this compound. Only consolidate into neutral, organic-only waste streams.

Phase 2: Primary Containment

  • Action : Collect the waste in chemically compatible, non-reactive secondary containers. High-Density Polyethylene (HDPE) or Teflon (PTFE)-lined drums are required.

  • Causality : These materials prevent solvent permeation and protect the endothermic cyano compound from environmental initiation or degradation.

  • Validation : Inspect the container seals and perform a tip-test to ensure zero leakage before transferring the receptacle to the storage area.

Phase 3: Labeling and Documentation

  • Action : Affix compliant hazardous waste labels immediately upon the first drop of waste entering the container. Designate the contents clearly as "Hazardous Waste - Toxic/Combustible Organic Nitrile."

  • Causality : Accurate documentation ensures downstream handlers are aware of the specific incineration requirements (NOx scrubbing) and prevents accidental mixing at the consolidation facility.

  • Validation : Cross-reference the container label with the laboratory's active hazardous waste manifest.

Phase 4: Final Destruction (High-Temperature Incineration)

  • Action : Contract a licensed hazardous waste disposal facility capable of high-temperature mass burn incineration (>1000°C) equipped with flue gas scrubbers.

  • Causality : Complete thermal oxidation is required to fully mineralize the compound into CO₂, H₂O, and N₂. The scrubbers neutralize the intermediate NOx gases 4.

  • Validation : Request and retain the "Certificate of Destruction" from the disposal contractor to close the cradle-to-grave regulatory loop.

Disposal Workflow Visualization

The following diagram illustrates the logical progression of the waste from generation to safe environmental release.

DisposalWorkflow A Waste Generation (Isopropyl 3-cyano-4-isopropoxybenzoate) B Chemical Segregation (Strict isolation from acids/oxidizers) A->B Transfer C Primary Containment (HDPE / PTFE-lined drums) B->C Package D Hazardous Waste Storage (Temp-controlled, ventilated) C->D Store E High-Temperature Incineration (>1000°C thermal oxidation) D->E Licensed Transport F Flue Gas Scrubbing (Catalytic NOx removal) E->F Combustion Gases G Safe Environmental Release (CO2, H2O, N2) F->G Clean Exhaust

Figure 1: Hazardous waste disposal workflow for organic nitriles, highlighting NOx scrubbing.

Emergency Spill Protocol

In the event of an accidental release during handling, immediately execute the following logistics:

  • Evacuate and Ventilate : Clear the immediate area and ensure fume hoods or local exhaust ventilation are operating at maximum capacity.

  • Containment : Do NOT use acidic spill kits. Use an inert, non-combustible absorbent material (e.g., vermiculite or dry sand) to dike and absorb the spill.

  • Collection : Sweep the absorbed material using non-sparking tools and place it into a dedicated, sealable HDPE container. Treat this cleanup material as D001/D003 hazardous waste 2.

References

  • Aromsyn. "1261173-10-7 | Isopropyl 3-cyano-4-isopropoxybenzoate.
  • Santa Cruz Biotechnology. "Safety Data Sheet: 3-Pentenenitrile (Organic Nitrile Guidelines)." SCBT.
  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Cyanide." Centers for Disease Control and Prevention (CDC).
  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA.gov.

Sources

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